tert-Butyl 3-hydroxyphenethylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZBOBVXITREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of tert-Butyl 3-hydroxyphenethylcarbamate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-hydroxyphenethylcarbamate
Introduction
This compound (CAS No. 129150-68-1) is a carbamate-protected derivative of 3-hydroxyphenethylamine, a structural analogue to several neurotransmitters. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the primary amine makes this compound a critical intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical agents and other bioactive molecules. The Boc group's stability in various conditions and its facile, orthogonal removal under acidic conditions provide significant synthetic utility.
A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers and drug development professionals. These properties govern its behavior in both chemical reactions and biological systems, influencing reaction kinetics, purification strategies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both reported data and field-proven experimental protocols for their validation and determination.
Core Molecular and Physical Properties
The fundamental identity and physical state of a compound are the bedrock of its characterization. These properties are essential for accurate dosing, reaction setup, and material handling.
Molecular Identity and Structure
The structure features a phenethyl core with a hydroxyl group at the meta-position of the phenyl ring and a Boc-protected amine.
-
IUPAC Name: tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate
-
CAS Number: 129150-68-1[1]
-
Molecular Formula: C₁₃H₁₉NO₃[1]
-
Appearance: Off-white to light yellow solid.[1] Although some synthetic procedures initially yield a colorless oil, the compound typically solidifies upon standing or purification.[1]
Molecular Weight and Stoichiometry
Accurate molecular weight is critical for all stoichiometric calculations, ensuring precise molar quantities for reactions and the preparation of standard solutions for analytical testing.
| Property | Value | Source |
| Molecular Weight | 237.29 g/mol | [1] |
| Exact Mass | 237.1365 g/mol | N/A |
Thermal Properties: Melting and Boiling Points
The melting point is a crucial indicator of purity, while the boiling point provides insight into the compound's volatility. For crystalline solids, a sharp, narrow melting range typically signifies high purity.[2]
| Property | Value | Type | Source |
| Melting Point | Data not available in literature | N/A | N/A |
| Boiling Point | 397.1 ± 25.0 °C | Predicted | [1] |
While predicted values are useful for initial assessment, an experimentally determined melting point is non-negotiable for batch release and quality control. Impurities typically depress and broaden the melting range, making this a simple yet powerful first-pass purity check.[2]
Experimental Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its precision and small sample requirement.[3]
Methodology Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample, allowing for precise observation of the phase transition from solid to liquid.[3] A slow ramp rate near the expected melting point is critical for achieving thermal equilibrium and obtaining an accurate reading.[4]
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Tap the open end of a glass capillary tube into the sample powder until a small amount (2-3 mm high) enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and set a starting temperature approximately 15-20°C below the expected melting point. If unknown, a rapid pre-melt with a fast ramp rate (10-20°C/min) can be performed to find an approximate range.[4]
-
Set the ramp rate to a slow value (e.g., 1-2°C per minute) for the final, accurate measurement to ensure thermal equilibrium.[2]
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin the heating program.
-
Observe the sample through the magnified viewing port.
-
Record T1: The temperature at which the first drop of liquid appears.
-
Record T2: The temperature at which the last solid crystal melts into a transparent liquid.
-
The melting range is reported as T1 - T2.
-
-
Validation and Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Allow the apparatus to cool sufficiently between runs.
-
Report the average melting range.
-
Physicochemical Properties in Solution
The behavior of a compound in solution dictates its utility in liquid-phase reactions, its purification by chromatography or crystallization, and its absorption and distribution in biological systems.
Solubility
Solubility is defined as the saturation concentration of a substance in a given solvent at a specified temperature. This parameter is fundamental for selecting appropriate solvents for synthesis, purification, and formulation.
| Property | Value | Type | Source |
| Solubility | Data not available in literature | N/A | N/A |
Based on its structure—a polar hydroxyl group and carbamate linkage combined with a nonpolar phenyl ring and tert-butyl group—this compound is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate. Its aqueous solubility is expected to be low due to the significant hydrophobic character.
Experimental Protocol 2: Aqueous Solubility Determination (OECD 105 Flask Method)
The OECD Test Guideline 105 provides a standardized and internationally recognized method for determining the water solubility of chemical substances.[5][6] The Flask Method is suitable for substances with solubilities above 10⁻² g/L.[5]
Methodology Rationale: This method establishes equilibrium between the solid solute and the aqueous solvent at a constant temperature. By measuring the concentration of the dissolved substance in the saturated solution, a reliable solubility value is obtained. The use of a suitable analytical method like HPLC is crucial for accurate quantification.[7]
Caption: OECD 105 Flask Method Workflow
Step-by-Step Procedure:
-
Preliminary Test:
-
Add an estimated amount of the compound to a known volume of water at 20°C.
-
Stir for 24 hours. If the substance completely dissolves, add more until excess solid remains. This helps determine the appropriate sample amount for the final test.[5]
-
-
Definitive Test:
-
Add an excess amount of the solid compound (determined from the preliminary test) to triplicate flasks containing a known volume of deionized water.
-
Seal the flasks and place them in a constant temperature water bath or shaker set at 20 ± 0.5°C.[6]
-
Stir the contents for at least 24 hours to ensure equilibrium is reached. It is advisable to take measurements at 24, 48, and 72 hours to confirm that saturation has been achieved.
-
-
Sample Analysis:
-
After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours for the solid to settle.
-
Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a syringe filter (compatible with the sample) is required.[7]
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the calibration standards and the saturated aqueous sample by a validated HPLC-UV method to determine the concentration.
-
-
Data Reporting:
-
Calculate the average concentration from the triplicate flasks.
-
Report the water solubility in g/L or mg/mL at 20°C.
-
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base. For this compound, the phenolic hydroxyl group is acidic. This value is critical as it dictates the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
| Property | Value | Type | Source |
| pKa | 9.98 ± 0.10 | Predicted | [1] |
A predicted pKa of ~10 for the phenolic hydroxyl group means that at physiological pH (~7.4), the compound will be almost entirely in its neutral, protonated form. It will only become significantly deprotonated and negatively charged under basic conditions (pH > 10). This is crucial for designing extraction procedures (e.g., extracting from an organic solvent into an aqueous base) and for predicting its behavior in cell-based assays.
Experimental Protocol 3: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[9]
Methodology Rationale: A plot of pH versus the volume of added titrant produces a titration curve. The inflection point of this curve, or more accurately, the point where the pH equals the pKa, occurs when the acidic species and its conjugate base are present in equal concentrations.[10] Maintaining a constant ionic strength minimizes variations in activity coefficients.[8]
Caption: Potentiometric Titration Workflow for pKa
Step-by-Step Procedure:
-
System Calibration: Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM). Due to low aqueous solubility, a co-solvent like methanol may be required. The resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.
-
Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8]
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Begin stirring and allow the initial pH reading to stabilize.
-
Add small, precise increments of a standardized titrant (0.1 M NaOH for an acidic group) using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
The pKa can be determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (where the derivative is maximal).
-
Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[8]
-
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug development for predicting membrane permeability and overall ADME properties.
| Property | Value | Type | Source |
| LogP | Data not available in literature | N/A | N/A |
The presence of a non-polar tert-butyl group and a phenyl ring suggests the compound is significantly lipophilic. The polar hydroxyl and carbamate groups will reduce this, but a positive LogP value is expected, indicating a preference for the lipid phase over the aqueous phase. This is a key factor for predicting blood-brain barrier penetration and oral absorption.
Purity and Stability Assessment
Ensuring the purity of a synthetic intermediate is crucial as impurities can carry through to subsequent steps, potentially affecting yields, creating difficult-to-remove side products, and compromising the purity of the final active pharmaceutical ingredient.
Experimental Protocol 4: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds. A reverse-phase method is well-suited for a moderately polar compound like this compound.[11]
Methodology Rationale: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The compound and its impurities will separate based on their relative affinities for the two phases. More nonpolar compounds will be retained longer on the column.[11] A gradient elution, where the mobile phase composition changes over time, is often used to ensure good separation of compounds with a range of polarities.
Step-by-Step Procedure:
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System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
Filter and degas both solvents before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 214 nm and 254 nm (phenethylamines have UV absorbance in this range).
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like ACN) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the sample and run the gradient program.
-
Integrate the peaks in the resulting chromatogram.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]
- This cit
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020, August 20). Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
Westlab Canada. Measuring the Melting Point. (2023, May 8). Available from: [Link]
-
University of Massachusetts Boston. Experiment 1 - Melting Points. Available from: [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Available from: [Link]
-
Scymaris. Water Solubility - OECD 105. Available from: [Link]
- This cit
- This cit
- This cit
- This cit
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). Available from: [Link]
- This cit
- Susarte, M. A., et al. "Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine." Journal of chromatography.
- This cit
- This cit
- This cit
- Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." Molecular pharmaceutics vol. 10,8 (2013): 2838-54.
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- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of CAS No. 129150-68-1: tert-Butyl (3-Hydroxyphenethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the characterization of the chemical compound with CAS number 129150-68-1, identified as tert-butyl (3-hydroxyphenethyl)carbamate. This document is structured to deliver in-depth scientific insights, detailing the physicochemical properties, spectroscopic data, synthesis protocols, and safety information pertinent to this compound. The content is curated to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction and Chemical Identity
tert-Butyl (3-hydroxyphenethyl)carbamate is a carbamate derivative of 3-hydroxyphenethylamine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable intermediate in multi-step organic syntheses. The Boc group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for further functionalization. This characteristic is particularly crucial in the synthesis of complex molecules, including pharmaceutical agents.
Chemical Structure:
Figure 2: Workflow for the direct Boc protection of 3-hydroxyphenethylamine.
Experimental Protocol:
-
Dissolution: Dissolve 3-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, for example, triethylamine (1.5 equivalents) or aqueous sodium hydroxide, to the solution.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method 2: Catalytic Hydrogenation of a Benzyl-Protected Precursor
An alternative route involves the deprotection of a benzyl-protected precursor, tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate. [1]This method is particularly useful when the phenolic hydroxyl group requires protection during preceding synthetic steps.
Figure 3: Workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (1 equivalent) in ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material). [1]2. Hydrogenation: Subject the reaction mixture to hydrogenation at 40 psi hydrogen pressure overnight. [1]3. Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. [1]4. Solvent Removal: Wash the filter cake with ethanol and concentrate the combined filtrates under reduced pressure to yield the product as a colorless oil. [1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of tert-butyl (3-hydroxyphenethyl)carbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
¹H NMR (CDCl₃) δ: 7.22-7.12 (m, 1H), 6.78-6.66 (m, 3H), 4.56 (bs, 1H), 3.42-3.30 (m, 2H), 2.74 (t, 2H), 1.44 (s, 9H). [1] Interpretation of the ¹H NMR Spectrum:
-
δ 7.22-7.12 (m, 1H): This multiplet corresponds to the proton on the aromatic ring that is meta to both the hydroxyl and the ethylcarbamate groups.
-
δ 6.78-6.66 (m, 3H): These multiplets represent the other three protons on the aromatic ring.
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δ 4.56 (bs, 1H): This broad singlet is attributed to the carbamate N-H proton.
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δ 3.42-3.30 (m, 2H): This multiplet corresponds to the two protons of the methylene group attached to the nitrogen atom (-CH₂-NHBoc).
-
δ 2.74 (t, 2H): This triplet represents the two protons of the benzylic methylene group (-Ar-CH₂-).
-
δ 1.44 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [2][3][4][5]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. [2][3][4][5]Avoid contact with skin and eyes. [2][3][4][5]* Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Research and Development
tert-Butyl (3-hydroxyphenethyl)carbamate serves as a key building block in the synthesis of various biologically active molecules. The presence of the phenolic hydroxyl group and the protected amine allows for sequential and site-selective modifications.
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of various pharmaceutical compounds where a 3-hydroxyphenethylamine scaffold is required.
-
Combinatorial Chemistry: The compound can be utilized in the generation of compound libraries for drug discovery screening.
-
Derivatization: The hydroxyl group can be functionalized through etherification or esterification, while the amine can be deprotected and reacted with various electrophiles to introduce diverse functionalities.
Conclusion
This technical guide provides a comprehensive overview of the characterization, synthesis, and handling of CAS No. 129150-68-1, tert-butyl (3-hydroxyphenethyl)carbamate. The detailed information on its physicochemical properties and spectroscopic data, particularly the ¹H NMR spectrum, serves as a valuable resource for its identification and quality control. The outlined synthesis protocols offer practical guidance for its preparation in a laboratory setting. Adherence to the recommended safety precautions is essential for its safe handling. The versatility of this compound as a synthetic intermediate underscores its importance in the field of organic and medicinal chemistry.
References
Sources
tert-Butyl 3-hydroxyphenethylcarbamate molecular weight and formula
An In-depth Technical Guide to tert-Butyl 3-hydroxyphenethylcarbamate
Introduction
This compound (CAS No. 129150-68-1) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic drug development. Its structure incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on a phenethylamine backbone, which also features a phenolic hydroxyl group. This arrangement provides two distinct, orthogonally reactive sites, positioning the compound as a versatile building block for the synthesis of more complex molecular architectures. The Boc-protected amine allows for the controlled introduction of the phenethylamine scaffold, while the hydroxyl group offers a handle for further functionalization, such as ether or ester formation. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| CAS Number | 129150-68-1 | [1] |
| Appearance | Off-white to light yellow solid, or colorless oil | [1] |
| Storage Conditions | 2-8°C | [1] |
| Predicted Boiling Point | 397.1 ± 25.0 °C | [1] |
| Predicted Density | 1.100 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.98 ± 0.10 | [1] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the deprotection of a precursor where the phenolic hydroxyl group is masked. A common and robust strategy involves the hydrogenolysis of a benzyl ether derivative.
Causality of Experimental Design
-
Choice of Precursor: The synthesis starts with tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate. The benzyl group is an ideal protecting group for the phenol because it is stable under a wide range of reaction conditions but can be selectively and cleanly removed under catalytic hydrogenation. This cleavage condition is orthogonal to the acid-labile Boc-protecting group, ensuring its integrity is maintained throughout the synthesis.
-
Catalyst and Reaction Conditions: 10% Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenolysis due to its high efficiency and activity. Hydrogenation at moderate pressure (e.g., 40 psi) and room temperature is sufficient to drive the reaction to completion, typically overnight, without causing degradation of the product.[1]
-
Purification Strategy: The purification process is straightforward. The heterogeneous Pd/C catalyst is easily removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. This typically yields the product in high purity and quantitative yield, often without the need for more complex chromatographic purification.[1]
Experimental Protocol: Synthesis via Hydrogenolysis
-
Reaction Setup: To a solution of tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (13 g, 0.039 mol) in 100 mL of ethanol, add 10% Pd/C catalyst (1 g).[1]
-
Hydrogenation: Place the reaction mixture in a pressure vessel and subject it to hydrogenation at 40 psi hydrogen pressure. Stir the reaction overnight at room temperature.[1]
-
Workup and Isolation: Upon completion, carefully vent the hydrogen atmosphere. Remove the catalyst by filtration through a pad of celite, washing the filter cake with additional ethanol.[1]
-
Final Product: Concentrate the combined filtrate by evaporating the solvent under reduced pressure. This will yield this compound (9.4 g, quantitative yield) as a colorless oil.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive structural confirmation. The reported chemical shifts in deuterated chloroform (CDCl₃) are as follows:[1]
-
δ 7.22-7.12 (m, 1H): Aromatic proton (Ar-H).
-
δ 6.78-6.66 (m, 3H): Aromatic protons (Ar-H).
-
δ 4.56 (bs, 1H): Broad singlet corresponding to the carbamate N-H proton.
-
δ 3.42-3.30 (m, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH).
-
δ 2.74 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).
-
δ 1.44 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).[2]
-
Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.[2] For ¹³C NMR, a significantly higher number of scans is required due to the low natural abundance of the ¹³C isotope.[2]
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, making it a valuable intermediate in multi-step syntheses.
-
Orthogonal Deprotection: The Boc group is stable under the basic or nucleophilic conditions that might be used to modify the phenolic hydroxyl group. Subsequently, the Boc group can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine. This amine can then undergo a range of transformations, including acylation, alkylation, or sulfonamide formation.[3]
-
Scaffold for Bioactive Molecules: The phenethylamine core is a common motif in many biologically active compounds. This building block allows for the elaboration of this core at two different positions. For example, the hydroxyl group can be converted into an ether to act as a linker, while the deprotected amine can be coupled with a carboxylic acid to form an amide bond, a key reaction in the synthesis of peptide mimetics and other complex drug candidates.[4]
-
Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), bifunctional linkers are essential. The structure of this compound is well-suited for derivatization into such linkers.
Caption: Synthetic utility of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]
Conclusion
This compound is a strategically designed synthetic intermediate with significant value for chemical and pharmaceutical research. Its molecular weight of 237.29 g/mol and formula C₁₃H₁₉NO₃ correspond to a structure featuring two key functional groups amenable to orthogonal chemical transformations. The well-established protocols for its synthesis and the predictable reactivity of its functional groups make it a reliable and versatile tool for the construction of complex, high-value molecules in the drug discovery pipeline.
References
-
PubChem. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. [Link]
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MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
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solubility of tert-Butyl 3-hydroxyphenethylcarbamate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 3-hydroxyphenethylcarbamate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in pharmaceutical synthesis and drug development. Due to the limited availability of specific quantitative solubility data in the public domain for this molecule, this guide establishes a predictive framework based on its structural features and the known solubility of related compounds, such as tert-butyl carbamate. More importantly, it offers a detailed, field-proven experimental protocol for researchers to systematically determine the solubility of this compound in a diverse range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required for the successful handling and application of this compound in a laboratory setting.
Introduction and Core Concepts
This compound is a bifunctional organic molecule that incorporates a carbamate group, a hydroxyl moiety, and a phenyl ring. This combination of functional groups imparts a unique physicochemical profile that is critical to its application in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a variety of conditions and its selective, facile cleavage under acidic conditions.[1] The presence of the hydroxyl and phenethyl groups allows for further chemical modifications, making this compound a versatile building block.
A thorough understanding of a compound's solubility is paramount for its effective use in drug discovery and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as recrystallization and chromatography, and is a key determinant of a drug candidate's bioavailability. This guide will delve into the factors governing the solubility of this compound and provide a robust methodology for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structural components of this compound—the polar carbamate and hydroxyl groups, and the non-polar tert-butyl and phenethyl groups—suggest a nuanced solubility profile.
-
Influence of the Carbamate and Hydroxyl Groups: The carbamate and hydroxyl moieties are capable of engaging in hydrogen bonding, both as donors (from the N-H of the carbamate and the O-H of the hydroxyl) and as acceptors (at the carbonyl and hydroxyl oxygens). This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Impact of the Phenethyl and tert-Butyl Groups: The aromatic phenethyl group and the aliphatic tert-butyl group contribute to the molecule's non-polar character. These features will enhance solubility in solvents with lower polarity, including chlorinated solvents and aromatic hydrocarbons, through van der Waals interactions.
Based on the known solubility of the parent compound, tert-butyl carbamate, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water, we can extrapolate the expected solubility of this compound.[2][3][4][5][6] The addition of the 3-hydroxyphenethyl group is expected to enhance solubility in polar solvents compared to tert-butyl carbamate, due to the added hydroxyl group.
Experimental Determination of Solubility
The following section details a robust, self-validating protocol for the quantitative determination of the solubility of this compound. The shake-flask method, a gold standard for assessing thermodynamic solubility, is described.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a pre-weighed amount of each selected organic solvent.
-
Add an excess of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period.
-
Centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that no solid particles are carried over into the subsequent analysis.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Analyze the diluted supernatant samples by HPLC.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by applying the dilution factor. The resulting value is the solubility of this compound in the specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Alcohols | Methanol | 32.7 | |||
| Ethanol | 24.5 | ||||
| Isopropanol | 19.9 | ||||
| Chlorinated Solvents | Dichloromethane (DCM) | 9.1 | |||
| Chloroform | 4.8 | ||||
| Ethers | Tetrahydrofuran (THF) | 7.5 | |||
| Diethyl Ether | 4.3 | ||||
| Aromatic Hydrocarbons | Toluene | 2.4 | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | ||||
| Acetonitrile | 37.5 | ||||
| Non-Polar Aliphatic | Hexane | 1.9 | |||
| Aqueous | Water | 80.1 |
Data to be populated by the researcher following the experimental protocol.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound, bridging the gap left by the absence of specific quantitative data in the literature. By leveraging the known properties of the related compound, tert-butyl carbamate, and applying fundamental principles of organic chemistry, a predictive framework for its solubility has been established. The detailed experimental protocol outlined herein offers a clear and reliable method for researchers to generate precise and accurate solubility data. Such data is invaluable for the optimization of reaction conditions, the development of effective purification strategies, and the advancement of drug development programs that utilize this versatile chemical intermediate.
References
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ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. Retrieved from [Link]
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A Guide to the Synthesis and Utility of tert-Butyl 3-hydroxyphenethylcarbamate
This technical guide provides an in-depth exploration of tert-Butyl 3-hydroxyphenethylcarbamate, a pivotal intermediate in contemporary medicinal chemistry. We will dissect its initial synthesis, explore the underlying chemical principles, and present validated protocols for its preparation. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's significance and practical application.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks—molecules that offer a strategic combination of functional groups and protective elements. This compound (CAS No: 129150-68-1) stands out as such a scaffold.
Its structure elegantly combines two critical features for pharmaceutical synthesis:
-
A phenethylamine core with a hydroxyl group , a common motif in many biologically active compounds and a versatile handle for further chemical modification.
-
A tert-butyloxycarbonyl (Boc) protected amine , which masks the reactivity of the primary amine, allowing for selective reactions at other sites of the molecule. The Boc group is favored for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
The strategic placement of the hydroxyl group at the meta-position of the phenyl ring and the robust protection of the amine make this compound an invaluable precursor for the synthesis of a diverse array of more complex target molecules, including novel therapeutic agents.
The Genesis of Synthesis: Foundational Approaches
While a singular "discovery" event for a synthetic intermediate like this is rare, its emergence in the chemical literature is tied to the need for protected phenethylamines in multi-step syntheses. The "first synthesis" can be understood as the development of the most logical and efficient routes from readily available starting materials. Two primary strategies have proven to be the most effective and are detailed below.
Strategy 1: Direct Protection of the Amine
The most direct and widely adopted method involves the selective N-protection of 2-(3-hydroxyphenyl)ethylamine. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate. It is a highly effective, commercially available reagent that reacts specifically with the nucleophilic amine under mild conditions, leaving the phenolic hydroxyl group untouched. This selectivity is crucial as it obviates the need for a separate protection-deprotection sequence for the hydroxyl group, thereby streamlining the synthesis.
Strategy 2: Deprotection of a Benzyl-Protected Phenol
An alternative and equally valid approach involves starting with a precursor where the phenolic hydroxyl group is already protected, typically as a benzyl ether. This strategy is often employed when the starting material, 2-(3-benzyloxyphenyl)ethylamine, is more accessible or when reaction conditions for the Boc protection might interfere with an unprotected phenol. The synthesis proceeds by first protecting the amine with Boc₂O, followed by the cleavage of the benzyl ether via catalytic hydrogenation. This final deprotection step is exceptionally clean, yielding the desired product and toluene as the only byproduct, which is easily removed.
Data Summary and Physicochemical Properties
A summary of the key properties of the target compound is presented below for quick reference.
| Property | Value |
| CAS Number | 129150-68-1[1] |
| Molecular Formula | C₁₃H₁₉NO₃[1] |
| Molecular Weight | 237.29 g/mol [1] |
| Appearance | Off-white to light yellow solid[1] |
| Boiling Point | 397.1 ± 25.0 °C (Predicted)[1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
Detailed Synthetic Protocols
The following sections provide step-by-step methodologies for the synthesis of this compound. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Direct Boc Protection of 2-(3-Hydroxyphenyl)ethylamine
This method is favored for its atom economy and simplicity. It relies on the differential nucleophilicity between the amine and the phenol.
Workflow Diagram: Direct Boc Protection
Caption: Experimental workflow for the direct Boc protection synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-hydroxyphenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Mg₂SO₄ or Na₂SO₄.[2]
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Catalytic Hydrogenation of a Benzyl-Protected Precursor
This protocol is ideal when the starting material has a protected hydroxyl group. The deprotection is the final, clean step.
Synthetic Pathway: Debenzylation
Caption: Synthesis via hydrogenation of a benzyl-protected precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (1.0 eq) in ethanol (100 mL for 13 g of starting material), carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 7-8% w/w).[1]
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas, and then maintain a hydrogen pressure of 40 psi.[1]
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction for the consumption of starting material by TLC.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.[1]
-
Concentration: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. This typically yields the desired this compound as a colorless oil in quantitative yield, often pure enough for subsequent steps without further purification.[1]
Mechanistic Rationale and Causality
Understanding the mechanism behind each step is critical for troubleshooting and optimization.
Mechanism of Boc Protection:
Caption: Simplified mechanism of amine protection using Boc₂O.
The lone pair of electrons on the nitrogen atom of the phenethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This forms a transient tetrahedral intermediate. This intermediate then collapses, with the tert-butoxide group leaving. The unstable tert-butoxide anion quickly decomposes into isobutylene and a proton, or is protonated by the newly formed carbamic acid proton to form tert-butanol, ultimately driving the reaction to completion.
Comparative Analysis of Synthetic Routes
| Feature | Protocol 1: Direct Protection | Protocol 2: Debenzylation |
| Starting Material | 2-(3-Hydroxyphenyl)ethylamine | tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O) | H₂, Palladium on Carbon (Pd/C) |
| Number of Steps | One step | Two steps (Boc protection then debenzylation) |
| Yield | Generally high | Quantitative for the deprotection step[1] |
| Advantages | More direct, better atom economy. | Very clean final step, easy product isolation. |
| Disadvantages | Requires purification (chromatography). | Requires an additional step to prepare the starting material. Requires specialized hydrogenation equipment. |
Conclusion and Future Outlook
This compound is a foundational molecule whose synthesis is a routine yet critical task in medicinal chemistry laboratories. The direct Boc protection and the catalytic debenzylation routes both represent robust and reliable methods for its preparation. The choice between them often depends on the availability of starting materials and the specific requirements of the broader synthetic campaign. As drug development continues to demand increasingly complex and novel molecular entities, the mastery of synthesizing such key intermediates remains an indispensable skill for the modern synthetic chemist.
References
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Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 11. Available from: [Link]
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An In-Depth Technical Guide to tert-Butyl 3-hydroxyphenethylcarbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Abstract
In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic use of versatile building blocks is paramount. tert-Butyl 3-hydroxyphenethylcarbamate has emerged as a significant intermediate, prized for its bifunctional nature. It incorporates a phenolic hydroxyl group and a stable, yet readily cleavable, N-Boc protected amine on a phenethylamine scaffold. This guide provides a comprehensive exploration of this building block, detailing its synthesis, physicochemical properties, and strategic applications. We will delve into the orthogonal reactivity of its functional groups, providing field-proven experimental protocols and explaining the causality behind key synthetic choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this molecule's unique architecture for the efficient construction of novel chemical entities.
Introduction: The Strategic Value of a Bifunctional Scaffold
The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and pharmacologically active agents. This compound presents this core with two strategically differentiated functional groups: a nucleophilic phenolic hydroxyl group and a latent primary amine, masked as a tert-butyloxycarbonyl (Boc) carbamate.
The utility of this molecule stems from this orthogonality. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the phenolic hydroxyl group.[1] Conversely, the Boc group can be efficiently removed under acidic or thermal conditions, unmasking the primary amine for subsequent elaboration without disturbing functionalities sensitive to acidic conditions.[2][3][4] This two-faced reactivity allows for a controlled, stepwise assembly of complex molecular architectures, making it an invaluable asset in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
| CAS Number | 129150-68-1 | [5] |
| Molecular Formula | C₁₃H₁₉NO₃ | [5] |
| Molecular Weight | 237.29 g/mol | [5] |
| Appearance | Off-white to light yellow solid or colorless oil | [5] |
| Boiling Point | 397.1 ± 25.0 °C (Predicted) | [5] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | 2-8°C | [5] |
Spectroscopic Data for Structural Verification
The following ¹H NMR data provides a characteristic fingerprint for the molecule.[5]
| Chemical Shift (δ, ppm) (CDCl₃) | Multiplicity | Integration | Assignment |
| 7.22 - 7.12 | m | 1H | Ar-H |
| 6.78 - 6.66 | m | 3H | Ar-H |
| 4.56 | bs | 1H | N-H |
| 3.42 - 3.30 | m | 2H | N-CH₂ |
| 2.74 | t | 2H | Ar-CH₂ |
| 1.44 | s | 9H | -C(CH₃)₃ |
Synthesis of the Building Block
The preparation of this compound is accessible through reliable and scalable methods. The choice of route often depends on the availability and cost of the starting materials.
Method A: Direct N-Boc Protection
The most straightforward approach is the direct protection of the commercially available 3-hydroxyphenethylamine using di-tert-butyl dicarbonate (Boc₂O). The key to this transformation is the selective acylation of the more nucleophilic amine in the presence of the less nucleophilic phenolic hydroxyl group.
Caption: Synthesis of the building block via N-Boc protection.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenethylamine (1.0 eq). Dissolve it in a suitable solvent system, such as a 10:10:7 mixture of water, methanol, and triethylamine.
-
Reagent Addition: While stirring, slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.6 eq) portion-wise. A slight excess ensures complete conversion of the starting amine.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 55°C) overnight (16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Reduce the solvent volume using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If required, purification can be achieved by column chromatography on silica gel.
Method B: Catalytic Hydrogenation of a Benzyl-Protected Precursor
An alternative route involves the deprotection of a precursor where the phenolic hydroxyl is masked, typically as a benzyl ether. This is particularly useful if the synthesis starts from a benzyl-protected intermediate. The benzyl group is readily cleaved by catalytic hydrogenation.
-
Setup: In a hydrogenation vessel, dissolve tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (1.0 eq) in a suitable solvent, such as ethanol (100 mL for 13 g of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1 g for 13 g of starting material).
-
Reaction: Seal the vessel and subject the mixture to hydrogenation, for instance, at 40 psi of hydrogen pressure, overnight.
-
Workup: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound, often in quantitative yield and high purity.[5]
The Core Directive: Orthogonal Reactivity in Synthesis
The synthetic power of this compound lies in the ability to address its two functional groups independently.
Transformations of the Phenolic Hydroxyl Group
With the amine safely protected, the phenolic hydroxyl group is available for a variety of transformations. Its moderate acidity (pKa ~10) allows it to be deprotonated by common bases (e.g., K₂CO₃, NaH) to form a potent phenoxide nucleophile.
-
O-Alkylation (Williamson Ether Synthesis): The phenoxide can be readily alkylated with various electrophiles, such as alkyl halides or tosylates, to form ether linkages. This is a cornerstone reaction for connecting the building block to other molecular fragments.
-
O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) yields the corresponding esters.
-
Mitsunobu Reaction: This reaction allows for the alkylation of the phenol with a primary or secondary alcohol under mild, neutral conditions, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Caption: Reactivity of the phenolic hydroxyl group.
Deprotection and Elaboration of the Amine
The tert-butyloxycarbonyl (Boc) group is prized for its stability and predictable cleavage under acidic conditions.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutene and a proton. The resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[4]
-
Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected amine with a solution of TFA in a solvent like dichloromethane (DCM). The reaction is typically fast, often completing within 1-2 hours at room temperature.[2]
-
Hydrochloric Acid (HCl): Solutions of HCl in organic solvents (e.g., 4M HCl in dioxane or diethyl ether) are also highly effective and provide the product as a stable hydrochloride salt.[2]
-
Thermal Deprotection: In some cases, particularly for substrates sensitive to strong acids, thermal deprotection in a high-boiling solvent can be achieved, though this is less common.[3]
Once deprotected, the primary amine is a versatile nucleophile ready for a vast array of subsequent reactions:
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling reagents like EDC/HOBt), acyl chlorides, or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Direct alkylation with alkyl halides to form secondary and tertiary amines.
Caption: N-Boc deprotection and subsequent amine reactions.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in this compound are highly relevant in pharmaceutical research. The phenethylamine core is a well-established pharmacophore, while the ability to introduce diverse functionality at both the phenolic and amino positions makes this building block ideal for generating compound libraries for structure-activity relationship (SAR) studies.
For example, this building block can be used to synthesize analogs of known bioactive agents, introducing linkers of varying lengths and compositions. The phenolic ether can serve as an anchor point to a larger scaffold, while the deprotected amine can be functionalized to interact with a specific biological target. Its use has been noted in the synthesis of compounds targeting various receptors and enzymes.[6][7]
A Validated Synthetic Workflow
The true power of this building block is realized in a multi-step synthesis. The following workflow illustrates a typical sequence where the phenol is first modified, followed by deprotection and functionalization of the amine. This self-validating system ensures that each step proceeds with high fidelity due to the orthogonal nature of the protecting groups.
Caption: A typical synthetic workflow using the building block.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its bifunctional and orthogonal nature provides chemists with a reliable platform for introducing the valuable phenethylamine scaffold into target structures. By understanding the principles of its synthesis and the nuances of its reactivity, researchers in drug development and organic synthesis can unlock its full potential to accelerate their discovery programs. The protocols and insights provided in this guide serve as a practical foundation for its successful application in the laboratory.
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Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
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National Center for Biotechnology Information. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. PubChem. [Link]
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National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]
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MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
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National Center for Biotechnology Information. tert-Butyl hydroxy(methyl)carbamate. PubChem. [Link]
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stability and storage conditions for tert-Butyl 3-hydroxyphenethylcarbamate
An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 3-hydroxyphenethylcarbamate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of this critical synthetic intermediate.
Introduction: The Imperative of Stability
This compound is a key building block in organic synthesis, valued for its bifunctional nature, incorporating a Boc-protected amine and a phenolic hydroxyl group. The utility of this intermediate is contingent upon its purity and integrity. Degradation not only reduces yield but can also introduce impurities that complicate downstream reactions and purification processes. A thorough understanding of its stability profile is therefore not an academic exercise, but a prerequisite for reliable and reproducible research and development. This guide elucidates the intrinsic chemical liabilities of the molecule and provides actionable protocols for its preservation and quality assessment.
Chemical & Physical Profile
A foundational understanding of the molecule's properties is essential for interpreting its stability. The structure combines a phenol, susceptible to oxidation, and a tert-butoxycarbonyl (Boc) protected amine, which is labile under acidic and thermal stress.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2-(3-hydroxyphenyl)ethyl)carbamate | N/A |
| Synonyms | N-Boc-3-hydroxyphenethylamine | [1] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | Off-white to slight yellow powder | [1] |
| CAS Number | 64318-28-1 | [1] |
Caption: Chemical structure of this compound.
Core Stability Analysis: Predicting Degradation Pathways
The stability of this compound is governed by its two primary functional groups: the Boc-carbamate and the phenol. Degradation can be anticipated under specific environmental pressures.
Hydrolytic Stability: The Vulnerability of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is the molecule's most significant hydrolytic liability.
-
Acidic Conditions (pH < 5): The Boc group is highly susceptible to cleavage under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene and releases carbon dioxide. This deprotection is often rapid and is a standard method for its removal in synthesis.[3] Consequently, prolonged exposure to even mild acids must be strictly avoided during storage and handling.
-
Neutral & Basic Conditions (pH 7-12): The carbamate linkage is generally stable at neutral and basic pH.[2][4] Unlike esters, carbamates are significantly more resistant to base-catalyzed hydrolysis.[5] Therefore, degradation via this pathway is minimal under these conditions.
Oxidative Stability: The Reactivity of the Phenol Ring
The phenolic hydroxyl group renders the molecule susceptible to oxidation.
-
Mechanism: In the presence of oxygen (air) or other oxidizing agents, phenols can be oxidized to form quinones, which are often highly colored.[6][7] This process can be accelerated by light and the presence of metal ions. The formation of these chromophoric impurities is a common cause of discoloration (e.g., turning yellow, pink, or brown) in phenol-containing compounds upon storage.[6]
-
Mitigation: To prevent oxidative degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. The use of antioxidants is generally not recommended as it would introduce additional substances into the material.
Thermal Stability: The Lability of the Boc Group
The Boc group is also known to be thermally labile.
-
Mechanism: At elevated temperatures, typically above 85-90°C, the Boc group can be cleaved without any catalyst.[2][8] This thermal deprotection proceeds through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[8] Recent studies have explored this process in continuous flow reactors at even higher temperatures (180-240°C) to achieve rapid deprotection.[9][10][11]
-
Implications for Storage: This dictates that the compound must be stored away from heat sources, and any drying processes should be conducted under vacuum at low temperatures (e.g., room temperature).[12]
Caption: Predicted primary degradation pathways for this compound.
Recommended Storage & Handling Protocols
Based on the stability analysis, a multi-faceted approach to storage is required to maintain the compound's integrity.
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life and purity of the material.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerated) | Minimizes risk of thermal degradation and slows oxidative processes. | [13][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol moiety, which causes discoloration. | [6][7] |
| Light | Amber Glass Vial / Protect from Light | Prevents photolytic degradation and light-catalyzed oxidation. | [15] |
| Container | Tightly Sealed Container | Prevents exposure to atmospheric moisture and oxygen. | [16][17] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoids rapid chemical degradation. | [14][18] |
Safe Handling Procedures
Adherence to proper laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[18]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[18][19]
-
Dispensing: When weighing and transferring the solid, use spatulas and techniques that minimize the creation of dust.[18]
-
Spills: In case of a spill, sweep up the solid material carefully, place it in a suitable, sealed container for disposal, and clean the area. Avoid generating dust during cleanup.[18]
Experimental Workflow: Forced Degradation Study
A forced degradation study is the definitive method for confirming the stability profile of a drug substance or intermediate. It involves subjecting the compound to exaggerated stress conditions to identify potential degradation products and pathways.
Objective: To systematically evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Caption: Workflow for a comprehensive forced degradation study.
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
| Stress Condition | Reagent / Condition | Rationale |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. Incubate at 40°C. | To test the lability of the Boc group under acidic conditions.[2] |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. Incubate at 40°C. | To confirm the stability of the carbamate to basic conditions.[2] |
| Oxidation | Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark. | To simulate oxidative stress on the phenol moiety.[20] |
| Thermal Stress | Incubate a sealed vial of the stock solution at 80°C in the dark. | To evaluate the potential for thermal deprotection of the Boc group.[8] |
| Photostability | Expose a solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the test sample. | To assess degradation from light energy.[2] |
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).
-
Quantification by HPLC: Analyze all samples using a stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detector set to an appropriate wavelength (e.g., 220 nm and 275 nm).
-
Analysis: Calculate the percentage of the parent compound remaining and quantify the formation of any major degradants.
-
Conclusion
The chemical stability of this compound is robust under neutral and basic conditions but is compromised by acid, heat, and oxidative stress. The primary degradation pathways are the acid-catalyzed or thermal cleavage of the Boc-protecting group and the oxidation of the phenol ring. To ensure the long-term integrity and purity of this valuable intermediate, it is imperative to store the material under refrigerated (2-8°C), dark, and inert atmosphere (N₂ or Ar) conditions in a tightly sealed container. The experimental protocols provided herein offer a systematic framework for validating this stability profile and for implementing rigorous quality control measures in a research or manufacturing environment.
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The Strategic Role of the Boc Protecting Group in the Chemistry of tert-Butyl 3-hydroxyphenethylcarbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: In the intricate field of multi-step organic synthesis, particularly within drug discovery and development, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone of modern protecting group chemistry, prized for its robustness and predictable, mild removal conditions. This technical guide provides a comprehensive analysis of the Boc group's role as exemplified by its application in tert-Butyl 3-hydroxyphenethylcarbamate. We will dissect the core mechanisms of Boc protection and deprotection, explore the critical concept of orthogonality, and provide detailed, field-proven experimental protocols. This document serves as a vital resource for scientists aiming to leverage this key synthetic intermediate for the construction of complex molecular architectures.
The Strategic Imperative of Amine Protection in Complex Synthesis
Amines are fundamental functional groups in a vast number of biologically active molecules. However, their inherent nucleophilicity and basicity present a significant challenge in multi-step synthesis, as they are prone to engaging in a variety of unintended reactions.[1] To navigate this, chemists employ a sophisticated strategy known as protecting group chemistry, which involves the temporary modification of a functional group to prevent unwanted side reactions.[2]
An effective protecting group must satisfy three core criteria:
-
Ease of Introduction: It must be readily and selectively installed in high yield.
-
Stability: It must remain inert to a wide range of subsequent reaction conditions.
-
Facile Removal: It must be selectively removed under mild conditions that do not compromise the integrity of the rest of the molecule.
The tert-butyloxycarbonyl (Boc) group is a preeminent example that fulfills these requirements, making it an indispensable tool in the synthetic chemist's arsenal.[3][4] By converting a reactive amine into a significantly less reactive carbamate, the Boc group allows chemists to perform transformations at other molecular sites with precision and control.[4][5]
Core Principles of the Boc Protecting Group
The utility of the Boc group is rooted in its unique chemical properties, which dictate its application in synthesis. Its stability in basic, nucleophilic, and reductive environments, contrasted with its lability under acidic conditions, forms the basis of its strategic value.[3][6][7]
Mechanism of Boc Protection (N-tert-butoxycarbonylation)
The most common method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4][8] The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[8] This forms a tetrahedral intermediate that subsequently collapses. This collapse eliminates a tert-butyl carbonate anion, which is unstable and decomposes into the volatile and stable byproducts tert-butanol and carbon dioxide gas.[4][9] This decomposition provides a strong thermodynamic driving force for the reaction, ensuring high conversion rates.[4][8] While the reaction can proceed without a base, one is often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[8][10]
Mechanism of Boc Deprotection
The defining feature of the Boc group is its facile removal under mild acidic conditions.[3][6] The most common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent.[3][11]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[12] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][12] The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and regenerating the free amine.[1][6] A potential complication is the tendency of the electrophilic tert-butyl cation to alkylate other nucleophilic sites in the molecule.[13] This can be mitigated by the addition of "scavengers," such as anisole or thioanisole, to the reaction mixture.[11][12]
The Principle of Orthogonality
In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group while others remain intact. This strategy, known as orthogonal protection, is a cornerstone of modern synthetic chemistry.[14][15][16] The Boc group is a key player in orthogonal strategies due to its unique acid-lability, which contrasts with the removal conditions for other common amine protecting groups.[5][17]
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Stability Profile |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl)[18] | Stable to base, nucleophiles, and hydrogenolysis.[3] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C)[1][19] | Stable to acidic and basic conditions.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF)[6][19] | Stable to acid and hydrogenolysis. |
This orthogonality allows for the sequential and selective unmasking of different amines within the same molecule, enabling precise and controlled synthetic routes.[15][19]
This compound: A Case Study
This compound is a valuable synthetic intermediate that perfectly illustrates the strategic application of the Boc group. It is, at its core, the Boc-protected form of 3-hydroxyphenethylamine. This protection scheme is critical because it masks the reactive primary amine, thereby enabling selective chemical transformations on either the phenolic hydroxyl group or the aromatic ring without interference from the amine.
Experimental Protocol: Synthesis of this compound
This protocol describes the N-tert-butoxycarbonylation of 3-hydroxyphenethylamine hydrochloride. The initial use of a base is required to neutralize the hydrochloride salt and free the amine for reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-hydroxyphenethylamine hydrochloride (1.0 equiv) in a 1:1 mixture of Dioxane and Water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (NaOH) (2.2 equiv) and stir for 15 minutes to ensure complete neutralization of the amine salt.
-
Reagent Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Add water and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure carbamate.[8][20][21]
| Reagent/Parameter | Specification | Molar Equiv. | Purpose |
| 3-Hydroxyphenethylamine HCl | Starting Material | 1.0 | Amine Source |
| Di-tert-butyl dicarbonate | Protecting Agent | 1.1 | Boc Source |
| Sodium Hydroxide | Base | 2.2 | Neutralizes HCl salt & facilitates reaction |
| Dioxane/Water | Solvent System | - | Solubilizes reactants |
| Temperature | 0 °C to Room Temp. | - | Controls reaction rate |
| Reaction Time | ~16 hours | - | Allows for completion |
Experimental Protocol: Deprotection
This protocol describes the acid-catalyzed cleavage of the Boc group to regenerate the parent amine.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) (10 equiv).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection via TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Isolation: Dissolve the residue in a minimal amount of methanol and precipitate the amine salt by adding diethyl ether. Isolate the product by filtration and dry under vacuum.[12][20]
Application in a Synthetic Workflow
The true value of this compound is realized in multi-step synthesis. The Boc group allows the phenolic hydroxyl to be selectively modified. For example, it can be alkylated to form an ether—a common strategy in medicinal chemistry to modulate solubility and binding properties. The Boc group can then be removed in a subsequent step to reveal the amine for further coupling reactions.
Physicochemical and Drug Development Insights
For professionals in drug development, understanding how protecting groups affect molecular properties is crucial.
-
Physicochemical Properties: The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent amine.[3] This change can dramatically alter a molecule's solubility, melting point, and chromatographic behavior, which must be accounted for during synthesis and purification.
-
Metabolic Considerations: The tert-butyl moiety itself is a common feature in many approved drugs. While often used to provide steric bulk or enhance receptor binding, it is also susceptible to metabolism, typically via oxidation by cytochrome P450 enzymes to form hydroxylated or carboxylated derivatives.[22][23] Understanding this potential metabolic liability is a key consideration in late-stage drug design and development.[22]
Conclusion
The tert-butyloxycarbonyl group is an exceptionally powerful and versatile tool in modern organic synthesis. Its robust stability profile, combined with the mild and highly selective conditions required for its removal, provides a reliable strategy for the management of amine functionalities. As demonstrated with the intermediate this compound, the Boc group enables a level of synthetic precision that is essential for building the complex, polyfunctional molecules at the heart of pharmaceutical research. A thorough understanding of the mechanisms, protocols, and strategic implications detailed in this guide will empower researchers to effectively harness Boc chemistry in their synthetic endeavors.
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- tert-butyl 3-hydroxy-3-phenylpropyl(methyl)
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A Comprehensive Guide to the Theoretical Conformational Analysis of tert-Butyl 3-hydroxyphenethylcarbamate
Executive Summary
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity and physicochemical properties. For drug candidates and key synthetic intermediates, a thorough understanding of the conformational landscape is indispensable for rational molecular design and optimization.[1][2][3] This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of the conformational preferences of tert-Butyl 3-hydroxyphenethylcarbamate, a flexible molecule featuring the pharmacologically significant phenethylamine scaffold. We present a hierarchical computational workflow, grounded in established principles of molecular mechanics and quantum chemistry, designed to deliver a scientifically rigorous and experimentally relevant conformational profile. This document is intended for researchers, scientists, and drug development professionals seeking to apply state-of-the-art computational methods to conformational analysis.
Introduction: The Significance of Molecular Conformation in Drug Discovery
The principle that molecular shape dictates function is a cornerstone of modern medicinal chemistry.[2][3] A drug molecule must adopt a specific three-dimensional orientation, known as the bioactive conformation, to effectively bind to its biological target, such as a protein receptor or enzyme active site.[4][5] The overall population of conformers and the energy barriers between them influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, membrane permeability, and metabolic stability. Consequently, a detailed analysis of the accessible conformational states is a pivotal step in the drug discovery and development pipeline.[1][6]
The Role of this compound as a Model System
This compound serves as an excellent model for this guide. Its structure contains several key features relevant to medicinal chemistry:
-
A Phenethylamine Core: A privileged scaffold found in numerous neurotransmitters and pharmaceutical agents.
-
Multiple Rotatable Bonds: Granting it significant conformational flexibility, which presents a common challenge in molecular modeling.[7][8]
-
Hydrogen Bonding Moieties: The hydroxyl (-OH) and carbamate (N-H, C=O) groups can form intramolecular hydrogen bonds, which are critical in stabilizing specific conformations.
-
A Bulky tert-Butyl (Boc) Group: This common protecting group in organic synthesis also introduces significant steric hindrance, influencing the accessible rotational space.[9][10]
A robust understanding of this molecule's preferred shapes provides a blueprint for designing more rigid analogs, predicting binding modes, and interpreting structure-activity relationships (SAR).
Defining the Conformational Problem
The conformational landscape of a molecule is defined by its Potential Energy Surface (PES), a multidimensional surface where the energy of the system is a function of its geometry. The low-energy valleys on this surface correspond to stable or metastable conformers. Our investigation will focus on identifying these energy minima by systematically exploring the rotational freedom around the key single bonds (dihedral angles) in this compound.
Theoretical Foundations of Conformational Analysis
The stability of a given conformer is governed by a delicate balance of intramolecular forces:
-
Torsional Strain: The energy penalty associated with eclipsing interactions as bonds rotate.
-
Steric Hindrance (van der Waals Repulsion): Repulsive forces that occur when non-bonded atoms are forced into close proximity.
-
Non-Covalent Interactions: Attractive forces, such as intramolecular hydrogen bonds and dispersion forces, that can stabilize specific folded conformations.[11][12][13]
Our computational approach is designed to accurately model these competing effects to predict the relative energies and, therefore, the equilibrium populations of all significant conformers.
A Multi-Stage Computational Workflow for Rigorous Analysis
To balance computational cost with scientific accuracy, we employ a hierarchical workflow. This multi-stage approach uses a computationally inexpensive method to broadly explore the conformational space before refining the most promising candidates with higher-level, more accurate quantum mechanical methods.[14]
Rationale for a Hierarchical Approach
-
Efficiency: A full quantum mechanical scan of all rotational degrees of freedom is computationally prohibitive for a molecule of this size.
-
Breadth: A fast molecular mechanics (MM) search can rapidly sample thousands of potential conformations, ensuring a comprehensive exploration of the PES.[8]
-
Accuracy: High-level Density Functional Theory (DFT) calculations are then used selectively on a smaller set of low-energy conformers to provide reliable geometries and relative energies.
Workflow Visualization
The logical flow of our computational protocol is illustrated below.
Caption: A hierarchical workflow for theoretical conformational analysis.
Experimental Protocol: Step-by-Step Implementation
This section details the practical steps for executing the conformational analysis.
Stage 1: Initial Conformational Search with Molecular Mechanics
The objective of this stage is to rapidly and broadly sample the potential energy surface to identify a diverse set of low-energy candidate structures.
Protocol 4.1.1: Structure Preparation and Force Field Selection
-
Build the Molecule: Construct the 3D structure of this compound using any standard molecular builder (e.g., Avogadro, ChemDraw).
-
Initial Cleanup: Perform a quick geometry optimization using a universal force field to generate a reasonable starting structure.
-
Select a High-Quality Force Field: For drug-like organic molecules, the Merck Molecular Force Field (MMFF94) or its variant MMFF94s is an excellent choice.[15][16] These force fields are parameterized for a wide range of organic structures and perform well in optimizing geometries and accounting for non-bonded interactions.[17][18] We recommend MMFF94s for its improved handling of planar nitrogen atoms, which may be relevant for the carbamate group.[16]
Protocol 4.1.2: Executing the Stochastic Search
-
Setup the Search: Use a computational chemistry package that implements a conformational search algorithm (e.g., Spartan, MacroModel). A stochastic or Monte Carlo search is highly effective for flexible molecules.
-
Define Rotatable Bonds: Explicitly identify the key dihedral angles to be rotated during the search.
-
Set Search Parameters:
-
Number of Steps: A high number (e.g., 10,000 steps) is recommended to ensure thorough sampling.
-
Energy Window: Initially, keep all conformers within a reasonably large energy window (e.g., 20 kcal/mol) of the global minimum to avoid prematurely discarding relevant structures.
-
-
Execute and Cluster: Run the conformational search. After completion, the software will cluster the resulting structures based on geometry (RMSD) and energy, providing a list of unique, low-energy conformers.
Stage 2: Quantum Mechanical Refinement of Geometries
This stage re-optimizes the geometries of the conformers identified in Stage 1 using a more accurate quantum mechanical method.
Protocol 4.2.1: Selecting an Appropriate DFT Functional and Basis Set
-
Choose a DFT Functional: For conformational energies, it is crucial to select a functional that accurately describes non-covalent interactions, particularly dispersion forces.[11][19][20] While B3LYP is a popular hybrid functional, modern range-separated functionals that include empirical dispersion corrections, such as ωB97X-D , are highly recommended for this task.[21][22][23] They provide a more balanced description of both short- and long-range interactions.[24][25]
-
Select a Basis Set: A Pople-style double-zeta basis set, such as 6-31G(d) , offers a good compromise between accuracy and computational cost for geometry optimizations of molecules this size. The polarization function (d) is essential for accurately describing the geometry around non-hydrogen atoms.
Protocol 4.2.2: Geometry Optimization and Frequency Analysis
-
Perform Optimization: For each unique conformer from Stage 1, perform a full geometry optimization at the chosen level of theory (e.g., ωB97X-D/6-31G(d)).
-
Execute Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This is a critical self-validation step :
-
It confirms that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).
-
It provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to calculate Gibbs Free Energies.
-
Stage 3: High-Accuracy Single-Point Energy Calculations and Solvation Effects
To obtain the most accurate relative energies, we perform a final calculation on the refined geometries using a larger basis set and include the effects of a solvent.
Protocol 4.3.1: Rationale for a Larger Basis Set While a double-zeta basis set is adequate for geometries, a larger triple-zeta basis set, such as def2-TZVP , will yield more accurate electronic energies. Since this is a single-point calculation (no geometry change), the computational cost is manageable.
Protocol 4.3.2: Incorporating the Solvent Environment (PCM Model) Conformational equilibria can be significantly influenced by the surrounding solvent. The Polarizable Continuum Model (PCM) is an efficient and widely used method to account for these effects.[26][27][28]
-
Select a Solvent: Choose a solvent relevant to the experimental context (e.g., water for biological conditions, chloroform for NMR studies).
-
Perform Calculation: Run a single-point energy calculation on each optimized geometry at the higher level of theory (e.g., ωB97X-D/def2-TZVP) while applying the PCM model (e.g., SCRF=(PCM, Solvent=Water) in Gaussian).[29][30]
Data Analysis and Interpretation
The final stage involves collating the computed energies and analyzing the structural features of the most stable conformers.
Identifying Unique Conformers and Calculating Relative Energies
After the final energy calculations, it is essential to re-cluster the conformers to ensure that no structures converged to the same geometry during DFT optimization. The Gibbs Free Energy (G) for each unique conformer i is calculated as:
Gᵢ = E_scf + G_corr
where E_scf is the final single-point energy in solution and G_corr is the thermal correction to the Gibbs Free Energy obtained from the frequency calculation. The relative free energy (ΔGᵢ) is then calculated with respect to the lowest energy conformer (G_min).
Boltzmann Population Analysis
The relative population of each conformer at a given temperature (T) can be calculated using the Boltzmann distribution equation.[31][32][33] This allows for the prediction of which conformations will be most prevalent at equilibrium.[34][35]
Data Summary Table: Hypothetical Results
The final results should be summarized in a clear, accessible format.
| Conformer ID | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K | Dihedral Angle τ₁ (°)* | Dihedral Angle τ₂ (°)** | Intramolecular H-Bond (Donor-Acceptor Distance, Å) |
| Conf-01 | 0.00 | 75.2 | -65.8 | 178.5 | N-H···O(H) (2.1 Å) |
| Conf-02 | 1.50 | 9.9 | 179.1 | 179.0 | None |
| Conf-03 | 1.85 | 6.5 | 68.3 | -177.3 | None |
| Conf-04 | 2.50 | 2.8 | -70.1 | 75.4 | O-H···O=C (2.3 Å) |
| ... | ... | ... | ... | ... | ... |
* τ₁ = C(aryl)-C(aryl)-Cα-Cβ ** τ₂ = C(aryl)-Cα-Cβ-N
Structural Analysis: The Role of Intramolecular Hydrogen Bonding
The data in the table above (hypothetical) suggests that the global minimum conformer (Conf-01) is significantly stabilized by an intramolecular hydrogen bond between the carbamate N-H and the phenolic oxygen. This highlights the importance of accurately modeling these non-covalent interactions. Visual inspection of the low-energy structures is crucial for identifying such key stabilizing features.
Caption: Potential intramolecular H-bonds stabilizing conformers.
Conclusion and Future Directions
This guide has outlined a robust, multi-stage computational workflow for the detailed theoretical investigation of the conformational landscape of this compound. By combining the speed of molecular mechanics with the accuracy of modern DFT methods, this protocol provides a reliable framework for determining the relative stabilities and populations of molecular conformers. The resulting insights are invaluable for structure-based drug design, guiding the synthesis of conformationally constrained analogs, and providing a deeper understanding of molecular structure-property relationships. Future work could extend this analysis to include explicit solvent molecular dynamics simulations for a more dynamic view of conformational interchange or explore the conformational changes upon binding to a specific biological target.
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Title: How Does Molecular Shape Affect Drug Design? Source: YouTube URL: [Link]
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Title: Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules Source: PubMed URL: [Link]
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Title: What Role Does Molecular Shape Play In Drug Design? Source: YouTube URL: [Link]
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Title: Merck molecular force field Source: Wikipedia URL: [Link]
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Title: How important is the detection of protein conformational changes in drug discovery/developement? Source: Quora URL: [Link]
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Title: MMFF94 Force Field (mmff94) Source: Open Babel 3.0.1 documentation URL: [Link]
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Title: The Use of Protein Dynamics in the Study of Protein Conformational Transition and Functionality and Its Relevance in Drug Design Source: IU Indianapolis ScholarWorks URL: [Link]
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Title: Bringing the MMFF force field to the RDKit: Implementation and validation Source: ResearchGate URL: [Link]
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Title: Bringing the MMFF force field to the RDKit: implementation and validation Source: PMC - NIH URL: [Link]
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Title: Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling Source: PMC - NIH URL: [Link]
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Title: Conformer Generation for Structure-Based Drug Design: How Many and How Good? Source: NIH URL: [Link]
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Title: The conformers population distribution based on Boltzmann averaging... Source: ResearchGate URL: [Link]
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Title: Conformational Searching for Complex, Flexible Molecules Source: World Scientific Publishing URL: [Link]
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Title: Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis Source: ACS Publications URL: [Link]
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Title: Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling Source: Journal of Chemical Education URL: [Link]
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Title: The Boltzmann Distribution and the Statistical Definition of Entropy Source: Chemistry LibreTexts URL: [Link]
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Title: Approximating Projections of Conformational Boltzmann Distributions with AlphaFold2 Predictions: Opportunities and Limitations Source: ACS Publications URL: [Link]
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Title: What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL: [Link]
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Title: Common mistakes in molecular modeling involving B3LYP functional Source: atomistica.online URL: [Link]
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Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]
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Title: B3LYP vs other functionals Source: Reddit URL: [Link]
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Title: Comparative Analysis of TD-DFT Functionals for Formaldehyde Excited States Source: Computational Chemistry Blog URL: [Link]
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Title: How Do DFT-DCP, DFT-NL, and DFT-D3 compare for the description of london-dispersion effects in conformers and general thermochemistry? Source: ResearchGate URL: [Link]
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Title: Carbazic acid, tert-butyl ester Source: Organic Syntheses URL: [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of tert-Butyl 3-hydroxyphenethylcarbamate
Introduction
tert-Butyl 3-hydroxyphenethylcarbamate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure combines a phenethylamine core, a common motif in neurotransmitters and other bioactive compounds, with a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2] The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[3][4][5][6][] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, intended for researchers and professionals in drug development and organic synthesis.
Reaction Principle
The synthesis of this compound is typically achieved through the protection of the primary amine of 3-hydroxyphenethylamine with a tert-butyloxycarbonyl (Boc) group. The most common and efficient method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[6][8]
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by the base, results in the formation of the stable carbamate product. The choice of base and solvent system is crucial for achieving high yields and purity.
Experimental Workflow Diagram
Figure 1. A schematic overview of the synthesis protocol for this compound.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound from 3-hydroxyphenethylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxyphenethylamine hydrochloride | ≥98% | e.g., Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | e.g., Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | In-house preparation |
| Brine | Saturated aqueous solution | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | e.g., Fisher Scientific |
| Ethyl acetate | ACS grade | e.g., Fisher Scientific |
| Hexanes | ACS grade | e.g., Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenethylamine hydrochloride (5.0 g, 28.8 mmol).
-
Solvent and Base Addition: Suspend the starting material in dichloromethane (100 mL). To this suspension, add triethylamine (8.8 mL, 63.4 mmol, 2.2 eq.) to neutralize the hydrochloride salt and act as a base for the reaction. Stir the mixture at room temperature until the starting material fully dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of (Boc)₂O.
-
Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate (6.9 g, 31.7 mmol, 1.1 eq.) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Upon completion of the reaction, quench by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.[9] The aqueous washes help to remove any unreacted starting material, triethylamine hydrochloride, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 40% ethyl acetate in hexanes to afford this compound as a white to off-white solid.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the deprotection of a precursor where the phenolic hydroxyl group is protected, for instance, as a benzyl ether.[10] In this approach, tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst.[10] This reaction cleaves the benzyl ether, yielding the desired product.[10]
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of di-tert-butyl dicarbonate for the Boc protection of 3-hydroxyphenethylamine is a well-established and efficient transformation. Careful control of the reaction temperature and a thorough work-up and purification procedure are key to obtaining a high yield of the pure product. This intermediate is poised for use in a variety of synthetic applications within the pharmaceutical and chemical research fields.
References
-
Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 149-157. [Link]
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Loev, B., & Kormendy, M. F. (1963). A NEW AND CONVENIENT SYNTHESIS OF CARBAMATES. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]
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O'Brien, Z. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Twitty, C. H. et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
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-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Indian Academy of Sciences. A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. [Link]
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-
ChemRxiv. Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. [Link]
-
Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
Chem-Impex. N-Boc-tyramine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
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Topic: Strategic Incorporation of the 3-Hydroxyphenethylcarbamate Moiety in Peptide Synthesis
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of non-natural amino acids and peptidomimetic building blocks is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, specificity, and efficacy.[1][2][3] The 3-hydroxyphenethylamine scaffold, an isomer of the naturally occurring tyramine, is of significant interest for its potential to modulate receptor binding and biological activity. This document provides a detailed guide to the incorporation of this moiety into peptide sequences using solid-phase peptide synthesis (SPPS). We will analyze the properties of the N-Boc protected building block, tert-Butyl 3-hydroxyphenethylcarbamate, and delineate the necessary strategic considerations for its successful integration, focusing on the corresponding and more practical amino acid derivative, Nα-Boc-m-tyrosine. This guide provides field-proven protocols, discusses orthogonal protection strategies for the phenolic side chain, and outlines methods for final cleavage, purification, and characterization.
Foundational Strategy: From Scaffold to Synthon
The direct incorporation of this compound into a growing peptide chain via standard SPPS is not feasible due to the absence of a C-terminal carboxylic acid, which is required for activation and amide bond formation. Therefore, the strategic incorporation of this structural motif relies on using its corresponding α-amino acid counterpart: Nα-Boc-3-hydroxy-L-phenylalanine (Nα-Boc-m-tyrosine) . This provides the necessary chemical handles for standard synthesis workflows.
Caption: From the target scaffold to the practical SPPS building block.
The primary challenge then becomes the management of the reactive phenolic hydroxyl group on the m-tyrosine side chain. This necessitates an orthogonal protection strategy, where the side-chain protecting group remains stable during the repetitive Nα-Boc deprotection steps but can be removed during the final cleavage from the resin.[4][5]
Orthogonal Protection of the Phenolic Side Chain
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is the classic approach for this scenario.[5][6] The Nα-Boc group is labile to moderate acid (e.g., TFA), while the benzyl-based side-chain protecting groups require a very strong acid (e.g., anhydrous HF) for removal.[7][8]
Table 1: Comparison of Side-Chain Protecting Groups for m-Tyrosine in Boc-SPPS
| Protecting Group | Abbreviation | Structure | Deprotection Condition | Key Considerations |
| Benzyl | Bzl | -CH₂-Ph | Anhydrous HF | Standard Choice. Stable to repetitive TFA treatment.[6] Requires specialized HF cleavage apparatus. |
| 2,6-Dichlorobenzyl | 2,6-DiCl-Bzl | -CH₂-C₆H₃Cl₂ | Anhydrous HF | Offers increased acid stability over Bzl, reducing side-chain loss during synthesis of long peptides.[9] |
| tert-Butyl | tBu | -C(CH₃)₃ | TFA (slowly); HF (fast) | Not recommended for Boc-SPPS. Partial lability in TFA can lead to side reactions and yield loss. Primarily used in Fmoc/tBu strategies.[5] |
For the purposes of this guide, we will proceed with the standard and robust Benzyl (Bzl) protecting group. The required building block is therefore Nα-Boc-L-m-tyrosine(Bzl)-OH .
Experimental Protocols: Boc Solid-Phase Peptide Synthesis
The following protocols are based on a 0.2 mmol synthesis scale using a standard solid support like PAM (phenylacetamidomethyl) resin, which is designed for stability against repetitive TFA treatments.[8][9]
Caption: Post-cleavage workflow: purification and characterization.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Assess purity and quantify the final product. | A single, sharp peak for the target peptide, allowing for purity calculation (e.g., >95%). [10][11] |
| Mass Spectrometry (MS) | Confirm the molecular weight of the synthesized peptide. | The observed mass should match the theoretical calculated mass of the peptide containing the m-tyrosine residue. [12][10] |
| Amino Acid Analysis (AAA) | Determine the amino acid composition and quantify the peptide. | The analysis should confirm the presence of all expected amino acids in the correct ratios. [13] |
| NMR Spectroscopy | Provide detailed structural information. | Can be used to confirm the specific isomeric structure (m-tyrosine vs. tyrosine) if required. [10][11] |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the incoming amino acid; Aggregation of the growing peptide chain. | Extend coupling time to 4 hours; Perform a second coupling (recouple) with freshly activated amino acid. |
| Low Final Yield | Incomplete cleavage from the resin; Loss of peptide during TFA deprotection cycles (if using a highly labile linker). | Extend HF cleavage time to 90 minutes; Ensure PAM resin or a similarly stable resin is used for Boc-SPPS. [9] |
| Extra Peaks in HPLC/MS | Side-chain alkylation by carbocations during cleavage; Deletion sequences from incomplete coupling. | Ensure an adequate amount of scavenger (anisole) is used during HF cleavage; Use double coupling for difficult residues to ensure complete reaction. |
References
- Effective Structural Characterization Str
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- Application Notes and Protocols for Hydroxy-PEG3-CH2-Boc in Solid-Phase Peptide Synthesis - Benchchem.
- Application Note: Protocol for Incorporating Boc-L-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis - Benchchem.
- Peptide Characterisation Supporting Peptide Drug Development - Intertek.
- Peptide Characterisation Methods and Impurity Detection - Oxford Global.
-
Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction - Organic Syntheses. [Link]
-
Peptide Characterization & Analytics - JPT. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Methods and protocols of modern solid phase peptide synthesis - Springer. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof - Google P
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides - Wordpress. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI. [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses. [Link]
-
Peptide Synthesis with the Boc Protecting Group - YouTube. [Link]
- Process for t-butylating hydroxy- or thiol-substituted amino acids - Google P
-
Peptide Synthesis Resins - AAPPTEC. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. [Link]
-
Basic Peptides synthesis introduction - LifeTein®. [Link]
-
Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues - PMC - PubMed Central. [Link]
-
Three Inventive Biomedical Applications for Synthetic Peptides - GenScript. [Link]
-
Convergent Synthesis of Thioether Containing Peptides - MDPI. [Link]
-
Recent Advances in the Development of Therapeutic Peptides - PMC - NIH. [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - MDPI. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [Link]
-
Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed. [Link]
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The Strategic Application of tert-Butyl 3-hydroxyphenethylcarbamate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Unseen Architect in Drug Synthesis
In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the strategic use of versatile chemical intermediates. Among these, tert-Butyl 3-hydroxyphenethylcarbamate has emerged as a cornerstone in the synthesis of a range of therapeutics, most notably in the development of long-acting beta-2 adrenergic agonists (LABAs). Its unique structural features—a Boc-protected amine and a reactive phenolic hydroxyl group—offer medicinal chemists a powerful tool for the controlled and sequential elaboration of complex molecular architectures. This guide provides an in-depth exploration of the applications of this key building block, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in their quest for novel therapeutics.
The tert-butoxycarbonyl (Boc) protecting group is central to the utility of this compound. It temporarily masks the nucleophilicity of the primary amine, preventing unwanted side reactions during synthetic transformations at other sites of the molecule.[1][2][3][4] This protection is robust under a variety of conditions yet can be readily and selectively removed under mild acidic conditions, a critical feature in multi-step syntheses.[1][3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 129150-68-1 | ChemicalBook |
| Molecular Formula | C₁₃H₁₉NO₃ | ChemicalBook |
| Molecular Weight | 237.29 g/mol | ChemicalBook |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Boiling Point | 397.1±25.0 °C (Predicted) | ChemicalBook |
| Density | 1.100±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Core Application: A Gateway to Beta-2 Adrenergic Agonists
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of phenylethanolamine-based therapeutics. This class of compounds is pivotal in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural motif of this compound provides the core scaffold necessary for building molecules that can selectively target and activate β2-adrenergic receptors in the lungs, leading to bronchodilation.[5][6]
A prime example of its application is in the synthesis of Salmeterol, a widely prescribed long-acting β2-agonist.[7][8][9] The synthesis of Salmeterol involves the crucial step of N-alkylation of a phenylethanolamine precursor with a long lipophilic side chain, which is responsible for the drug's extended duration of action. This compound serves as an ideal precursor for this reaction, with the Boc group ensuring that the amine nitrogen is selectively alkylated.
Visualizing the Synthetic Strategy
The following diagram illustrates the strategic role of this compound as a precursor in the synthesis of a Salmeterol intermediate.
Sources
- 1. nbinno.com [nbinno.com]
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Application Note: A Detailed Guide to the Synthesis of Lacosamide via N-Boc-D-Serine Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lacosamide, marketed as Vimpat®, is a crucial third-generation antiepileptic drug for the adjunctive treatment of partial-onset seizures and neuropathic pain.[1] Its efficacy is stereospecific, with the (R)-enantiomer being the pharmacologically active agent.[2] This application note provides a detailed technical guide for the synthesis of (R)-Lacosamide, focusing on a robust and widely adopted industrial pathway. We will explore the synthesis starting from the chiral precursor D-Serine, emphasizing the critical role of the tert-butoxycarbonyl (Boc) protecting group in key intermediates. This guide offers in-depth, step-by-step protocols, explains the chemical rationale behind experimental choices, and presents methods for reaction monitoring and characterization to ensure a self-validating and reproducible process.
Introduction: The Synthetic Challenge of Lacosamide
Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid that selectively enhances the slow inactivation of voltage-gated sodium channels. This mechanism stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, making it an effective anticonvulsant.[1]
The primary challenge in synthesizing Lacosamide lies in maintaining the stereochemical integrity of the chiral center. The (R)-configuration is essential for its therapeutic activity, and any racemization during the synthesis can lead to a significant loss of potency and the introduction of impurities.[3] Therefore, industrial syntheses are designed to be highly stereoselective. The most common and scalable routes utilize a chiral pool approach, starting with the naturally available amino acid D-Serine, which provides the required (R)-stereochemistry at the outset.
While the topic of this note specifies tert-butyl 3-hydroxyphenethylcarbamate as an intermediate, it is important to clarify that established, high-yield syntheses of Lacosamide do not proceed through this specific compound. Instead, they rely on a different Boc-protected intermediate derived directly from D-Serine. This guide will detail that scientifically validated and commercially viable pathway.
Rationale for the D-Serine Synthetic Pathway
The selection of D-Serine as the starting material is a cornerstone of an efficient Lacosamide synthesis. This choice is predicated on several key factors:
-
Chiral Integrity: D-Serine provides the correct (R)-chiral center, which is carried through the entire synthesis, avoiding the need for complex asymmetric reactions or chiral resolutions that can be costly and reduce overall yield.
-
Functional Group Handles: It possesses the three essential functional groups—an amine, a carboxylic acid, and a primary alcohol—that are sequentially modified to build the final Lacosamide molecule.
The Indispensable Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, and its use is pivotal in the Lacosamide pathway.[4] An amine is a nucleophile and a base, and if left unprotected, it would interfere with the subsequent amidation and O-methylation steps.
The Boc group is ideal for this process because:
-
Chemoselectivity: It can be introduced with high selectivity onto the amine group using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, leaving the carboxylic acid and hydroxyl groups untouched.[5][6]
-
Stability: The resulting carbamate is robust and stable to the basic and nucleophilic conditions required for the subsequent amidation and methylation reactions.
-
Facile Cleavage: It can be removed cleanly and efficiently under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid), which do not affect other functional groups in the molecule like the amide or ether linkages.[4][7] This orthogonality is a key principle of modern protective group strategy.
Overview of the Synthetic Workflow
The synthesis of Lacosamide from D-Serine is a multi-step process that can be executed with high fidelity and yield. The overall transformation is illustrated below.
Caption: Overall synthetic workflow from D-Serine to Lacosamide.
The sequence is logical: the amine is protected first, followed by the formation of the two new bonds (amide and ether), and finally, deprotection and acetylation to yield the target molecule.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and represent a reliable pathway for Lacosamide synthesis.[1][3][8][9][10][11]
Protocol 1: Synthesis of N-Boc-D-Serine (2)
This step protects the amine functionality of D-Serine to prevent unwanted side reactions in subsequent steps.
-
Materials:
-
D-Serine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
N-methylmorpholine (1.5 eq) or Sodium Bicarbonate (2.0 eq)
-
Solvent: 1:1 mixture of 1,4-Dioxane and Water
-
-
Procedure:
-
Suspend D-Serine in the dioxane/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., N-methylmorpholine) and stir until the D-Serine dissolves.
-
Add Boc₂O to the solution. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). The product will precipitate out or can be extracted.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield N-Boc-D-Serine as a viscous oil or white solid.[10]
-
Protocol 2: Synthesis of (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate (3)
This is a standard peptide coupling reaction to form the benzylamide. Using a mixed anhydride method is common.
-
Materials:
-
N-Boc-D-Serine (1.0 eq)
-
N-methylmorpholine (1.05 eq)
-
Isobutyl chloroformate (1.05 eq)
-
Benzylamine (1.05 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Boc-D-Serine in anhydrous DCM and cool the flask to -15 °C in an ice-salt or acetone/dry ice bath.
-
Add N-methylmorpholine dropwise, ensuring the temperature remains below -10 °C.
-
Slowly add isobutyl chloroformate to the solution. Stir for 1 hour at -15 °C to form the mixed anhydride intermediate.[1][8]
-
In a separate flask, prepare a solution of benzylamine in anhydrous DCM.
-
Add the benzylamine solution dropwise to the reaction mixture, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain the crude product, which can be purified by crystallization or chromatography.
-
Protocol 3: Synthesis of (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (4)
This O-methylation step converts the hydroxyl group to the required methoxy ether.
-
Materials:
-
Intermediate 3 (1.0 eq)
-
Dimethyl sulfate (DMS) (1.5-2.0 eq)
-
Potassium hydroxide (KOH) solution (50% w/w) or Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (optional but recommended): Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Ethyl acetate or DCM
-
-
Procedure:
-
Dissolve intermediate 3 and TBAB in the chosen organic solvent in a flask and cool to 0-5 °C.[8]
-
Slowly and simultaneously add dimethyl sulfate and the KOH solution via separate dropping funnels, ensuring the temperature is maintained between 0-10 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Stir the biphasic mixture vigorously for 6-8 hours at 5-10 °C.[8]
-
Monitor the reaction by TLC or HPLC.
-
Once complete, separate the layers. To quench unreacted DMS, the organic layer can be washed with an aqueous ammonia solution followed by water.[1]
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the methylated product, which can be purified by crystallization from a solvent like n-hexane.[8]
-
Protocol 4: Synthesis of (R)-2-amino-N-benzyl-3-methoxypropionamide (5)
This step removes the Boc protecting group to reveal the free amine, which will be acetylated in the final step.
Caption: Acid-catalyzed removal of the Boc protecting group.
-
Materials:
-
Procedure:
-
Dissolve intermediate 4 in the chosen solvent (e.g., DCM).
-
Add the acidic solution (e.g., 3-4 equivalents of 4M HCl in dioxane) and stir the mixture at room temperature.
-
Stir for 2-4 hours. The reaction progress can be monitored by the evolution of gas (isobutylene and CO₂) and by TLC.
-
Upon completion, the product is typically present as its hydrochloride salt. The solvent can be evaporated to yield the salt directly.[9]
-
To obtain the free amine, the residue can be dissolved in water, basified to pH 10-12 with a base like NaOH or K₂CO₃, and then extracted with an organic solvent like DCM.[11]
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to give the free amine, which is often used immediately in the next step.
-
Protocol 5: Synthesis of Lacosamide (1)
The final step is a straightforward N-acetylation of the primary amine.
-
Materials:
-
Intermediate 5 (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
Dissolve the amine intermediate 5 in the solvent.
-
Add the base (e.g., K₂CO₃).
-
Cool the mixture to 0-5 °C and slowly add acetic anhydride.[11]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction to completion by TLC/HPLC.
-
Wash the reaction mixture with water to remove the base and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Lacosamide can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford the final product as a white solid with high chemical and chiral purity.[11]
-
Data Presentation and Analytical Characterization
Process control and product verification are essential. A combination of chromatographic and spectroscopic techniques should be employed at each stage.
Summary of Synthetic Steps and Typical Yields
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | N-Boc Protection | D-Serine | N-Boc-D-Serine | 90-95% |
| 2 | Amidation | N-Boc-D-Serine | Boc-protected benzylamide | 85-90% |
| 3 | O-Methylation | Hydroxy intermediate | Methoxy intermediate | 90-97%[8] |
| 4 | Boc Deprotection | Boc-protected amine | Free amine | >95% (often quantitative) |
| 5 | N-Acetylation | Free amine | Lacosamide | 90-95% |
| - | Overall Yield | D-Serine | Lacosamide | ~60-70% [3] |
Analytical Methods
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress, checking for the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and chiral purity.[3][13] A reversed-phase C18 or C8 column with a UV detector (210-215 nm) is typically used for purity analysis.[2][13] Chiral HPLC with a specialized column (e.g., Chiralpak) is required to confirm the enantiomeric excess of the final product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of each intermediate and the final Lacosamide product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product, often coupled with LC (LC-MS/MS) for sensitive analysis.[14]
References
- Srinivasachary K, et al. Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica.
-
Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. 2019. Available at: [Link]
-
Development and Validation of Analytical Methods for Lacosamide. RJPT. Available at: [Link]
-
Papadopoulou E, et al. A fully validated method for the determination of lacosamide in human plasma using gas chromatography with mass spectrometry: application for therapeutic drug monitoring. Biomed Chromatogr. 2014. Available at: [Link]
-
Yang JW, Pan SC, List B. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]
-
Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS. Springer Nature Experiments. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Development and validation of analytical methods for lacosamide. ResearchGate. Available at: [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
- WO2018060781A1 - An improved process for the preparation of lacosamide. Google Patents.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. 2024. Available at: [Link]
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. 2018. Available at: [Link]
-
Removal of Boc protecting group as workup? Reddit. 2014. Available at: [Link]
- US20130102811A1 - Process for the preparation of lacosamide. Google Patents.
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. PubMed. 2023. Available at: [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. 2012. Available at: [Link]
-
Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. 2020. Available at: [Link]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
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- 14. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Note: Regioselective Electrophilic Aration of tert-Butyl 3-hydroxyphenethylcarbamate
Abstract
This technical guide provides a detailed analysis and experimental protocols for the electrophilic aromatic substitution (EAS) reactions of tert-Butyl 3-hydroxyphenethylcarbamate. This compound is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of complex pharmaceutical intermediates. This document outlines the theoretical principles governing regioselectivity and provides field-tested, step-by-step protocols for nitration, bromination, and Friedel-Crafts acylation. The causality behind experimental choices, troubleshooting, and characterization methods are discussed to ensure scientific integrity and reproducibility.
Introduction and Theoretical Background
This compound is a bifunctional molecule featuring a phenol ring and a Boc-protected aminoethyl side chain. This structure is a common motif in the design of various therapeutic agents. The aromatic ring is the primary site for electrophilic attack, a fundamental class of reactions for functionalizing aromatic systems.[1]
The outcome of electrophilic aromatic substitution on this substrate is dictated by the electronic and steric properties of its two substituents: the hydroxyl (-OH) group and the tert-butoxycarbonylaminoethyl (-(CH₂)₂NHBoc) group.
-
Hydroxyl Group (-OH): Located at position 3, the -OH group is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (positions 2 and 4) and para (position 6) positions.[2][3] This strong activation makes the ring highly susceptible to electrophilic attack, often allowing for milder reaction conditions compared to unsubstituted benzene.
-
tert-Butoxycarbonylaminoethyl Group (-(CH₂)₂NHBoc): This group at position 1 is generally considered weakly deactivating through its inductive effect. However, its primary influence is steric. It hinders access to the adjacent ortho position (position 2).
The interplay of these effects dictates the regioselectivity of the reaction. The powerful activating and directing effect of the hydroxyl group is the dominant factor.
Analysis of Regioselectivity
The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Let's analyze the three potential sites:
-
Position 2 (ortho to -OH, ortho to side chain): This position is electronically activated by the -OH group but is severely sterically hindered by the bulky -(CH₂)₂NHBoc side chain. Substitution at this site is highly unlikely.
-
Position 4 (ortho to -OH, meta to side chain): This position is electronically activated by the -OH group. Steric hindrance is moderate.
-
Position 6 (para to -OH, ortho to side chain): This position is also electronically activated. While adjacent to the side chain, access to this position is generally less hindered than position 2.
Caption: Predicted regioselectivity for electrophilic attack.
Application Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should perform reactions on a small scale initially to optimize conditions.
Protocol 1: Regioselective Mononitration
Nitration introduces a nitro group (-NO₂), a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group. Due to the highly activated nature of the phenol ring, harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) must be avoided to prevent oxidation and the formation of polysubstituted byproducts like picric acid derivatives.[2] A milder approach using dilute nitric acid at low temperatures is recommended.
Workflow: Mononitration
Caption: Experimental workflow for the mononitration reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 253.32 | 1.0 | 1.0 |
| Nitric Acid (70%) | 63.01 | 1.1 | 1.1 |
| Glacial Acetic Acid | - | ~5 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Protocol:
-
Preparation: Dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reaction: Add dilute nitric acid (1.1 mmol, prepared by diluting 70% HNO₃ appropriately) dropwise over 10 minutes, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice-water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to separate the 4-nitro and 6-nitro isomers.
Expected Outcome: The primary product is expected to be tert-Butyl 4-nitro-3-hydroxyphenethylcarbamate, with the 6-nitro isomer as a minor product. Characterization can be achieved using ¹H NMR (aromatic region will show distinct splitting patterns for the isomers) and Mass Spectrometry.
Protocol 2: Regioselective Monobromination
Halogenation of phenols is typically rapid and can lead to polysubstitution.[2] Using a milder brominating agent such as N-Bromosuccinimide (NBS) provides better control and favors monobromination.[4][5] Acetonitrile or DMF are suitable solvents for this transformation.
Workflow: Monobromination with NBS
Sources
deprotection of the Boc group from tert-Butyl 3-hydroxyphenethylcarbamate
An In-Depth Guide to the Deprotection of the Boc Group from tert-Butyl 3-hydroxyphenethylcarbamate
Authored by: A Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its robustness under many conditions and its clean, acid-labile removal.[1][2] This application note provides a comprehensive guide to the , a substrate featuring a nucleophilic phenol ring that requires careful consideration. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, field-proven protocols using common reagents like Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and discuss critical experimental parameters, potential side reactions, and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation.
Introduction: The Role and Removal of the Boc Protecting Group
In multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the selective masking and demasking of functional groups is paramount. The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of basic and nucleophilic environments, while being readily cleaved under acidic conditions.[1][3] This orthogonality allows for precise, selective deprotection without affecting other sensitive functionalities, such as Fmoc or Cbz groups.[1][4]
The removal of the Boc group is typically an acid-catalyzed carbamate hydrolysis.[5] The choice of acid and reaction conditions is critical and must be tailored to the substrate's overall sensitivity. For a molecule like this compound, the presence of an electron-rich phenolic ring introduces a potential site for unwanted side reactions, namely alkylation by the carbocation intermediate generated during deprotection. This guide will provide the necessary protocols and rationale to navigate this challenge successfully.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a well-understood, multi-step process.[3] The reaction is designed to proceed efficiently, generating volatile byproducts that simplify purification.
The mechanistic pathway is as follows:
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][3][6]
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][3][6][7]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas.[1][3][6][8]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess acid present in the reaction mixture, yielding the final product, typically as an amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6]
The tert-butyl cation byproduct can follow several pathways: it can be deprotonated to form isobutylene gas, be trapped by a nucleophilic scavenger, or in some cases, polymerize.[6][7]
Caption: Acid-catalyzed Boc deprotection pathway.
Key Considerations and Potential Side Reactions
While Boc deprotection is generally reliable, achieving high yield and purity requires attention to potential pitfalls, especially with substrates containing nucleophilic centers.
-
Alkylation by tert-Butyl Cation: The electrophilic tert-butyl cation generated during the reaction can alkylate other nucleophiles present.[9] Electron-rich aromatic rings, such as the phenol in our target substrate, are particularly susceptible to this side reaction.
-
Use of Scavengers: To mitigate unwanted alkylation, a "scavenger" can be added to the reaction mixture. Scavengers are nucleophilic species, such as anisole, thioanisole, or triethylsilane, that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause side reactions.[1][10]
-
Gas Evolution: The reaction produces both carbon dioxide and isobutylene gas.[6][7] It is crucial to perform the reaction in an open or well-vented system to avoid pressure buildup. Never run a Boc deprotection in a sealed container. [6]
-
Genotoxic Impurities (PGIs): When using hydrohalic acids (like HCl), there is a possibility of the tert-butyl cation reacting with the halide anion to form tert-butyl halides. These byproducts can be classified as potential genotoxic impurities and may require careful control and analysis, especially in late-stage pharmaceutical synthesis.[9]
Detailed Experimental Protocols
The choice of deprotection protocol depends on the substrate's stability, the desired final product form (free base or salt), and downstream processing steps. Below are two standard, robust protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging tert-Butyl 3-hydroxyphenethylcarbamate in Solid-Phase Organic Synthesis
Abstract
Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid generation of compound libraries.[1][2] A key challenge in SPOS is the effective immobilization and subsequent modification of molecular scaffolds. This guide provides a comprehensive overview of the application of tert-Butyl 3-hydroxyphenethylcarbamate as a versatile building block in solid-phase synthesis. We will delve into the strategic advantages of its bifunctional nature—the phenolic hydroxyl for resin attachment and the Boc-protected amine for controlled diversification. This document will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical considerations for its successful implementation.
Introduction: The Strategic Advantage of a Bifunctional Linker
The architecture of this compound presents a unique opportunity in solid-phase synthesis. The phenolic hydroxyl group serves as a convenient handle for attachment to various resins, most commonly Wang or other hydroxymethyl-functionalized supports.[3][4] Concurrently, the tert-butyloxycarbonyl (Boc) protecting group on the amine offers a robust yet readily cleavable mask, allowing for subsequent synthetic transformations.[5][6][7] This dual functionality enables the construction of diverse molecular libraries from a common, resin-bound intermediate.
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic approach in solid-phase peptide synthesis (SPPS), where the Nα-amino group is temporarily protected by the Boc group, and side-chain functional groups are protected by benzyl-based groups.[8] While not a truly orthogonal system as both are acid-labile, the differential reactivity allows for selective deprotection.[6][9] The Boc group is removed under moderate acidic conditions (e.g., trifluoroacetic acid - TFA), while stronger acids like hydrogen fluoride (HF) or TFMSA are required to cleave the benzyl-based protecting groups and the peptide from the resin.[6][9]
Core Principles and Methodologies
Immobilization onto Solid Support
The initial and most critical step is the covalent attachment of this compound to a suitable solid support. The choice of resin is paramount and is dictated by the desired cleavage conditions and the overall synthetic strategy.
Table 1: Common Resins for Immobilization of Phenolic Compounds
| Resin Type | Linkage Type | Typical Cleavage Conditions | Advantages |
| Wang Resin | Ether | 50-95% TFA in DCM | Widely used, moderate acid lability. |
| 2-Chlorotrityl Chloride Resin | Ether | 1-5% TFA in DCM, or AcOH/TFE/DCM | Very acid-labile, allows for protected fragment release.[9] |
| Merrifield Resin | Ether | Strong acids (e.g., HF, TFMSA) | High stability to acidic deprotection steps.[10] |
The immobilization process typically involves the activation of the phenolic hydroxyl group or the resin itself to facilitate an efficient coupling reaction.
Caption: Workflow for immobilizing this compound.
On-Resin Modifications: The Boc Deprotection and Subsequent Diversification
Once the scaffold is anchored to the solid support, the synthetic pathway diverges based on the removal of the Boc protecting group. The acid-lability of the Boc group allows for its selective removal without disturbing the linker to the resin (in the case of more robust linkages like those on Merrifield or PAM resins).[5][9][10]
The deprotection step generates a free amine on the solid support, which serves as a nucleophilic handle for a wide array of chemical transformations, including:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction.
This versatility is the cornerstone of using this building block for generating combinatorial libraries.
Caption: Diversification pathways after Boc deprotection on the solid support.
Cleavage from the Solid Support
The final step in the synthesis is the cleavage of the desired molecule from the resin. The conditions for this step are dictated by the type of linker used for the initial immobilization. For Wang resin, a solution of 50-95% TFA in dichloromethane (DCM) is typically employed.[11] It is crucial to include scavengers in the cleavage cocktail to prevent re-attachment of the product to the resin or side reactions with cleavage byproducts.
Table 2: Common Scavengers for Acidic Cleavage
| Scavenger | Target Byproduct/Side Reaction | Typical Concentration |
| Triisopropylsilane (TIS) | Cationic species | 1-5% |
| Water | t-butyl cations | 1-5% |
| Thioanisole | Protection of tryptophan and methionine | 1-5% |
| 1,2-Ethanedithiol (EDT) | Dithioketal formation | 1-5% |
Detailed Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
Materials:
-
Wang Resin (100-200 mesh, loading capacity: 0.8-1.2 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.[3]
-
Activation of Carbamate: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF. Add DIC (3 eq.) and DMAP (0.1 eq.). Stir the mixture at room temperature for 20 minutes.[3]
-
Coupling to Resin: Add the activated carbamate solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.[3]
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).[3]
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Boc Deprotection and Acylation
Materials:
-
Resin-bound this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Carboxylic acid of choice
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection: a. Swell the resin in DCM (10 mL) for 20 minutes. b. Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes.[6][10] c. Filter and wash the resin with DCM (3 x 10 mL).
-
Neutralization: a. Wash the resin with a solution of 10% DIEA in DCM (2 x 10 mL) for 5 minutes each.[6][9] b. Wash the resin with DCM (3 x 10 mL).
-
Acylation: a. In a separate vial, dissolve the carboxylic acid (3 eq.) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 5 minutes. b. Add the activated carboxylic acid solution to the resin. c. Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor the completion of the reaction.[3]
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Cleavage and Product Isolation
Materials:
-
Acylated resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 1-2 hours.[3]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. The product can then be purified by techniques such as high-performance liquid chromatography (HPLC).[3]
Analytical Monitoring of Solid-Phase Reactions
Effective monitoring of reactions on the solid support is crucial for optimizing protocols and ensuring high-quality products.[1][12] Several techniques can be employed:
-
FT-IR Spectroscopy: A rapid, non-destructive "on-bead" analysis method to monitor the appearance or disappearance of key functional groups (e.g., the carbonyl stretch of the Boc group).[13]
-
Magic Angle Spinning (MAS) NMR: Provides solution-like NMR spectra directly on the resin-bound substrate, offering detailed structural information.[13]
-
Cleavage and Analyze: A small amount of resin is treated with the cleavage cocktail, and the resulting product is analyzed by LC-MS or TLC to determine the reaction progress.[14]
Conclusion
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its bifunctional nature allows for straightforward immobilization and subsequent diversification, enabling the efficient construction of a wide range of molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this reagent into their synthetic workflows, accelerating the discovery of novel compounds in pharmaceutical and materials science research.
References
- Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510.
- Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127.
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(2-Aminopropyl)phenol. Benchchem.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Monitoring Solid-Phase Reactions with Thin-Layer Chrom
- A plausible mechanistic pathway for Boc cleavage.
- Analytical Methods for the Monitoring of Solid Phase Organic Synthesis.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Boc / Bzl Solid Phase Synthesis. Sunresin.
- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
- Overview of Solid Phase Peptide Synthesis (SPPS). aapptec.
- Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules, 17(9), 10494–10508.
- Derivatization of Solid Supports Using a Carbamate-Linked Tether Containing a Disulfide Functional Group. Current Protocols in Nucleic Acid Chemistry, e154.
- Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Journal of the American Chemical Society, 141(29), 11453–11457.
- Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. University of California, Berkeley.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis.
- Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase? grafted solid-supports. Journal of Peptide Science, 6(11), 545–552.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
Sources
- 1. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 12. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 14. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Chemoselective N-Boc Protection of 3-Hydroxyphenethylamine: An Application Guide for Synthetic Strategy and Protocol Validation
Foreword: Strategic Amine Protection in Bioactive Scaffolds
In the landscape of contemporary drug discovery and development, the precise manipulation of functional groups within bioactive molecules is paramount. Phenethylamines, a core scaffold in numerous neurologically active agents, present a classic synthetic challenge: the selective modification of the primary amine in the presence of a reactive phenolic hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group offers a robust solution, prized for its stability across a range of reaction conditions and its facile, orthogonal removal under mild acidic conditions.
This application note provides a comprehensive guide to the experimental setup for the chemoselective N-Boc protection of 3-hydroxyphenethylamine. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offers a field-proven protocol, and establishes a framework for self-validation through detailed characterization. It is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently and reliably synthesize N-Boc-3-hydroxyphenethylamine, a key intermediate for further elaboration in synthetic pipelines.
I. The Principle of Chemoselectivity: Favoring Amine Reactivity
The successful N-Boc protection of 3-hydroxyphenethylamine hinges on exploiting the inherent difference in nucleophilicity between the aliphatic amine and the aromatic hydroxyl group. Under appropriate basic conditions, the primary amine is a significantly stronger nucleophile than the phenoxide that might form. This differential reactivity allows for a high degree of selectivity in the acylation reaction with di-tert-butyl dicarbonate (Boc anhydride).
The reaction mechanism proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate anion. This unstable anion subsequently breaks down into isobutylene and carbon dioxide, or, in the presence of a proton source, it can form tert-butanol and carbon dioxide.[1] The presence of a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, is crucial to neutralize the proton released from the amine upon acylation, thereby driving the reaction to completion.[2]
The choice of a suitable base and solvent system is critical to suppress the potential for O-acylation of the phenolic hydroxyl group. While the phenol is acidic, its conjugate base (phenoxide) is a softer nucleophile compared to the primary amine. By using a base that is strong enough to deprotonate the ammonium ion intermediate but not so strong as to generate a high concentration of the more reactive phenoxide, N-selectivity is achieved. Aqueous or alcoholic solvent systems can also help to solvate and stabilize the phenoxide, further reducing its reactivity.
II. Experimental Protocol: N-Boc Protection of 3-Hydroxyphenethylamine
This protocol is designed to be a self-validating system, providing clear steps and expected outcomes for the synthesis, purification, and characterization of tert-butyl (2-(3-hydroxyphenyl)ethyl)carbamate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-Hydroxyphenethylamine hydrochloride | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | High Purity | Laboratory Source |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Laboratory Preparation |
| Brine (Saturated aq. NaCl) | Reagent Grade | Laboratory Preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenethylamine hydrochloride (5.0 g, 28.8 mmol).
-
Dissolution: Add dichloromethane (DCM, 100 mL) and triethylamine (TEA, 8.8 mL, 63.4 mmol, 2.2 eq). Stir the suspension at room temperature until the solid dissolves, which may take 10-15 minutes. The triethylamine serves to both free-base the starting material and neutralize the acid generated during the reaction.
-
Addition of Boc Anhydride: To the resulting solution, add di-tert-butyl dicarbonate (6.9 g, 31.7 mmol, 1.1 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a lower Rf value than the starting amine.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford tert-butyl (2-(3-hydroxyphenyl)ethyl)carbamate as a white to off-white solid. Dry the product under vacuum. An expected yield is in the range of 85-95%.
Diagram of the Experimental Workflow:
Caption: Overall reaction for the Boc protection of 3-hydroxyphenethylamine.
IV. Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after 6 hours, an additional 0.1-0.2 equivalents of Boc anhydride can be added. Ensure the triethylamine used is of high quality and adequately dried, as moisture can hydrolyze the anhydride.
-
Low Yield: Poor yields can often be attributed to losses during the aqueous work-up, especially if emulsions form. Allowing the layers to separate fully and performing a back-extraction of the aqueous layers with DCM can improve recovery.
-
O-Protection as a Side Product: While unlikely under these conditions, the formation of the O-Boc or N,O-di-Boc product can occur if a stronger base or more forcing conditions are used. The presence of these byproducts would be evident in the ¹H NMR spectrum (e.g., a shift in the aromatic proton signals and disappearance of the phenolic OH signal) and by the appearance of higher mass peaks in the mass spectrum. Sticking to the recommended stoichiometry and base is the best preventative measure.
-
Purification Challenges: The product and starting material can sometimes co-elute on silica gel if the polarity of the eluent is too high initially. A slow gradient during column chromatography is recommended for optimal separation.
V. Conclusion
The selective N-Boc protection of 3-hydroxyphenethylamine is a foundational transformation for the synthesis of a wide array of more complex molecules in medicinal chemistry. The protocol detailed herein is robust, high-yielding, and readily scalable. By understanding the principles of chemoselectivity and employing rigorous analytical validation, researchers can confidently prepare this key building block with a high degree of purity, ensuring the success of subsequent synthetic endeavors.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
-
Agrawal, N., & Mishra, P. (2019). A comprehensive review on coupling reagents in peptide synthesis. International Journal of Peptide Research and Therapeutics, 25(4), 1271–1287. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-hydroxyphenethylcarbamate
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl 3-hydroxyphenethylcarbamate. This molecule is commonly synthesized via the N-tert-butoxycarbonylation (Boc-protection) of 3-hydroxyphenethylamine using di-tert-butyl dicarbonate (Boc₂O). While appearing straightforward, this reaction is susceptible to several side reactions and process-related impurities that can compromise the purity, yield, and stability of the final product.
This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common impurities, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical side reaction in this synthesis?
A1: The most prevalent side reaction is the O-acylation of the phenolic hydroxyl group. The lone pair of electrons on the phenolic oxygen can act as a nucleophile, attacking the Boc anhydride to form a carbonate byproduct, tert-butyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl carbonate. This is especially common if a strong acylation catalyst like 4-dimethylaminopyridine (DMAP) is used or if the reaction is run for an extended period at elevated temperatures.[1]
Q2: My final product has a pink or brownish discoloration. What is the cause and how can I prevent it?
A2: Phenols, including 3-hydroxyphenethylamine and the final product, are susceptible to oxidation, which forms highly colored quinone-like impurities. This is often initiated by exposure to air (oxygen), trace metal contaminants, or basic conditions during workup. To prevent this, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and consider degassing your solvents. Adding a small amount of an antioxidant like sodium bisulfite during the aqueous workup can also help mitigate discoloration.
Q3: What are the primary decomposition products of di-tert-butyl dicarbonate (Boc₂O) I should be aware of?
A3: Boc₂O is thermally unstable and sensitive to moisture.[2] Upon heating, it can decompose into isobutene, tert-butanol, and carbon dioxide.[3] In the presence of water, it hydrolyzes to form tert-butanol and CO₂.[1] Therefore, seeing signals for tert-butanol in your crude product analysis is common and indicates either excess reagent or some degree of decomposition.
Q4: Is it possible for the amine to react with two molecules of Boc₂O?
A4: The formation of a di-Boc protected amine (where two Boc groups are attached to the same nitrogen) is highly unlikely for a primary amine under standard reaction conditions. The steric hindrance from the first Boc group effectively prevents the addition of a second. However, over-acylation typically refers to the reaction at the phenolic hydroxyl group as mentioned in Q1.
Troubleshooting Guide: Impurity Identification and Mitigation
This section addresses specific issues you may encounter during your experiment, linking them to likely impurities and providing actionable solutions.
| Observed Problem | Potential Impurity | Root Cause Analysis | Proposed Solution |
| TLC/LC-MS shows a spot/peak with a mass of ~137 g/mol , corresponding to the starting material. | Unreacted 3-hydroxyphenethylamine | Incomplete Reaction: Insufficient Boc₂O, short reaction time, or low temperature. | Increase the stoichiometry of Boc₂O slightly (e.g., 1.1-1.2 equivalents). Ensure the reaction runs to completion by monitoring via TLC or LC-MS. |
| ¹H NMR shows a large singlet at ~1.2-1.3 ppm. | tert-Butanol | Excess Reagent/Decomposition: Using a large excess of Boc₂O or presence of moisture leading to hydrolysis. | Use only a slight excess of Boc₂O (1.1 eq.). Ensure all glassware and solvents are thoroughly dried before use. tert-Butanol is water-soluble and can typically be removed with an aqueous wash. |
| LC-MS shows a peak with a mass of M+100 (approx. 338 g/mol ). | O-acylated byproduct (tert-butyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl carbonate) | Side Reaction: The phenolic -OH group has reacted with Boc₂O. This is promoted by strong bases/catalysts (like DMAP), high temperatures, or prolonged reaction times.[1] | Avoid using DMAP if possible, or use it in strictly catalytic amounts. Maintain a moderate reaction temperature (0 °C to room temperature). A mildly basic aqueous wash (e.g., dilute NaHCO₃) can sometimes selectively hydrolyze the less stable phenyl carbonate. |
| LC-MS shows a peak with a mass of M+56 (approx. 294 g/mol ) after acidic workup. | tert-Butylated Phenol | Workup-Related Impurity: If the product is exposed to acidic conditions (pH < 4), the Boc group can be cleaved, generating a tert-butyl cation.[4][5] This cation can then alkylate the electron-rich aromatic ring (Friedel-Crafts alkylation). | Perform the aqueous workup under neutral or mildly basic conditions (e.g., saturated NaHCO₃ solution). Avoid strong acids during extraction. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. |
| The reaction mixture turns into a slurry or solidifies. | Precipitation of product or starting material salts | Poor Solubility: The chosen solvent may not be optimal for the concentrations used. If a base like triethylamine is used, the hydrochloride salt of the starting amine may precipitate if it's the input form. | Choose a solvent system that ensures all reactants remain in solution (e.g., THF, Dioxane, or a mixture like DCM/MeOH). If using the hydrochloride salt of the amine, ensure enough base is added to liberate the free amine. |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary reaction and the points at which common impurities can arise.
Sources
side reactions in the synthesis of tert-Butyl 3-hydroxyphenethylcarbamate
Answering the user's request.## Technical Support Center: Synthesis of tert-Butyl 3-hydroxyphenethylcarbamate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring high yield and purity.
Introduction: The Chemoselectivity Challenge
The synthesis of this compound involves the protection of the primary amine of 3-hydroxyphenethylamine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O). The primary challenge in this synthesis is not the reaction itself, but achieving chemoselectivity. The starting material possesses two nucleophilic sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Both are capable of reacting with Boc₂O, leading to a mixture of products if conditions are not carefully controlled. This guide will dissect the causes of these side reactions and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in this reaction?
The main side products arise from the lack of perfect chemoselectivity. Besides the desired N-acylated product (this compound), you can expect:
-
O-acylated product: Where the Boc group reacts with the phenolic hydroxyl group.
-
N,O-di-acylated product: Where both the amine and the hydroxyl groups are protected with Boc groups.
Q2: Why is the amine group generally more reactive towards Boc₂O than the phenolic hydroxyl group?
The higher reactivity of the amine is due to its greater nucleophilicity compared to the phenol. Nucleophilicity, in this context, correlates well with basicity. The conjugate acid of an aliphatic amine (R-NH₃⁺) has a pKa of around 10-11, while the conjugate acid of a phenol (Ar-OH₂⁺) has a pKa around -6 to -7.[1] This vast difference indicates that the lone pair of electrons on the nitrogen is significantly more available for attacking the electrophilic carbonyl of Boc₂O than the lone pairs on the phenolic oxygen.[1][2] Under neutral or mildly basic conditions, the amine will react preferentially.
Q3: Can reaction conditions influence the formation of side products?
Absolutely. While the amine is kinetically favored, reaction conditions can enhance the reactivity of the phenolic oxygen, leading to side products. Key factors include:
-
Base: Strong bases (e.g., NaOH, KOH) can deprotonate the phenol (pKa ~10), forming a highly nucleophilic phenoxide ion, which can then compete with the amine in attacking the Boc anhydride.
-
Solvent: Aprotic solvents can influence the reactivity of nucleophiles.
-
Temperature: Higher temperatures can provide the activation energy needed for the less favorable O-acylation to occur.
-
Stoichiometry: Using a large excess of Boc₂O can drive the reaction towards di-protection, especially after the initial N-acylation is complete.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter during the synthesis, identified through common analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Problem 1: TLC/LC-MS shows a significant, less polar spot (higher Rf) than the desired product.
-
Probable Cause: This spot likely corresponds to the N,O-di-acylated product . The addition of a second bulky, non-polar Boc group significantly decreases the polarity of the molecule, causing it to travel further up the TLC plate.
-
Solution Strategy:
-
Reduce Boc₂O Stoichiometry: The most common cause is using too much of the protecting agent. Reduce the equivalents of Boc₂O to 1.05 - 1.1 relative to the starting amine. This provides a slight excess to drive the reaction to completion without promoting the second reaction.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction. Avoid unnecessarily long reaction times or high temperatures, which can favor the thermodynamically stable di-protected product.
-
Purification: If the side product has already formed, it can typically be separated by silica gel column chromatography. The significant difference in polarity usually allows for a clean separation.
-
Problem 2: A new spot appears on TLC with a polarity very close to the starting material, and it does not stain with ninhydrin.
-
Probable Cause: This is characteristic of the O-acylated side product . The polarity is similar to the starting material because you have simply swapped a free amine for a free phenol. Crucially, since the primary amine is unreacted, this spot will not stain with ninhydrin (a common stain for primary amines).
-
Probable Cause:
-
Avoid Strong Bases: This issue is often caused by using strong bases like NaOH or by using an excessive amount of a weaker base, which deprotonates the phenol. Switch to a milder base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) in a controlled amount.[3]
-
pH Control in Aqueous Systems: If performing the reaction in a biphasic system (e.g., Dioxane/Water), maintain the pH between 8-9 using NaHCO₃. This is basic enough to deprotonate the ammonium salt of the starting material (if it's an HCl salt) and facilitate the reaction, but not so basic as to significantly deprotonate the phenol.
-
Solvent Choice: Using a protic solvent like methanol or ethanol can help solvate the phenoxide ion, slightly reducing its nucleophilicity and favoring N-acylation.
-
Problem 3: The reaction is sluggish or incomplete, even after extended time.
-
Probable Cause: Insufficient activation or poor solubility. The amine might be protonated (if starting from a salt) and thus non-nucleophilic, or the reagents may not be mixing effectively.
-
Solution Strategy:
-
Ensure Amine is in Free Base Form: If your 3-hydroxyphenethylamine is an HCl or other salt, you must add at least one equivalent of base to liberate the free amine.
-
Solvent System Optimization: Ensure your starting material is fully dissolved. A mixture of THF and water or Dioxane and water is often effective for amine salts. For the free base, solvents like THF, Dichloromethane (DCM), or Acetonitrile are common.[3][4]
-
Catalyst (Optional): In some cases, particularly with less reactive amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[5] However, be cautious, as DMAP is a potent acylation catalyst and can also promote O-acylation if not used judiciously.
-
Data Summary and Condition Optimization
The choice of reaction conditions is critical for maximizing the yield of the desired product. The following table summarizes common conditions and their likely outcomes.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, effective reagent. Slowly decomposes to CO₂ and tert-butanol in the presence of moisture, so use from a fresh bottle.[5] |
| Stoichiometry | 1.05 - 1.1 equivalents of Boc₂O | Minimizes the risk of di-acylation while ensuring full conversion of the starting material. |
| Solvent | THF, Dioxane, Acetonitrile, or a mixture with water (e.g., Dioxane/H₂O) | Balances solubility of the amine (or its salt) and the Boc anhydride.[3][4] |
| Base | NaHCO₃, TEA, or DIPEA (1.1 - 1.5 eq.) | Sufficiently basic to deprotonate the amine salt and scavenge the acid byproduct without significantly deprotonating the phenol. Avoid strong bases like NaOH/KOH. |
| Temperature | 0 °C to Room Temperature (~25 °C) | The reaction is typically exothermic. Running at 0 °C initially and then allowing it to warm to room temperature provides excellent control and selectivity. |
| Catalyst | None (typically) or catalytic DMAP | DMAP can accelerate the reaction but may reduce selectivity. Use only if the reaction is unacceptably slow. |
Visualized Reaction and Troubleshooting Workflows
Main and Side Reaction Pathways
The following diagram illustrates the desired synthetic route versus the competing side reactions.
Caption: Reaction pathways in the Boc protection of 3-hydroxyphenethylamine.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues based on analytical results.
Caption: A logical workflow for troubleshooting common synthesis issues.
Protocols
Protocol 1: Optimized Selective N-Boc Protection
This protocol is optimized for high selectivity towards the desired N-protected product.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenethylamine (1.0 eq.).
-
Dissolution: Dissolve the amine in a 1:1 mixture of Dioxane and Water (approx. 0.1 M concentration). If starting with an HCl salt, use 2.2 equivalents of Sodium Bicarbonate (NaHCO₃). If starting with the free base, use 1.2 equivalents of NaHCO₃.
-
Cooling: Cool the stirring mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of Dioxane and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (approx. 16 hours).
-
Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 9:1 DCM:Methanol mobile phase and visualizing with UV and ninhydrin stain).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Add water and extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, purify via silica gel column chromatography.
Protocol 2: Purification via Acid-Base Extraction
This workup procedure can help remove the N,O-di-Boc impurity. The desired product has a weakly acidic phenol, while the di-Boc product does not.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate or DCM.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a cold, dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). The desired product will deprotonate to its phenoxide salt and move into the aqueous layer, while the di-protected, non-acidic side product will remain in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer. Discard the organic layer containing the di-Boc impurity.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it to pH ~5-6 with a dilute acid (e.g., 1 M HCl). The desired product will precipitate out or will be extractable.
-
Extraction: Extract the product from the neutralized aqueous layer with fresh Ethyl Acetate (3x).
-
Final Steps: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.
References
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]
-
Science.gov. (n.d.). substituted di-tert-butyl phenols: Topics by Science.gov. [Link]
-
Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]
-
Canadian Science Publishing. (n.d.). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. [Link]
-
ACS Publications. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. (2006). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Brainly.in. (2021). What is the difference between O acylation and N acylation?[Link]
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?[Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
Chemtips by OrgPrepDaily. (2012). Reactions that Work: Boc Protection. [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
PubMed. (n.d.). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. [Link]
- Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
-
Restek. (n.d.). Impurities in Methyl-t-Butyl Ether (MTBE) on Rtx-DHA-100 (ASTM D5441). [Link]
Sources
troubleshooting incomplete Boc protection of 3-hydroxyphenethylamine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the Boc protection of 3-hydroxyphenethylamine. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this reaction, ensuring reproducible and high-yielding results.
Introduction: The Challenge of Selectivity
The Boc protection of 3-hydroxyphenethylamine presents a classic chemoselectivity challenge. The molecule contains two nucleophilic sites: a primary amine and a phenolic hydroxyl group. While the amine is generally more nucleophilic than the phenol, side reactions such as O-acylation, N,N-di-Boc formation, and incomplete conversion can occur under suboptimal conditions.[1][2] This guide will help you troubleshoot these issues and achieve selective N-Boc protection.
Troubleshooting Guide: From Incomplete Reactions to Unwanted Side Products
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction is incomplete, and I still have a significant amount of starting material. What should I do?
Answer:
Incomplete conversion is a common issue, often stemming from insufficient reactivity or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Assess Reagent Stoichiometry and Quality: Ensure you are using a slight excess of Boc-anhydride ((Boc)₂O), typically 1.1 to 1.5 equivalents.[3][4] Verify the purity of your (Boc)₂O, as it can degrade over time.
-
Optimize the Base: The choice and amount of base are critical.[3][5] While a base isn't strictly necessary, it neutralizes the acidic byproduct and drives the reaction to completion.[2][3]
-
Solvent Selection: The solvent can significantly influence reaction rates.[3]
-
Reaction Time and Temperature: While many Boc protections proceed well at room temperature, less reactive substrates may require elevated temperatures (e.g., 40-55°C) or longer reaction times.[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Question 2: I am observing the formation of a significant amount of a non-polar side product, which I suspect is the O-Boc protected compound. How can I improve N-selectivity?
Answer:
Achieving high N-selectivity over O-selectivity is paramount. The phenolic hydroxyl group can compete with the amine for acylation, especially under certain conditions.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) generally favors N-acylation over O-acylation.
-
Avoid Strong Bases and Catalysts that Favor O-Acylation: While 4-dimethylaminopyridine (DMAP) is an excellent catalyst for acylation, it can promote O-acylation of phenols.[3][8] For selective N-protection, it is often best to avoid or use catalytic amounts of DMAP with caution.
-
pH Control in Aqueous Systems: When using a biphasic system with a base like NaHCO₃, maintaining a slightly alkaline pH (around 8-9) can help deprotonate the ammonium species formed after amine acylation without significantly deprotonating the phenol, thus favoring N-acylation.
Question 3: My mass spectrometry results indicate the presence of a di-Boc protected product. How can I prevent this?
Answer:
The formation of a di-Boc product (Boc₂N-R) can occur with primary amines, particularly with an excess of (Boc)₂O and a strong base.[3]
-
Reduce the Stoichiometry of (Boc)₂O: Use a smaller excess of Boc-anhydride, closer to 1.1 equivalents.
-
Use a Milder Base: Strong bases can deprotonate the initially formed N-Boc carbamate, allowing for a second acylation. Using a milder base like NaHCO₃ instead of NaOH or strong organic bases can mitigate this.[3]
-
Control Reaction Time: Prolonged reaction times, especially with excess reagents, can lead to the formation of the di-Boc product. Monitor the reaction closely and quench it once the mono-Boc product is predominantly formed.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for a successful Boc protection reaction?
A1: While not always strictly required, using a base is highly recommended to neutralize the protonated amine intermediate, thereby accelerating the reaction and leading to higher yields.[2][3] In the absence of an external base, the tert-butoxide byproduct can act as a base, but the reaction may be slower.[3]
Q2: What is a standard work-up procedure for a Boc protection reaction?
A2: A typical aqueous work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[3] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[3]
Q3: How can I purify my N-Boc-3-hydroxyphenethylamine?
A3: Purification is commonly achieved by flash column chromatography on silica gel.[3][9] A gradient of ethyl acetate in hexanes is a typical eluent system.
Q4: Can I use an alternative Boc-protection reagent to (Boc)₂O?
A4: Yes, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used.[10] Boc-ON can be advantageous in certain situations and offers an alternative for optimizing your reaction.[10]
Experimental Protocols
Protocol 1: Standard N-Boc Protection of 3-Hydroxyphenethylamine
This protocol is a good starting point for achieving selective N-protection.
-
Dissolve 3-hydroxyphenethylamine (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Protection for Weakly Nucleophilic or Sterically Hindered Amines
This protocol can be adapted if the standard conditions result in a low yield.
-
Dissolve the amine (1.0 eq.) in acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).
-
If needed, add a catalytic amount of DMAP (0.05-0.1 eq.), being mindful of potential O-acylation.
-
Stir the reaction at room temperature or gently heat to 40°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography.[3]
Data Summary
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 eq. | A slight excess drives the reaction to completion. |
| Base | NaHCO₃, TEA, DIPEA | Neutralizes acidic byproducts, accelerating the reaction.[3] |
| Solvent | THF, DCM, ACN, Dioxane/H₂O | Solvent choice can significantly impact reaction rate and yield.[3] |
| Temperature | 0°C to 40°C | Lower temperatures favor N-selectivity. |
| Catalyst | DMAP (catalytic, optional) | Effective for less reactive amines but may promote O-acylation.[3] |
Visualizing the Reaction and Troubleshooting
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Caption: Troubleshooting workflow for the Boc protection of 3-hydroxyphenethylamine.
References
-
Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]
-
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some novel Schiff bases of biological applications. Der Pharma Chemica. Available at: [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Available at: [Link]
-
A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. RCS Research Chemistry Services. Available at: [Link]
-
Boc Anhydride: A Versatile Reagent for Amine Protection in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. jkchemical.com [jkchemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Alcohol Speed up Boc Protection of Primary Amines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Reactions Involving Di-tert-butyl Dicarbonate
Welcome to the technical support center for methodologies involving di-tert-butyl dicarbonate (Boc-anhydride). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the effective removal of unreacted Boc-anhydride from reaction mixtures. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: I see a significant amount of a white solid or colorless oil in my crude product after a Boc-protection reaction. Could this be unreacted Boc-anhydride?
A1: Yes, it is highly probable. Di-tert-butyl dicarbonate is a solid with a low melting point, ranging from 22 to 24°C (72 to 75°F), and it can also exist as a clear liquid at or slightly above room temperature.[1][2] If your reaction work-up did not include specific steps to remove it, residual Boc-anhydride is a common impurity.
Q2: Is it possible to remove Boc-anhydride by simply washing the organic layer with water?
A2: While washing with water can help remove some water-soluble byproducts, Boc-anhydride itself is insoluble in water.[1][3] Therefore, a simple water wash is generally insufficient for its complete removal.
Q3: Can I use a strong base to quench the excess Boc-anhydride?
A3: Caution is advised when using strong bases. While a base is used to facilitate the initial Boc-protection, adding a strong base for quenching can potentially lead to the deprotection of base-labile protecting groups or other unwanted side reactions, depending on your substrate.[4]
Q4: My Boc-protected product is sensitive to acid. How can I remove unreacted Boc-anhydride without causing deprotection?
A4: In cases of acid-sensitive products, you should avoid acidic washes. Instead, you can utilize methods such as quenching with a nucleophilic scavenger like imidazole followed by a very mild acidic wash or a water wash, or physical removal methods like high-vacuum sublimation if your product is not volatile.[5][6][7]
Q5: How can I confirm that the Boc-anhydride has been successfully removed?
A5: The most common methods for confirming the removal of Boc-anhydride are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, Boc-anhydride typically shows a singlet at around 1.5 ppm.
In-Depth Troubleshooting Guides
Guide 1: Extractive Work-up and Chemical Scavenging
This approach is often the first line of defense for removing unreacted Boc-anhydride due to its simplicity and effectiveness. The core principle is to convert the Boc-anhydride into a more water-soluble or easily separable compound.
Scientific Rationale:
Boc-anhydride is an electrophilic reagent. By introducing a nucleophile (a chemical scavenger), the excess Boc-anhydride is consumed, forming a new compound that can be easily removed through an aqueous wash. The choice of scavenger is critical to ensure it does not react with the desired product.
Recommended Scavengers:
-
Imidazole: Reacts with Boc-anhydride to form 1-(tert-butoxycarbonyl)imidazole. This intermediate is sensitive to acid and can be readily removed with a dilute acid wash.[6][8] This method is particularly effective and widely used.[5]
-
Ammonium Hydroxide: A mild base that can effectively decompose Boc-anhydride.[5]
-
Primary or Secondary Amines (e.g., Diethylamine): These will react with Boc-anhydride to form the corresponding Boc-protected amine, which can then be removed by an acidic wash.
Experimental Protocol: Imidazole Quench and Extractive Work-up
-
Reaction Quenching: Upon completion of your Boc-protection reaction, add 1.5-2.0 equivalents (relative to the excess Boc-anhydride) of imidazole to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess Boc-anhydride.
-
Solvent Removal (Optional): If your reaction was performed in a water-miscible solvent like THF or acetonitrile, it is advisable to remove the solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.5 M HCl). This step protonates the imidazole and the Boc-imidazole adduct, rendering them water-soluble.[6][8]
-
Neutralizing Wash: Follow with a wash using saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[9]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.[10]
Data Summary Table: Comparison of Common Scavengers
| Scavenger | Advantages | Disadvantages | Typical Work-up |
| Imidazole | Highly effective, forms an easily removable byproduct.[6] | Requires a subsequent acidic wash which may not be suitable for all products. | Dilute HCl wash.[8] |
| Ammonium Hydroxide | Mild, readily available.[5] | Can potentially react with other functional groups if not used carefully. | Aqueous washes. |
| Diethylamine | Effective scavenger. | Can be challenging to remove completely if an excess is used. | Dilute HCl wash. |
Workflow Diagram: Extractive Work-up and Chemical Scavenging
Caption: Workflow for Boc-anhydride removal using imidazole quench.
Guide 2: Chromatographic Purification
For products that are not amenable to extractive work-up or for achieving very high purity, column chromatography is the method of choice.
Scientific Rationale:
Silica gel chromatography separates compounds based on their polarity. Boc-anhydride is relatively nonpolar and will typically elute quickly with a nonpolar mobile phase. Your more polar Boc-protected product will have a stronger affinity for the silica gel and elute later, allowing for effective separation.
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Concentrate your crude reaction mixture. If the residue is an oil, you can load it directly onto the column. If it is a solid, dissolve it in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship Diagram: When to Choose Chromatography
Caption: Decision tree for selecting chromatographic purification.
Guide 3: Physical Removal Methods
In certain situations, the physical properties of Boc-anhydride can be exploited for its removal.
Scientific Rationale:
Boc-anhydride has a relatively low boiling point under reduced pressure (56-57°C at 0.5 mmHg).[1][3] It can also be removed by sublimation under high vacuum.[7] These methods are advantageous as they avoid the use of additional reagents. However, it's important to note that Boc-anhydride can decompose at elevated temperatures.[2][11]
Experimental Protocol: Removal by High Vacuum
-
Initial Concentration: After the reaction, concentrate the crude mixture on a rotary evaporator to remove the bulk of the solvent.
-
High Vacuum Application: Transfer the flask to a high vacuum line equipped with a cold trap (e.g., using dry ice/acetone).
-
Sublimation/Distillation: Allow the flask to remain under high vacuum for an extended period (e.g., 72 hours).[7] Gentle heating may be applied, but care must be taken to avoid decomposition of both the Boc-anhydride and the product. The Boc-anhydride will either distill or sublimate and be collected in the cold trap.
-
Monitoring: Periodically check the progress of the removal by NMR analysis of the residue in the flask.
Data Summary Table: Physical Properties of Boc-Anhydride
| Property | Value | Significance for Purification |
| Melting Point | 22-24°C | Can be a solid or liquid at room temperature.[1] |
| Boiling Point | 56-57°C at 0.5 mmHg | Allows for removal by vacuum distillation.[3][12] |
| Solubility | Insoluble in water; soluble in most organic solvents.[1][13] | Dictates the choice of solvents for extractive work-up. |
| Thermal Stability | Decomposes at higher temperatures.[2] | Limits the use of high-temperature distillation.[11] |
Concluding Remarks
The successful removal of unreacted di-tert-butyl dicarbonate is a critical step in ensuring the purity of your Boc-protected product. The choice of purification method will depend on the specific properties of your substrate and the desired level of purity. By understanding the chemical and physical properties of Boc-anhydride and its byproducts, researchers can select the most appropriate and efficient purification strategy for their needs.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2023). Help Removing Excess Boc Anhydride. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
-
Organic Syntheses. (1977). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2021). removal of excess boc anhydride. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O). Retrieved from [Link]
-
LookChem. (2023). What Is The Structure Of Tert-Butyl Dicarbonate?. Retrieved from [Link]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 11. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 12. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
preventing the formation of di-Boc protected byproducts
A Senior Application Scientist's Guide to Preventing the Formation of Di-Boc Protected Byproducts
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group for amines. While Boc protection is a cornerstone of modern synthesis for its reliability and ease of use, the formation of N,N-di-Boc (di-tert-butyl imidodicarbonate) byproducts is a frequent and challenging side reaction.[1]
This resource provides in-depth troubleshooting guides and FAQs to diagnose the root causes of di-Boc formation and implement robust, field-proven strategies to ensure the selective synthesis of the desired mono-Boc protected product.
Troubleshooting Guide: Minimizing Di-Boc Byproducts
This section addresses specific issues encountered during Boc protection experiments. The question-and-answer format is designed to help you quickly identify and solve problems in your workflow.
Question 1: I've detected a significant amount of a di-Boc protected byproduct. What are the primary factors causing this over-protection?
Answer: The formation of a di-Boc byproduct occurs when the initially formed mono-Boc protected amine, which still possesses an N-H proton, undergoes a second reaction with Boc anhydride ((Boc)₂O).[2] This second reaction is generally less favorable than the first but can be significantly promoted by specific reaction conditions.
The core issue is the deprotonation of the mono-Boc carbamate (R-NH-Boc). While the carbamate nitrogen is significantly less basic and nucleophilic than the starting amine, a sufficiently strong base can remove the remaining proton. This generates a highly nucleophilic imidate anion that readily attacks another molecule of (Boc)₂O.
The four primary drivers of this unwanted side reaction are:
-
Excess Boc Anhydride: Using a large excess of (Boc)₂O increases the statistical probability of the mono-Boc product reacting a second time.[1]
-
Use of Strong Bases: Strong bases (e.g., stronger than triethylamine) can deprotonate the mono-Boc protected amine, activating it for the second addition.[1][2]
-
Catalyst Choice (4-DMAP): 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst but can also aggressively promote di-Boc formation, even when used in catalytic amounts.[2][3] In the presence of DMAP, isocyanate formation can also be favored at low temperatures.[4]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less favorable second protection step, reducing the selectivity for the mono-Boc product.[1]
Question 2: How can I systematically adjust my experimental conditions to eliminate the di-Boc byproduct?
Answer: Preventing di-Boc formation requires careful control over your reaction parameters to enhance selectivity for mono-protection. The first line of defense is always reaction parameter optimization.[1]
Below is a summary of recommended adjustments.
| Parameter | Recommendation to Minimize Di-Boc | Rationale |
| (Boc)₂O Stoichiometry | Use 1.0 to 1.2 equivalents relative to the amine. | A large excess of the protecting group reagent drives the reaction towards the thermodynamically stable, but often undesired, di-protected product.[1] |
| Base Selection | Use a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) . | Stronger bases deprotonate the mono-Boc product, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O. Weaker bases are sufficient to neutralize the acid byproduct without activating the intermediate.[1] |
| Reaction Temperature | Conduct the reaction at a lower temperature, typically 0 °C to room temperature . | Di-Boc formation is often favored at higher temperatures. Lowering the temperature slows the rate of the second protection more than the first, enhancing selectivity.[1] |
| 4-DMAP Usage | Avoid DMAP if possible, or use strictly catalytic amounts (e.g., 0.01–0.05 eq.). | DMAP is a powerful catalyst that can significantly accelerate the second Boc addition. For weakly nucleophilic amines where a catalyst is necessary, consider alternatives or use minimal amounts of DMAP.[1][2] |
| Solvent Choice | Solvents like THF, DCM, acetonitrile, or mixtures with water are generally effective. | The choice of solvent can influence reaction rates and selectivity. For many standard reactions, common aprotic solvents work well. For amino acids, aqueous or biphasic systems are often employed.[2][5] |
Optimized Protocol for Selective Mono-Boc Protection of a Primary Amine
This protocol is designed to maximize the yield of the mono-Boc product while suppressing di-Boc formation.
-
Dissolve the Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., THF or DCM, approx. 0.1–0.5 M concentration).
-
Cool the Mixture: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Add Base: Add a weak base, such as NaHCO₃ (1.5 eq.) for aqueous systems or triethylamine (1.2 eq.) for anhydrous systems.
-
Add Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirring amine solution over 15-30 minutes.
-
Monitor the Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or LC-MS.[2]
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[2]
Question 3: Are certain amines more susceptible to di-Boc formation?
Answer: Yes, the structure of the amine plays a critical role.
-
Primary vs. Secondary Amines: Only primary amines (R-NH₂) can form di-Boc byproducts, as they have the requisite two N-H protons. Secondary amines (R₂NH) can only be mono-Boc protected.
-
Steric Hindrance: Sterically unhindered primary amines (e.g., methylamine, benzylamine) are more susceptible to di-Boc formation. The lack of steric bulk around the nitrogen atom allows for easier access by a second molecule of (Boc)₂O. Conversely, sterically hindered amines may react slower but often show higher selectivity for mono-protection.[2]
-
Nucleophilicity: While highly nucleophilic aliphatic amines react quickly, weakly nucleophilic amines like anilines often require harsher conditions (e.g., heating, stronger bases, or catalysts like DMAP) to achieve protection.[6][7] These very conditions, unfortunately, also increase the risk of di-Boc formation once the initial mono-Boc product is formed.
Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism for di-Boc byproduct formation?
The reaction proceeds in a two-step sequence. The first step is the desired mono-protection. The second, problematic step is driven by the deprotonation of the mono-Boc intermediate.
Caption: Mechanism of Mono- vs. Di-Boc Protection.
FAQ 2: I need to use a catalyst for a poorly reactive aniline. How can I still avoid the di-Boc byproduct?
For weakly nucleophilic amines where catalysis is unavoidable, the key is strict control.
-
Minimize DMAP: Use the lowest effective catalytic loading (e.g., 0.01 eq.). Do not use stoichiometric amounts.
-
Control Stoichiometry: Be meticulous with your (Boc)₂O stoichiometry. Use no more than 1.05-1.1 equivalents.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will maximize the kinetic difference between the first and second protection.
-
Alternative Catalysts: While DMAP is common, other catalysts have been reported. For instance, iodine has been used as a catalyst for Boc protection under solvent-free conditions.[8] Researching conditions specific to your substrate class is highly recommended.
The following workflow can help guide your decision-making process when troubleshooting.
Caption: Troubleshooting workflow for di-Boc byproduct formation.
FAQ 3: How can I reliably detect and quantify the di-Boc byproduct during my reaction?
Accurate monitoring is crucial for optimizing your reaction. Several analytical techniques are effective:
-
Thin-Layer Chromatography (TLC): This is the fastest method for qualitative monitoring. The di-Boc product is significantly less polar than both the starting amine and the mono-Boc product. It will have a much higher Rf value. Staining with ninhydrin is useful, as the primary/secondary amine starting material and mono-Boc product will stain, while the di-Boc product (lacking an N-H bond) will not.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for detection. LC-MS provides clear separation of the starting material, mono-Boc, and di-Boc products, and the mass spectrometer confirms the identity of each peak by their mass-to-charge ratio.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze the crude product mixture. The mono-Boc product will show a characteristic N-H proton signal, which will be absent in the di-Boc product. The integration of the tert-butyl peaks can be used to determine the ratio of mono- to di-protected species.
References
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 6, 2026, from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- (2025).
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved January 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 6, 2026, from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved January 6, 2026, from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 6, 2026, from [Link]
-
Bogdan, A. R., & Djuric, S. W. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 6, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved January 6, 2026, from [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14791-14804. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved January 6, 2026, from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved January 6, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved January 6, 2026, from [Link]
-
ScienceMadness.org. (2010, December 10). Boc protection of amines - Mono or Di?. Retrieved January 6, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 6, 2026, from [Link]
-
YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of tert-Butyl 3-hydroxyphenethylcarbamate Production
Welcome to the technical support center for the production of tert-Butyl 3-hydroxyphenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when scaling this process from the laboratory bench to pilot and manufacturing scales. We will delve into the intricacies of the synthesis, focusing on troubleshooting common issues and providing scientifically grounded solutions.
I. Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, typically involves the N-protection of 3-hydroxyphenethylamine with di-tert-butyl dicarbonate (Boc₂O). While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction control, impurity profiles, and product isolation.
Reaction Scheme:
Caption: General synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the scale-up process in a question-and-answer format.
Reaction & Synthesis
Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes?
A1: Several factors can contribute to incomplete reactions during scale-up:
-
Insufficient Mixing: In larger reactors, inefficient agitation can lead to poor mass transfer between the reactants. This is especially critical in heterogeneous reaction mixtures. Ensure your reactor's overhead stirrer is appropriately sized and positioned for the vessel geometry and that the stirring speed is optimized.
-
Inadequate Base: The choice and amount of base are crucial. While triethylamine is common in lab-scale reactions, for larger scales, an inorganic base like sodium bicarbonate or sodium hydroxide in a biphasic system might be more cost-effective and easier to remove during workup.[1] Ensure at least a stoichiometric amount of base is used relative to the starting amine.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate without promoting significant side reactions.[1] However, monitor for potential byproduct formation at elevated temperatures.
-
Reagent Quality: Ensure the quality of your 3-hydroxyphenethylamine and Boc₂O. The amine can oxidize over time, and Boc₂O can degrade, especially in the presence of moisture.
Q2: I'm observing the formation of a significant amount of di-tert-butyl pyrocarbonate (DBP) as a byproduct. How can I minimize this?
A2: DBP formation is often a result of the reaction of Boc₂O with the tert-butoxide generated from the breakdown of the tetrahedral intermediate.[2] To mitigate this:
-
Control the Rate of Addition: Add the Boc₂O solution to the amine solution in a controlled manner, especially at the beginning of the reaction. This prevents a localized high concentration of the anhydride.
-
Optimize the Base: A weaker base or a heterogeneous base system can sometimes reduce the rate of side reactions.[3]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[1]
Q3: The phenolic hydroxyl group is reacting with the Boc anhydride. How can I achieve selective N-protection?
A3: While the amine is generally more nucleophilic than the phenolic hydroxyl group, O-acylation can occur, especially under strongly basic conditions or at elevated temperatures. To favor N-protection:
-
pH Control: In aqueous or biphasic systems, maintaining a slightly basic pH (around 8-9) can help to deprotonate the amine for reaction while keeping the phenol predominantly protonated.
-
Catalyst Selection: The use of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction but may also increase the likelihood of O-acylation.[4] Use DMAP judiciously, perhaps in catalytic amounts, and monitor the reaction closely.
-
Alternative Protecting Groups: If selective N-protection remains a significant challenge, consider protecting the phenolic hydroxyl group first with a suitable protecting group that can be removed under conditions that do not affect the N-Boc group.
Work-up & Purification
Q4: I'm having difficulty with the aqueous work-up, specifically with emulsion formation. What are my options?
A4: Emulsions are common during the work-up of reactions involving amines and basic aqueous solutions, especially at larger scales.
-
Brine Wash: After the initial aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[5]
-
Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can help to break up the emulsion.[5]
-
Solvent Modification: Adding a small amount of a more polar organic solvent like ethyl acetate to a DCM extraction can sometimes help to resolve emulsions.
Q5: My isolated product is an oil, making it difficult to handle and dry. How can I induce crystallization?
A5: Obtaining a solid product is highly desirable for ease of handling, purification, and storage on a larger scale.
-
Solvent Selection for Crystallization: Experiment with different solvent systems. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed.[6] Cooling the mixture can then induce crystallization.
-
Seeding: If you have a small amount of solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Trituration: Stirring the oil with a poor solvent in which it is only sparingly soluble can sometimes induce crystallization.[6]
Q6: What are the most effective methods for purifying this compound at scale?
A6: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production.
-
Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
-
Slurry Washing: Stirring the crude solid product in a solvent that dissolves impurities but not the desired product can be an effective purification step.[6]
III. Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this reaction?
A:
-
Exothermic Reaction: The reaction between the amine and Boc₂O is exothermic. On a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not properly controlled.[7] Ensure the reactor has adequate cooling capacity and temperature monitoring.
-
Gas Evolution: The reaction produces carbon dioxide gas.[2] The reactor must be properly vented to prevent pressure buildup.
-
Solvent Handling: Many of the solvents used (e.g., DCM, THF, ethyl acetate) are flammable and/or have associated health risks. Ensure proper ventilation and adherence to all safety protocols for handling large quantities of organic solvents.
Q: How can I monitor the progress of the reaction effectively at a larger scale?
A:
-
Thin-Layer Chromatography (TLC): TLC remains a quick and effective method for monitoring the disappearance of the starting amine and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[8] It can be used to determine the conversion rate and to identify and quantify any byproducts.
-
In-situ Infrared (IR) Spectroscopy: For larger-scale manufacturing, in-situ IR probes can provide real-time monitoring of the reaction progress by tracking the disappearance of the amine N-H stretch or the appearance of the carbamate carbonyl stretch.
Q: What are the typical yields and purity I should expect at scale?
A: With an optimized process, you can expect to achieve yields of 90% or higher. The purity of the isolated product after recrystallization should be greater than 98%, as determined by HPLC or qNMR.[8]
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis in a Biphasic System
This protocol is designed for a 1 L scale.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.
-
Charge Reactants: To the reactor, add 3-hydroxyphenethylamine (137 g, 1.0 mol) and water (500 mL). Stir to dissolve.
-
Base Addition: Add a solution of sodium hydroxide (44 g, 1.1 mol) in water (100 mL) to the reactor.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (229 g, 1.05 mol) in dichloromethane (500 mL) and add this solution to the addition funnel.
-
Reaction: Cool the reactor contents to 10-15°C. Add the Boc₂O solution dropwise over 1-2 hours, maintaining the internal temperature below 25°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 250 mL) to remove any unreacted amine, followed by a wash with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system. A mixture of ethyl acetate and hexane is often effective.
-
Dissolution: Transfer the crude product to a suitably sized flask and add the minimum amount of hot ethyl acetate required to dissolve the material completely.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
V. Data Presentation
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Reactant | 3-hydroxyphenethylamine | 3-hydroxyphenethylamine |
| Reagent | Boc₂O | Boc₂O |
| Solvent | Dichloromethane | Dichloromethane/Water |
| Base | Triethylamine | Sodium Hydroxide |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 95% | 92% |
| Purity (post-cryst.) | >99% (by NMR) | >98% (by HPLC) |
VI. Visualizations
Workflow for Scale-Up Production
Caption: A typical workflow for the scaled-up production of this compound.
VII. References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2020). Boc deprotection of [[921|BocPhePheOEt]]. Retrieved from
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
3M. (2023). Overcoming challenges with scalability in biopharma manufacturing. Retrieved from [Link]
-
Google Patents. (n.d.). WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone. Retrieved from
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
effect of reaction temperature on tert-Butyl 3-hydroxyphenethylcarbamate synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl 3-hydroxyphenethylcarbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of reaction temperature in this synthesis. We will explore how temperature control is paramount for achieving high yield and purity by navigating the challenges of chemoselectivity.
The synthesis involves the protection of the primary amine of 3-hydroxyphenethylamine with di-tert-butyl dicarbonate (Boc₂O). The presence of a nucleophilic phenolic hydroxyl group on the same molecule introduces a significant challenge: the potential for competing O-acylation, leading to undesired side products. Temperature is the primary lever to control the selective N-acylation over O-acylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.
Problem 1: Low Yield of the Desired N-Boc Product
Possible Cause 1: Reaction Temperature is Too Low
At very low temperatures (e.g., < 0 °C), the reaction kinetics can be exceedingly slow. While lower temperatures favor N-acylation, an insufficient thermal energy level may lead to an incomplete reaction within a practical timeframe, resulting in a low conversion of the starting material.
Recommended Solution:
-
Confirm Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If significant starting material remains after the expected reaction time, low temperature is a likely cause.
-
Gradual Temperature Increase: Slowly allow the reaction to warm to a moderate temperature, such as 0 °C to 5 °C. Many procedures for similar substrates initiate the reaction at 0 °C and then allow it to warm to room temperature.[1]
-
Extended Reaction Time: If maintaining a very low temperature is necessary for selectivity, plan for a significantly longer reaction time (e.g., 24-48 hours).[2][3]
Possible Cause 2: Reaction Temperature is Too High
Elevated temperatures (e.g., > 40 °C) can cause the thermal decomposition of the di-tert-butyl dicarbonate reagent.[4][5] This reduces the amount of active reagent available for the reaction, thereby lowering the overall yield.
Recommended Solution:
-
Maintain Cold Conditions: Ensure the reaction flask is adequately cooled, especially during the initial addition of the Boc-anhydride, which can be exothermic. An ice bath (0 °C) is standard practice.
-
Reagent Stability: Use fresh, properly stored Boc-anhydride. Bottles can build up internal pressure from slow decomposition, so they should be handled with care.[4]
Problem 2: Significant Formation of Impurities
Possible Cause 1: O-Boc Protected Side Product is Detected
The phenolic hydroxyl group can compete with the amine to react with Boc-anhydride, forming tert-butyl 3-(tert-butoxycarbonyloxy)phenethylcarbamate or the di-protected product. This is often the primary impurity. Higher reaction temperatures generally increase the rate of O-acylation.
Recommended Solution:
-
Lower the Reaction Temperature: This is the most critical adjustment. Performing the reaction at 0 °C or even colder (e.g., -10 °C to -20 °C) significantly enhances the chemoselectivity for the more nucleophilic amine over the phenol.[2][3] The difference in nucleophilicity between the amine and the phenol is more pronounced at lower temperatures.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of Boc-anhydride. A large excess can drive the formation of the di-protected side product.
-
pH Control: The reaction is typically run under neutral or slightly basic conditions. The phenoxide ion, formed under strongly basic conditions, is a much stronger nucleophile than the neutral phenol, drastically increasing O-acylation. Avoid strong bases like NaOH or KOH if O-acylation is a problem. Use a milder base like triethylamine (TEA) or sodium bicarbonate if a base is needed.
Possible Cause 2: Urethane or Other Side Products are Formed
At higher temperatures, side reactions involving the carbamate product or the Boc-anhydride itself can occur.
Recommended Solution:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed room temperature (20-25 °C).
-
Purification: If minor impurities are unavoidable, they can typically be removed using column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature is a balance between reaction rate and selectivity. For maximizing chemoselectivity towards N-protection, the recommended temperature range is 0 °C to 25 °C .[1][6] The best practice is to add the di-tert-butyl dicarbonate at 0 °C and then allow the reaction to stir at that temperature or warm slowly to room temperature while monitoring its progress.[1]
Q2: Why is N-acylation favored over O-acylation at lower temperatures?
This is due to the difference in the activation energy for the two competing reactions. The primary amine is inherently more nucleophilic than the phenolic hydroxyl group under neutral or weakly basic conditions. The reaction pathway for N-acylation has a lower activation energy barrier than that for O-acylation. By lowering the temperature, a smaller proportion of molecules have sufficient energy to overcome the higher activation energy barrier of the O-acylation reaction, thus favoring the N-acylation pathway.
Q3: How does reaction time relate to temperature?
Reaction time and temperature are inversely related.
-
At 0 °C: A typical reaction might take 4-12 hours.
-
At Room Temperature (~25 °C): The reaction may be complete in 1-4 hours.[1]
-
At -20 °C: The reaction could require 24 hours or longer to reach completion.[2][3] It is always advisable to monitor the reaction by TLC to determine the actual endpoint rather than relying on a fixed time.
Q4: Can I use a catalyst for this reaction?
While many Boc protections proceed without a catalyst, a weak, non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction. However, be cautious as a base can also increase the nucleophilicity of the phenol (by deprotonation), potentially leading to more O-acylation. If a catalyst is used, maintaining a low temperature (0 °C) is even more critical.
Data Summary & Visualization
Table 1: Expected Outcome vs. Reaction Temperature
| Temperature | Expected Yield (N-Boc) | Purity / Selectivity | Typical Reaction Time | Primary Risk Factor |
| -20 °C | Moderate to Good | Excellent | 24 - 48 hours | Incomplete reaction, very slow kinetics.[2][3] |
| 0 °C | Good to Excellent | Very Good | 4 - 12 hours | Minor O-acylation possible if run for too long or with excess reagent. |
| 25 °C (RT) | Good | Moderate to Good | 1 - 4 hours | Increased risk of O-acylation side product.[2][3] |
| > 40 °C | Poor to Moderate | Poor | < 1 hour | Significant O-acylation and decomposition of Boc-anhydride.[7] |
Diagram 1: Reaction Pathway and Temperature Influence
This diagram illustrates the critical choice point in the synthesis. The desired pathway (N-Boc protection) is favored at lower temperatures, while the undesired side reaction (O-Boc protection) becomes more prominent at elevated temperatures.
Caption: Temperature dictates the chemoselectivity of Boc protection.
Experimental Protocol: Temperature-Controlled Synthesis
This protocol provides a reliable method for the synthesis, emphasizing temperature control.
Materials:
-
3-Hydroxyphenethylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphenethylamine (1.0 eq) in the chosen solvent (e.g., THF).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0-2 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same solvent and add it dropwise to the cooled solution of the amine over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Warming (Optional): If the reaction is slow, after 4-6 hours at 0 °C, the ice bath can be removed, and the reaction can be allowed to stir at room temperature until completion.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted Boc₂O byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the temperature-controlled synthesis.
References
-
He, S., Chen, Z., Wu, J. et al. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH₂-free axially chiral biaryl amino phenols. Chemical Science, 2024. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate. Organic Syntheses. Available at: [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
National Institutes of Health (NIH). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Lunn, G., & Sansone, E. B. t-Butyl Carbamate. Organic Syntheses. Available at: [Link]
-
Kroutil, W., & Mang, H. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 2019. Available at: [Link]
-
ResearchGate. Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. Available at: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available at: [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Canadian Science Publishing. Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available at: [Link]
-
PubMed. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available at: [Link]
-
Royal Society of Chemistry. DFT study on reaction mechanism of di-tert-butylphenol to di-tert-butylhydroxybenzoic acid. Available at: [Link]
Sources
- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH 2 -free axially chiral biaryl amino phenols - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06233K [pubs.rsc.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of tert-Butyl 3-hydroxyphenethylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 3-hydroxyphenethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions, with a focus on the critical role of base selection. Our goal is to equip you with the expertise to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing significant formation of my desired product, this compound. What are the potential causes and how can I resolve this?
Answer: Low or no product yield in a Boc-protection reaction can stem from several factors, ranging from reagent quality to the reaction conditions. Let's break down the common culprits and their solutions.
-
Inadequate Base Strength or Solubility: The primary role of the base is to deprotonate the ammonium species formed after the initial nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O).[1][2] If the base is not strong enough or is poorly soluble in the reaction medium, this deprotonation step will be inefficient, stalling the reaction.
-
Solution: Switch to a stronger or more soluble base. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be more effective. For biphasic systems, an inorganic base like sodium bicarbonate or sodium hydroxide is often used to facilitate the reaction.[3][4]
-
-
Poor Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time.[5] Similarly, the starting amine, 3-hydroxyphenethylamine, can degrade through oxidation.
-
Solution: Ensure you are using high-purity reagents. It is good practice to use freshly opened or properly stored Boc₂O. The quality of the amine can be checked by techniques like NMR or TLC before starting the reaction.
-
-
Suboptimal Solvent Choice: The solubility of both the starting amine and the Boc₂O is crucial for the reaction to proceed.[5]
-
Solution: A variety of solvents can be used for Boc protections, including tetrahydrofuran (THF), acetonitrile (ACN), dichloromethane (DCM), and even aqueous mixtures.[3] If solubility is an issue, consider switching to a more polar aprotic solvent or a solvent mixture. For zwitterionic starting materials, aqueous conditions with a base like sodium hydroxide can be particularly effective.[6]
-
Issue 2: Formation of an Insoluble Precipitate
Question: I've observed the formation of a significant amount of white precipitate in my reaction vessel, and my desired product is not present in the soluble fraction. What is this precipitate and how can I avoid its formation?
Answer: The formation of an insoluble precipitate is a common issue, often indicating the formation of undesired side products.
-
Urea Formation: In the presence of a base, Boc₂O can react with the amine to form an isocyanate intermediate, which can then react with another molecule of the amine to form a urea byproduct.[7][8] These ureas are often poorly soluble and precipitate out of the reaction mixture.
-
Dimerization: If the starting material contains other reactive functional groups, dimerization can occur. In the case of 3-hydroxyphenethylamine, while less common under these conditions, it's a possibility to consider.
-
Solution: Carefully control the reaction temperature and the rate of addition of Boc₂O. Slower addition can sometimes minimize the formation of dimeric species.
-
Issue 3: O-Boc Protected Side Product Formation
Question: My analysis shows a significant amount of a side product where the phenolic hydroxyl group has also been protected with a Boc group. How can I achieve selective N-protection?
Answer: The phenolic hydroxyl group in 3-hydroxyphenethylamine is also nucleophilic and can react with Boc₂O, especially under strongly basic conditions or with certain catalysts, leading to the formation of an O-Boc protected byproduct.[8]
-
Chemoselectivity Control: Achieving selective N-protection over O-protection is a classic challenge in organic synthesis.
-
Solution 1: pH Control in Aqueous Media: In an aqueous system, you can carefully control the pH. At a moderately basic pH, the amine will be sufficiently deprotonated to be nucleophilic, while the phenol (with a higher pKa) will remain largely protonated and less reactive.
-
Solution 2: Catalyst-Free Conditions: As mentioned previously, running the reaction in a water-acetone mixture without any added base has been shown to be highly selective for N-Boc protection, with no O-Boc side products observed.[7][8]
-
Solution 3: Choice of Base: Avoid highly activating bases like 4-dimethylaminopyridine (DMAP) if O-protection is a concern, as DMAP is known to catalyze the acylation of alcohols.[4] A milder inorganic base like sodium bicarbonate in a biphasic system is often a better choice for substrates with sensitive hydroxyl groups.[3][4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound, with a focus on alternative bases and reaction optimization.
Question 1: What are the most common bases used for this reaction and why?
Answer: The most commonly employed bases for the Boc protection of amines fall into two main categories:
-
Tertiary Amines: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are frequently used in organic solvents.[1] Their role is to act as a proton scavenger, neutralizing the protonated amine intermediate and driving the reaction forward.[1][2] DIPEA is often preferred due to its greater steric hindrance, which makes it less likely to act as a nucleophile itself.
-
Inorganic Bases: Sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH) are common choices for reactions run in aqueous or biphasic systems.[3][4] They are inexpensive, effective, and can simplify the workup procedure.
The choice of base is often dictated by the solvent system and the specific characteristics of the starting amine.
Question 2: Are there any "non-obvious" or alternative bases that offer advantages?
Answer: Yes, several alternative strategies can offer distinct advantages, particularly in terms of selectivity and milder reaction conditions.
-
Aqueous Ammonia: Using aqueous ammonia can be a simple and effective method. The ammonia acts as the base, and the aqueous environment can enhance the reaction rate and selectivity for N-protection.
-
Protic Solvents as Co-reagents: Interestingly, running the reaction in a protic solvent like methanol or ethanol can yield the mono-Boc product in high yield without the need for an external base.[8] The solvent itself can facilitate the necessary proton transfers.
-
Catalyst-Free Aqueous Systems: As highlighted in the troubleshooting section, performing the reaction in a water-acetone mixture without any added base is a green and highly efficient method that minimizes side product formation.[7]
Question 3: Can I perform this reaction without a base?
Answer: Yes, it is possible to perform a Boc protection without the addition of a base.[9][10] The mechanism involves the amine attacking the Boc anhydride, and the resulting tert-butyl carbonate leaving group can then deprotonate the ammonium intermediate.[9] This intermediate then breaks down into carbon dioxide and tert-butanol.[9] However, for many substrates, the reaction is significantly slower without a base to facilitate the deprotonation step.
Question 4: How does the choice of base affect the reaction workup and purification?
Answer: The choice of base can have a significant impact on the post-reaction processing.
-
Tertiary Amines (TEA, DIPEA): These bases and their corresponding salts are often soluble in organic solvents. The workup typically involves an aqueous wash to remove the base and its salt, followed by extraction of the product into an organic solvent.
-
Inorganic Bases (NaHCO₃, NaOH): When using inorganic bases in an aqueous or biphasic system, the workup is often straightforward. The product can be extracted directly into an organic solvent, leaving the inorganic salts in the aqueous layer.
-
Catalyst-Free Systems: These systems offer the simplest workup, as there is no base to remove. The product can often be isolated by simple extraction and solvent evaporation.
Experimental Protocols
Protocol 1: Standard Boc Protection with Triethylamine
-
Dissolve 3-hydroxyphenethylamine (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Protection using Sodium Bicarbonate in a Biphasic System
-
Dissolve 3-hydroxyphenethylamine (1 equivalent) in a mixture of water and tetrahydrofuran (THF).
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 3: Catalyst-Free Boc Protection in an Aqueous System
-
Suspend 3-hydroxyphenethylamine (1 equivalent) in a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction mixture should become homogeneous as the product forms.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the pure product.
Data Summary
| Base/Condition | Solvent | Typical Yield | Key Advantages | Potential Issues |
| Triethylamine (TEA) | DCM, THF, ACN | Good to Excellent | Well-established, good for many substrates. | Can promote side reactions, requires aqueous workup. |
| DIPEA | DCM, THF, ACN | Good to Excellent | Less nucleophilic than TEA, reduces side reactions. | More expensive than TEA, requires aqueous workup. |
| Sodium Bicarbonate | Water/THF | Good to Excellent | Inexpensive, simple workup, good for polar substrates. | Requires vigorous stirring for biphasic systems. |
| Sodium Hydroxide | Water/Dioxane | Good to Excellent | Strong base, effective for less reactive amines. | Can promote O-protection and other side reactions. |
| Catalyst-Free | Water/Acetone | Excellent | "Green" conditions, high selectivity, simple workup. | May not be suitable for all substrates. |
Diagrams
Caption: General mechanism of Boc protection of an amine.
Caption: Troubleshooting workflow for low product yield.
References
- Vertex AI Search. (n.d.). Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- BenchChem. (2025). Technical Guide: Mechanism of Action of Amine Protection by tert-Butoxycarbonyl (Boc) Group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
- Echemi. (2024, November 19). A Better Understanding of Di Tert Butyl Dicarbonate.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- BenchChem. (2025). Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Reactions.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
Sources
- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Managing Exotherms in Large-Scale Boc Protection Reactions
Welcome to the Technical Support Center for managing exotherms in large-scale Boc (tert-butyloxycarbonyl) protection reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The Boc protecting group is a fundamental tool in organic synthesis, but its application on a large scale can present significant thermal hazards if not properly managed.[1][2] This guide offers practical, field-proven insights to ensure the safety and efficiency of your large-scale reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in large-scale Boc protections?
An exotherm is a chemical reaction that releases energy in the form of heat.[3] In a laboratory setting, this heat often dissipates quickly. However, during large-scale production, the ratio of surface area to volume decreases, hindering efficient heat removal.[4] This can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway, which can cause violent boiling, over-pressurization of the reactor, and potentially, an explosion.[5][6]
Q2: What are the primary factors that contribute to a significant exotherm in a Boc protection reaction?
Several factors can contribute to a hazardous exotherm:
-
Reaction Kinetics: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) can be rapid, especially with highly nucleophilic amines or when catalysts like 4-dimethylaminopyridine (DMAP) are used.[7]
-
Heat of Reaction: The formation of the carbamate bond and the subsequent decomposition of the tert-butyl carbonate byproduct into carbon dioxide and tert-butanol are exothermic processes.[7][8]
-
Scale: As the reaction volume increases, the ability to dissipate heat decreases, making large-scale reactions more susceptible to thermal runaway.
-
Reagent Addition Rate: A rapid addition of (Boc)₂O can lead to a sudden and uncontrollable release of heat.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction proceeds much faster, initiating a thermal runaway.[9]
Q3: How can I predict the potential exotherm of my specific Boc protection reaction before scaling up?
Reaction calorimetry is an essential tool for quantifying the heat evolved during a reaction.[10][11][12] Techniques like heat flow calorimetry or heat balance calorimetry can provide crucial data on the heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.[10] This information is vital for designing appropriate cooling systems and emergency procedures for large-scale production.[13]
Q4: What are the key differences in managing exotherms for primary vs. secondary amines?
Generally, primary amines are more nucleophilic and react faster with (Boc)₂O than secondary amines, potentially leading to a more significant initial exotherm. However, the overall heat of reaction will be similar. The steric hindrance of secondary amines can slow the reaction rate, making the exotherm easier to control.
Q5: Are there "greener" or inherently safer approaches to Boc protection that minimize exothermic risk?
Yes, several strategies can enhance the safety of Boc protection reactions:
-
Solvent Selection: Using solvents with higher heat capacities can help absorb more of the reaction heat. Water has been shown to be an effective medium for some Boc protections.[14]
-
Catalyst-Free Conditions: While catalysts like DMAP accelerate the reaction, they also increase the rate of heat evolution.[7] Performing the reaction without a catalyst, where feasible, can provide better thermal control.
-
Continuous Flow Chemistry: Continuous flow reactors offer excellent heat transfer capabilities due to their high surface-area-to-volume ratio, significantly reducing the risk of thermal runaway.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your large-scale Boc protection experiments.
Issue 1: The reaction temperature is rising too quickly despite maximum cooling.
Potential Causes:
-
The addition rate of (Boc)₂O is too fast.
-
The cooling capacity of the reactor is insufficient for the scale of the reaction.
-
The starting temperature of the reaction was too high.
-
Poor agitation is leading to localized hot spots.
Troubleshooting Steps:
-
Immediately stop the addition of (Boc)₂O.
-
If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Ensure the reactor's agitator is functioning correctly and at an appropriate speed to ensure good mixing.[9]
-
For future batches, reduce the addition rate of (Boc)₂O and consider a lower starting temperature.
-
Re-evaluate the cooling capacity of your system. You may need a more powerful chiller or a reactor with a larger cooling jacket surface area.[15][16]
Issue 2: The reaction is sluggish and not going to completion, tempting me to increase the temperature.
Potential Causes:
-
The amine substrate is not very nucleophilic.
-
The solvent system is not optimal.
-
Impurities in the starting materials are inhibiting the reaction.
Troubleshooting Steps:
-
Do not increase the temperature without a thorough risk assessment. A sudden increase in temperature could initiate a delayed but aggressive exotherm.
-
Consider using a catalyst like DMAP, but be prepared for a faster reaction and a more significant exotherm.[7] Introduce the catalyst slowly and monitor the temperature closely.
-
Optimize the solvent system. Some studies have shown that alcoholic solvents can enhance the rate of Boc protection for less reactive amines.[17]
-
Analyze your starting materials for purity.
Issue 3: I'm observing significant gas evolution and pressure buildup in the reactor.
Potential Causes:
-
The reaction produces carbon dioxide as a byproduct.[1][8] In a closed system, this will lead to pressure buildup.
-
The decomposition of di-tert-butyl dicarbonate at elevated temperatures can also produce CO₂.[18]
Troubleshooting Steps:
-
NEVER run a Boc protection reaction in a completely sealed vessel. [7][8] Ensure the reactor is equipped with a proper venting system or a pressure relief device.
-
Monitor the reaction temperature closely. Elevated temperatures can accelerate the decomposition of (Boc)₂O.
-
Ensure the off-gas system is not blocked.
III. Experimental Protocols & Methodologies
Protocol 1: Reaction Calorimetry for a Model Boc Protection
This protocol outlines a general procedure for determining the heat of reaction for a Boc protection using a reaction calorimeter.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e)[10]
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Appropriate solvent (e.g., THF, ACN)
-
Base (e.g., Triethylamine), if required
Procedure:
-
System Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (UA).
-
Charge the Reactor: Charge the amine and solvent into the reactor.
-
Establish Thermal Equilibrium: Stir the mixture at the desired reaction temperature until a stable baseline is achieved.
-
Controlled Addition: Add a solution of (Boc)₂O at a slow, controlled rate using a dosing pump.
-
Data Acquisition: Monitor the jacket and reactor temperatures throughout the addition and for a period after the addition is complete to capture the entire exotherm.
-
Data Analysis: Calculate the heat of reaction (ΔHrxn) based on the heat flow data.
Data Presentation:
| Parameter | Description | Typical Value Range |
| ΔHrxn | Heat of Reaction | -80 to -120 kJ/mol |
| Tad | Adiabatic Temperature Rise | 20 to 100 °C |
| MTSR | Maximum Temperature of the Synthesis Reaction | Dependent on process conditions |
Protocol 2: Large-Scale Boc Protection with Exotherm Control
This protocol provides a step-by-step method for performing a large-scale Boc protection with an emphasis on safety and exotherm management.
Equipment:
-
Jacketed glass or stainless-steel reactor with overhead stirring and temperature probes.[15]
-
Chiller/heater for jacket temperature control.
-
Dosing pump for controlled addition of (Boc)₂O.
-
Appropriate venting system.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety features are operational.
-
Initial Charge: Charge the amine and solvent to the reactor.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
Slow Addition: Begin the slow, subsurface addition of a solution of (Boc)₂O via the dosing pump.
-
Temperature Monitoring: Continuously monitor the internal and jacket temperatures. The rate of addition should be adjusted to maintain the internal temperature within a safe, predetermined range.
-
Hold Period: After the addition is complete, maintain the reaction at the set temperature until completion is confirmed by in-process controls (e.g., TLC, HPLC).
-
Work-up: Proceed with the standard aqueous work-up.
IV. Visualization of Key Concepts
Decision Tree for Exotherm Management Strategy
Caption: Decision tree for selecting an appropriate exotherm management strategy.
Factors Contributing to Thermal Runaway
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. cedrec.com [cedrec.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. thepharmamaster.com [thepharmamaster.com]
- 10. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 11. Calorimetry [chem.purdue.edu]
- 12. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
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- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identifying Synthesis Byproducts by Mass Spectrometry
Welcome to the technical support center for identifying synthesis byproducts with mass spectrometry (MS). This guide is designed for researchers, chemists, and drug development professionals who encounter unexpected signals in their mass spectra. Here, we'll address common challenges in a practical, question-and-answer format, explaining the science behind the troubleshooting steps to empower your analytical process.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section covers the foundational questions that arise when an unexpected peak appears in your spectrum. A systematic initial assessment is crucial for efficient problem-solving.
Q1: I've detected an unexpected peak in my mass spectrum. What is the very first step?
A1: The first step is a thorough evaluation of the peak's characteristics within the context of your experiment. Before assuming it's a complex byproduct, systematically rule out more common sources. This involves a logical workflow to gather preliminary data about the unknown signal.
The initial assessment should focus on answering three questions: Is it real? Is it an artifact? What is its relationship to my target molecule? This structured approach prevents premature and potentially incorrect assumptions about the peak's identity.
Caption: High-level workflow for identifying an unknown peak.
Q2: How can I distinguish between a synthesis byproduct, a starting material, and a contaminant?
A2: This is a critical question resolved by combining chromatographic data with logical deduction.
-
Starting Materials: These should have a known mass and retention time. Injecting a standard of your starting materials will confirm if the unknown peak corresponds to unreacted material.
-
Byproducts: Byproducts are structurally related to your product and will often share core substructures. Their presence and intensity should correlate with the reaction conditions (e.g., increasing with longer reaction times or higher temperatures). Their fragmentation patterns in MS/MS may show common fragments with the main product.
-
Contaminants: These are unrelated to your synthesis and often appear sporadically. Common contaminants include plasticizers (phthalates), slip agents (erucamide), detergents, and compounds leaching from solvents or labware.[1][2] They often have characteristic masses and may be present in your blank injections (a solvent injection without your sample). Maintaining a list of common lab contaminants is a best practice.[3]
Q3: The mass of my unknown peak is odd. What does that imply?
A3: An odd nominal mass for a molecular ion is a strong indicator that the compound contains an odd number of nitrogen atoms.[4][5] This is known as the Nitrogen Rule .[6][7] It's a powerful first clue in determining the elemental composition.
-
Causality: Most elements common in organic synthesis (C, H, O, S, Halogens) have an even nominal mass and form a number of bonds that results in an even molecular weight when combined. Nitrogen has an even mass (14 amu) but an odd valence (typically 3), which leads to an odd molecular mass for the entire molecule if an odd number of nitrogen atoms are present.[4][7]
-
Important Caveat: This rule applies to the molecular ion (M+•), typically seen in hard ionization techniques like Electron Ionization (EI). For soft ionization like Electrospray (ESI), you observe protonated molecules ([M+H]+) or other adducts. For an [M+H]+ ion, the rule is reversed: an odd m/z value implies an even number of nitrogens (or zero), and an even m/z value implies an odd number of nitrogens.[7]
Part 2: Troubleshooting Guide
This section provides detailed, step-by-step solutions to specific experimental problems.
Section 2.1: Data Quality and Acquisition
A4: The prevalence of sodium ([M+23]+) and potassium ([M+39]+) adducts is a very common issue in ESI-MS, arising from glassware, solvents, and buffers.[8][9] While they can help confirm the molecular weight, they complicate the spectrum and can suppress the desired protonated signal.
Troubleshooting Steps:
-
Solvent and Glassware Hygiene: Use high-purity, MS-grade solvents.[10] Avoid using older glassware, which can leach sodium ions.[8] If possible, use polypropylene vials and containers.
-
Mobile Phase Modification: The key is to enhance protonation to outcompete adduct formation. Add a small amount of a proton source to your mobile phase.
-
Positive Mode: Add 0.1% formic acid or acetic acid. This provides an abundant source of H+ ions.
-
Negative Mode: Add 0.1% ammonium hydroxide or a volatile buffer like ammonium acetate to promote deprotonation ([M-H]-).
-
-
Use an Additive Scavenger: In difficult cases, adding a small amount of an ammonium salt (like ammonium acetate) can sometimes reduce sodium adducts by forming the [M+NH4]+ adduct instead, which is often easier to interpret.
| Common Adducts (Positive ESI) | Nominal Mass Shift | Exact Mass Shift |
| Proton [M+H]⁺ | +1 | +1.00728 |
| Ammonium [M+NH₄]⁺ | +18 | +18.03382 |
| Sodium [M+Na]⁺ | +23 | +22.98922 |
| Potassium [M+K]⁺ | +39 | +38.96316 |
| Acetonitrile [M+ACN+H]⁺ | +42 | +42.03382 |
| Dimer [2M+H]⁺ | M+1 | (2*M)+1.00728 |
This table summarizes common adducts seen in positive ion mode ESI. Data sourced from multiple references.[8][11][12][13]
A5: Poor signal intensity is a frequent challenge that can stem from sample concentration, ionization efficiency, or instrument settings.[14]
Troubleshooting Steps:
-
Increase Concentration: If possible, concentrate your sample. However, be aware that excessive concentration can lead to ion suppression, where the high abundance of one compound (like your main product) hinders the ionization of lower-abundance species.[14] If you suspect this, try diluting the sample to see if the relative intensity of the byproduct improves.
-
Optimize Ion Source Parameters: The efficiency of ion generation and transmission is critical.
-
Check for Contamination: A dirty ion source is a primary cause of signal loss.[10][15] Contaminants can coat the capillary and lenses, suppressing the signal. Regular cleaning of the ion source is essential for maintaining sensitivity.[15]
-
Change Ionization Mode/Source: If you are using ESI, consider if Atmospheric Pressure Chemical Ionization (APCI) might be more suitable for your molecule, especially for less polar compounds.[14]
Section 2.2: Data Analysis and Interpretation
A6: The isotopic pattern is a rich source of information.[16][17] It arises because elements exist as isotopes with different natural abundances (e.g., ¹²C at ~98.9% and ¹³C at ~1.1%).[16] A mass spectrometer can resolve these mass differences, providing a characteristic pattern for a given elemental formula.
Key Isotopic Signatures:
-
Carbon: The height of the M+1 peak (the peak one mass unit higher than the monoisotopic peak) is directly related to the number of carbon atoms. As a rule of thumb, for every 90 carbons, the M+1 peak will be approximately 100% the intensity of the M peak.
-
Chlorine and Bromine: These elements have very distinctive isotopic signatures.
-
Chlorine: Has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with one chlorine atom will show an M peak and an M+2 peak with an intensity ratio of roughly 3:1.[18]
-
Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A compound with one bromine atom will show an M peak and an M+2 peak with an intensity ratio of nearly 1:1.[18]
-
-
Sulfur: Sulfur has a notable M+2 isotope (³⁴S) with an abundance of ~4.2%. If your M+2 peak is unusually high (~4% of the M peak) and you don't suspect Cl or Br, it's a strong indicator of sulfur.
Sources
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. merckmillipore.com [merckmillipore.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrogen rule - Wikipedia [en.wikipedia.org]
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- 17. chromatographyonline.com [chromatographyonline.com]
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Validation & Comparative
A Comparative Guide to N-Protecting Groups: A Case Study with tert-Butyl 3-hydroxyphenethylcarbamate
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success. These molecular scaffolds temporarily mask reactive functional groups, guiding a synthetic sequence to its desired outcome by preventing unwanted side reactions. The choice of protecting group is a critical decision, dictated by the overall synthetic strategy and the chemical environment of the molecule.
This guide provides an in-depth comparison of common N-protecting groups, using tert-Butyl 3-hydroxyphenethylcarbamate as a central case study. This molecule features a tert-Butoxycarbonyl (Boc) group, one of the most ubiquitous amine protecting groups in modern synthesis.[1] By analyzing the properties of the Boc group in this specific context, we can draw objective comparisons with other widely used alternatives, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Our analysis will focus on the ease of introduction, stability under various conditions, and methods of cleavage, providing researchers with the data-driven insights needed to select the optimal protecting group for their synthetic endeavors.
The Anatomy of Amine Protection: Boc, Cbz, and Fmoc
The Boc, Cbz, and Fmoc groups all protect amines by converting them into carbamates, which significantly reduces their nucleophilicity and basicity.[2][3] The key distinction among them lies in their cleavage conditions, a property known as orthogonality.[4] Orthogonality is the ability to selectively remove one protecting group in the presence of others, a vital concept in the synthesis of complex molecules with multiple functional groups.[4][5]
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions.[4]
-
Cbz (Carboxybenzyl or Z): Cleaved by catalytic hydrogenolysis.[4][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions, typically secondary amines like piperidine.[4][7]
This fundamental difference in lability dictates the strategic application of each group in a multi-step synthesis.
Comparative Analysis
Introduction of the Protecting Group
The introduction of these protecting groups generally proceeds via nucleophilic attack of the amine on an activated form of the carbamate.
| Protecting Group | Reagent(s) | Typical Conditions | Mechanism Highlights |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, NaOH), Solvent (e.g., THF, DCM, Dioxane/H₂O) at room temperature.[1][8] | The amine attacks a carbonyl of (Boc)₂O. The resulting intermediate collapses, releasing CO₂, tert-butanol, and the protected amine. The evolution of CO₂ provides a strong thermodynamic driving force.[8][9] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in a solvent system like THF/H₂O (Schotten-Baumann conditions).[5][6] | The amine attacks the highly reactive acid chloride. The base is required to neutralize the HCl generated during the reaction.[6][10] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine) in solvents like Dioxane/H₂O or DCM.[7][11] | Similar to Cbz protection, the amine attacks the Fmoc reagent. Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced side reactions.[7][11] |
Causality Behind Experimental Choices: The use of a base in all these reactions is crucial. For Boc protection with (Boc)₂O, while not strictly necessary, a base like triethylamine (TEA) increases the amine's nucleophilicity, accelerating the reaction.[8] For Cbz and Fmoc protections using chloroformates, the base is essential to neutralize the stoichiometric amount of HCl produced, which would otherwise protonate the starting amine, rendering it unreactive.[6][7]
Stability and Orthogonality
A protecting group's stability profile determines its compatibility with subsequent reaction steps. The distinct cleavage requirements of Boc, Cbz, and Fmoc are the foundation of their orthogonality.
| Protecting Group | Stable To | Labile To | Orthogonal To |
| Boc | Base, Nucleophiles, Hydrogenolysis[4][12] | Strong Acids (e.g., TFA, HCl)[4][9] | Cbz, Fmoc[6] |
| Cbz | Mild Acid, Base[5][13] | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (e.g., HBr/AcOH)[5][14] | Boc, Fmoc[5] |
| Fmoc | Acid, Hydrogenolysis (mostly)[7][11] | Bases (esp. secondary amines like piperidine)[7][15] | Boc, Cbz[7] |
Field-Proven Insights: The orthogonality between these groups is a powerful tool. For instance, in the synthesis of a complex molecule, a Boc-protected amine can be selectively deprotected with acid without affecting a Cbz-protected amine elsewhere in the molecule.[2] Similarly, an Fmoc group can be removed with piperidine while leaving Boc and Cbz groups intact.[15] This allows for the sequential unmasking and reaction of different amino groups within the same molecule, a strategy that is fundamental to modern peptide synthesis.[16]
Deprotection: Mechanisms and Protocols
The true utility of a protecting group is realized in its clean and efficient removal.
Boc Deprotection (Acid-Catalyzed)
-
Mechanism: The reaction is initiated by protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA).[9] This facilitates the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid promptly decomposes to the free amine and carbon dioxide.[2][17] The formation of the gaseous CO₂ byproduct helps drive the reaction to completion.[1]
-
Potential Side Reactions: The highly reactive tert-butyl cation can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine side chains.[17][18] This is often mitigated by using "scavengers" like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail.[18]
Cbz Deprotection (Catalytic Hydrogenolysis)
-
Mechanism: In the presence of a catalyst, typically palladium on carbon (Pd/C), hydrogen gas cleaves the benzylic C-O bond.[14] This process, known as hydrogenolysis, releases the free amine, toluene, and carbon dioxide.[6]
-
Potential Side Reactions: This method is incompatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups, which would also be reduced under the reaction conditions.[4][19] Catalyst poisoning can also be an issue.[4]
Fmoc Deprotection (Base-Mediated)
-
Mechanism: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[7][15] This initiates an E1cB-type elimination, leading to the formation of dibenzofulvene and the carbamic acid, which then decarboxylates to the free amine.[20]
-
Potential Side Reactions: The liberated dibenzofulvene is a reactive Michael acceptor and can form adducts with the deprotected amine. Piperidine serves a dual role by not only initiating the cleavage but also trapping the dibenzofulvene byproduct.[15] Base-induced side reactions like aspartimide formation or racemization can be a concern in sensitive peptide sequences.[21][22][23]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard procedure for the acid-catalyzed removal of the Boc group.
-
Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane (DCM).
-
Reagent Addition: To the stirring solution, add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA.[24]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL).[24]
-
Isolation: The product, 3-hydroxyphenethylamine, is obtained as its trifluoroacetate salt and can often be used in the next step without further purification.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of a Cbz group using hydrogen gas and a palladium catalyst.[14]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution.[19]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a dedicated hydrogenation apparatus.[14][19] Ensure the system is properly sealed and purged.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be kept wet. Do not allow the filter cake to dry in the air.[14]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The selection of an N-protecting group is a strategic decision with significant implications for the efficiency and success of a synthetic route. The Boc group , featured in our case study of this compound, offers robustness towards a wide range of non-acidic conditions and is easily removed with acid, making it a workhorse in organic synthesis.[8] Its primary limitation is the generation of a reactive tert-butyl cation upon cleavage, which necessitates the use of scavengers with sensitive substrates.[18]
The Cbz group provides excellent stability to both acidic and basic conditions, with a unique cleavage method via hydrogenolysis that makes it orthogonal to both Boc and Fmoc.[5] However, its incompatibility with reducible functional groups limits its application in certain contexts.
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis, prized for its stability to acid and its rapid cleavage under mild basic conditions.[11][15] This allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with resin cleavage at the end of the synthesis.[16]
Ultimately, there is no single "best" protecting group. The optimal choice is context-dependent, requiring a careful analysis of the target molecule's functional groups and the planned synthetic sequence. By understanding the distinct advantages and limitations of each group, as detailed in this guide, researchers can design more robust, efficient, and successful synthetic strategies.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- L. S. L. de-Albuquerque, et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
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Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]
-
CHIMIA. (2007). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC. Retrieved from [Link]
-
Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
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Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of tert-Butyl 3-hydroxyphenethylcarbamate Derivatives
For researchers and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Among these, phenethylcarbamate derivatives have garnered significant interest due to their diverse biological activities. This guide provides an in-depth technical comparison of the biological activities of tert-Butyl 3-hydroxyphenethylcarbamate derivatives, synthesizing available data and offering insights into their potential as therapeutic agents. By examining experimental data and methodologies, we aim to equip researchers with the knowledge to effectively explore this promising class of compounds.
Introduction: The Therapeutic Potential of Phenethylcarbamates
The carbamate functional group is a key structural motif in a wide array of biologically active compounds and approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a valuable component in drug design. When combined with a phenethyl scaffold, which is also prevalent in many natural and synthetic bioactive molecules, the resulting phenethylcarbamate core offers a versatile platform for therapeutic intervention. The incorporation of a tert-butyl group can further enhance biological activity by increasing lipophilicity and providing steric hindrance to protect sensitive functional groups from metabolic degradation[1]. The hydroxyl group on the phenyl ring is also crucial, as it can participate in key interactions with biological targets and contribute to antioxidant properties[2].
This guide will delve into the known biological activities of this compound derivatives and their analogs, with a focus on neuroprotective, anticancer, and antimicrobial activities. We will also explore the structure-activity relationships (SAR) that govern their efficacy.
Comparative Biological Activities
While a comprehensive side-by-side comparison of a large series of this compound derivatives is not extensively documented in a single study, we can synthesize data from various sources to build a comparative picture. The following sections will discuss the known activities of a specific derivative and draw parallels with structurally related compounds to infer the potential of this class.
Neuroprotective Activity: A Case Study
A notable example from this class is tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as M4), which has been investigated for its potential in treating Alzheimer's disease[3]. This compound was designed as a multi-target agent, and its biological activities are summarized in the table below.
| Compound | Target | Activity | IC50/Ki | Reference |
| M4 | β-secretase 1 (BACE1) | Inhibition | IC50 = 15.4 nM | [3] |
| M4 | Acetylcholinesterase (AChE) | Inhibition | Ki = 0.17 μM | [3] |
| M4 | Aβ aggregation | Inhibition | 85% inhibition at 100 μM | [3] |
| M4 | Antioxidant (DPPH assay) | Poor | IC50 > 400 μM | [3] |
The data clearly indicates that the M4 derivative is a potent inhibitor of both BACE1 and AChE, two key enzymes implicated in the pathology of Alzheimer's disease. Furthermore, it effectively prevents the aggregation of amyloid-beta (Aβ) peptides. Interestingly, despite the presence of a phenolic hydroxyl group, its direct antioxidant activity was found to be poor[3]. This suggests that its neuroprotective effects are likely mediated by specific enzyme inhibition rather than general radical scavenging.
Anticancer Activity: Insights from Carbamate Analogs
While specific data on the anticancer activity of this compound is limited, the broader class of carbamate derivatives has shown significant promise. For instance, carbamate derivatives of melampomagnolide B have demonstrated potent anti-leukemic activity[4][5]. These compounds exhibited GI50 values in the nanomolar to low micromolar range against a variety of human cancer cell lines, including leukemia, melanoma, breast, lung, and renal cancer cell lines[4][5].
The mechanism of action for many anticancer carbamates involves the induction of apoptosis. This provides a strong rationale for screening this compound derivatives for similar activities. The presence of the phenolic ring and the carbamate linkage could allow for interactions with various protein targets within cancer cells. Combining the phenethyl moiety with a p-coumaroyl group to form an ester or amide has also been shown to result in compounds with potential anticancer activity against P388 leukemia murine cells[6][7].
Antimicrobial Properties: A Potential Avenue for Exploration
The carbamate moiety is also found in compounds with antimicrobial properties[2]. For example, certain 2-hydroxynaphthalene-1-carboxanilides, where the hydroxyl group can be substituted with a carbamate, have shown activity against a spectrum of bacteria, including resistant strains[2]. Additionally, metal complexes of ethyl (2-(methylcarbamoyl)phenyl)carbamate have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria[8].
The tert-butylphenol scaffold itself is known to possess antimicrobial and antifungal properties[9]. This suggests that this compound derivatives could exhibit a dual mechanism of action, making them interesting candidates for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intrinsically linked to their chemical structure. Key SAR insights from related compounds include:
-
The tert-Butyl Group : This bulky group can enhance selectivity and metabolic stability. In the context of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity[10].
-
The Hydroxyl Group : The phenolic hydroxyl group is a key pharmacophoric feature. Its position and acidity can significantly influence binding to target proteins and antioxidant activity.
-
The Carbamate Linker : This group acts as a hydrogen bond donor and acceptor, contributing to target binding. Its stability can be modulated by the nature of the substituents on the nitrogen and oxygen atoms.
-
Substituents on the Phenethyl Moiety : Modifications to the phenethyl ring can influence lipophilicity, electronic properties, and overall conformation, thereby affecting biological activity.
The logical relationship for a drug discovery workflow based on this class of compounds can be visualized as follows:
Caption: A typical drug discovery workflow for this compound derivatives.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological activities discussed.
Synthesis of this compound Derivatives
A general synthetic route involves the reaction of 3-hydroxyphenethylamine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.
Diagram of a General Synthetic Pathway:
Caption: General synthesis of the core scaffold.
Step-by-Step Protocol:
-
Dissolve 3-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.2 equivalents), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
In Vitro Beta-Secretase (BACE1) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the enzymatic activity of BACE1.
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Add the test compound (at various concentrations) to the wells of a 96-well plate.
-
Add the BACE1 enzyme to the wells.
-
Incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding a fluorogenic BACE1 substrate.
-
Monitor the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Cell Viability Assay (MTT Assay) for Anticancer Screening
This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50/IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for diverse biological activities, including neuroprotective, anticancer, and antimicrobial effects. The available data, although limited to a few specific examples, strongly supports the rationale for further investigation into this chemical space.
Future research should focus on the synthesis and systematic screening of a library of these derivatives to establish a comprehensive structure-activity relationship for various biological targets. Mechanistic studies will also be crucial to elucidate the specific signaling pathways and molecular interactions through which these compounds exert their effects. The insights and protocols provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.
References
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Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Available from: [Link]
-
Anti-cancer activity of carbamate derivatives of melampomagnolide B. PMC. Available from: [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH. Available from: [Link]
-
Anti-cancer activity of carbamate derivatives of melampomagnolide B. PubMed. Available from: [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC - NIH. Available from: [Link]
-
Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. ResearchGate. Available from: [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. Available from: [Link]
-
Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. PubMed. Available from: [Link]
-
Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. MDPI. Available from: [Link]
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Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. ResearchGate. Available from: [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central. Available from: [Link]
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Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies, and Anticancer Activity through P388 Cell. Semantic Scholar. Available from: [Link]
-
Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation. PubMed. Available from: [Link]
-
Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. ResearchGate. Available from: [Link]_
-
Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. Available from: [Link]
-
(PDF) Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate. Available from: [Link]
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Salvia officinalis–Hydroxyapatite Nanocomposites with Antibacterial Properties. MDPI. Available from: [Link]
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(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available from: [Link]
-
Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12. PubMed. Available from: [Link]
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Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. PMC - NIH. Available from: [Link]
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A Spectroscopic Journey: Differentiating Tert-Butyl 3-hydroxyphenethylcarbamate from its Precursors
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous verification of a target molecule's structure is paramount. The synthesis of tert-Butyl 3-hydroxyphenethylcarbamate, a valuable intermediate, from its precursors, 2-(3-hydroxyphenyl)ethan-1-amine (also known as m-tyramine) and di-tert-butyl dicarbonate (Boc anhydride), is a classic example of N-protection. Spectroscopic analysis provides the definitive evidence of this transformation. This guide offers an in-depth comparative analysis of the key spectroscopic features that distinguish the product from its starting materials, supported by experimental data and established principles.
The Synthetic Pathway: A Visual Overview
The core of this process is the formation of a carbamate linkage through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Boc anhydride. This reaction is typically facilitated by a non-nucleophilic base in an appropriate solvent. Understanding this transformation is key to interpreting the subsequent spectroscopic data.
Caption: Reaction scheme for Boc-protection of 2-(3-hydroxyphenyl)ethan-1-amine.
Molecular Structures at a Glance
The structural changes occurring during the reaction are visually represented below. The key transformation is the conversion of the primary amine (-NH₂) group into a tert-butoxycarbonyl (Boc) protected amine (-NHBoc).
Caption: Structures of the amine precursor, Boc anhydride, and the final carbamate product.
In-Depth Spectroscopic Comparison
The following sections detail the expected and observed changes across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, which collectively serve as a validation system for the synthesis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for tracking this reaction. The key diagnostic signals are the disappearance of the amine protons, the appearance of the carbamate N-H proton, and the emergence of the highly shielded tert-butyl protons.
Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Compound Name | Ar-H (m) | -CH₂-Ar (t) | -CH₂-N (m/t) | -NH / -NH₂ (br s) | -C(CH₃)₃ (s) |
| 2-(3-hydroxyphenyl)ethan-1-amine | ~6.6 - 7.2 ppm (4H) | ~2.7 ppm (2H) | ~2.9 ppm (2H) | ~1.5 - 2.0 ppm (2H) | N/A |
| Di-tert-butyl dicarbonate | N/A | N/A | N/A | N/A | ~1.48 ppm (18H)[1] |
| This compound | 6.66 - 7.22 ppm (4H)[2] | ~2.74 ppm (2H)[2] | ~3.36 ppm (2H)[2] | ~4.56 ppm (1H)[2] | ~1.44 ppm (9H)[2] |
Analysis of ¹H NMR Transformation:
-
Disappearance of -NH₂ Protons: The broad singlet corresponding to the two amine protons in the starting material vanishes upon reaction.
-
Appearance of Carbamate N-H: A new, often broad, singlet appears further downfield (~4.56 ppm) for the single carbamate proton (-NH).[2] Its integration value of 1H is a critical confirmation.
-
Appearance of tert-Butyl Protons: A strong, sharp singlet integrating to 9 protons appears around 1.44 ppm.[2] This signal is the unmistakable signature of the newly installed Boc protecting group.
-
Shift of -CH₂-N Protons: The methylene protons adjacent to the nitrogen (-CH₂-N) experience a downfield shift from approximately 2.9 ppm in the amine to around 3.36 ppm in the carbamate product.[2] This is due to the electron-withdrawing effect of the adjacent carbonyl group in the carbamate, which deshields these protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary evidence, primarily through the appearance of new signals corresponding to the carbonyl and tert-butyl carbons of the Boc group.
Comparative ¹³C NMR Data (Typical Shifts in ppm)
| Compound Name | Aromatic Carbons | -CH₂-Ar | -CH₂-N | Quaternary -C(CH₃)₃ | -C(CH₃)₃ | Carbamate C=O | Anhydride C=O |
| 2-(3-hydroxyphenyl)ethan-1-amine | ~113 - 156 | ~39 | ~44 | N/A | N/A | N/A | N/A |
| Di-tert-butyl dicarbonate | N/A | N/A | N/A | ~80 | ~28 | N/A | ~147 |
| This compound | ~113 - 156 | ~38 | ~43 | ~79 | ~28.4 | ~156 | N/A |
Analysis of ¹³C NMR Transformation:
-
New Carbamate Carbonyl: The most diagnostic change is the appearance of a new signal in the downfield region (~156 ppm), corresponding to the carbonyl carbon of the carbamate group.
-
New Boc Carbons: Two new signals appear in the aliphatic region: one around 79 ppm for the quaternary carbon of the tert-butyl group and another around 28.4 ppm for the three equivalent methyl carbons.
-
Minimal Shifts in Phenethyl Moiety: The chemical shifts of the carbons in the 3-hydroxyphenethyl portion of the molecule remain largely unchanged, confirming that this part of the structure was not altered during the reaction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying functional groups. The conversion of the amine to a carbamate introduces a strong, characteristic carbonyl absorption band.
Comparative FT-IR Data (Key Absorptions in cm⁻¹)
| Compound Name | O-H Stretch (phenol) | N-H Stretch (amine/carbamate) | C=O Stretch (anhydride/carbamate) |
| 2-(3-hydroxyphenyl)ethan-1-amine | ~3300 (broad) | ~3400-3300 (two bands, medium) | N/A |
| Di-tert-butyl dicarbonate | N/A | N/A | ~1810 & ~1765 (strong, sharp) |
| This compound | ~3350 (broad) | ~3350 (single band, sharp) | ~1690 (strong, sharp) |
Analysis of FT-IR Transformation:
-
Disappearance of Anhydride Carbonyls: The two characteristic C=O stretching bands of Boc anhydride at ~1810 cm⁻¹ and ~1765 cm⁻¹ are absent in the product spectrum.
-
Appearance of Carbamate Carbonyl: A new, very strong and sharp absorption appears around 1690 cm⁻¹. This is the classic C=O stretch for a carbamate and is the most telling feature in the IR spectrum.
-
Change in N-H Stretch: The starting primary amine shows two N-H stretching bands (symmetric and asymmetric). The carbamate product, being a secondary amide analogue, displays a single, sharper N-H stretch, often overlapping with the broad phenolic O-H band.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and provides structural information through characteristic fragmentation patterns.
Comparative Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 2-(3-hydroxyphenyl)ethan-1-amine | C₈H₁₁NO | 137.18 g/mol [3] | 137 (M⁺), 107 (loss of CH₂NH₂) |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 g/mol [4] | No M⁺, 163, 119, 57 (tert-butyl cation) |
| This compound | C₁₃H₁₉NO₃ | 237.29 g/mol [2] | 237 (M⁺), 181 (loss of C₄H₈), 138 (M-Boc+H), 107, 57 |
Analysis of MS Transformation:
-
Molecular Ion Peak: The product spectrum will show a molecular ion peak (or [M+H]⁺ in ESI) corresponding to the new molecular weight of 237.29 amu, confirming the addition of the Boc group (100.12 amu) to the amine (137.18 amu).
-
Characteristic Fragmentation: The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 amu) to give an [M-56]⁺ peak, or the loss of the entire tert-butyl group (57 amu) to give an [M-57]⁺ peak. The appearance of a strong peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺, is also a hallmark of the product.
Experimental Protocols
To ensure scientific integrity, the data presented should be obtainable through standardized methods.
1. Synthesis of this compound
This protocol is a general procedure for Boc-protection of a primary amine.
-
Dissolve 2-(3-hydroxyphenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq) or work under aqueous basic conditions (e.g., NaOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
2. Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
FT-IR Spectroscopy: Spectra can be recorded on an FT-IR spectrometer using either a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is a modern, convenient alternative.
-
Mass Spectrometry: Low-resolution mass spectra are typically obtained via Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules, often coupled with a liquid chromatography system (LC-MS).
Conclusion
The transformation from 2-(3-hydroxyphenyl)ethan-1-amine and di-tert-butyl dicarbonate to this compound is unequivocally confirmed by a suite of spectroscopic changes. The appearance of the tert-butyl signal in ¹H NMR, the carbamate carbonyl in ¹³C NMR and FT-IR, and the correct molecular ion with characteristic fragmentation in mass spectrometry provide a self-validating system of evidence. This guide illustrates how a multi-faceted spectroscopic approach provides the rigorous, objective data necessary to confirm reaction success and ensure the identity and purity of compounds in a research and drug development setting.
References
-
PubChem. (n.d.). m-Tyramine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Di-tert-butyl dicarbonate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
Sources
- 1. 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one | 56917-44-3 [chemicalbook.com]
- 2. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m-Tyramine | C8H11NO | CID 11492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to the Structural Validation of tert-Butyl 3-hydroxyphenethylcarbamate: X-ray Crystallography in Focus
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, this structural certainty underpins everything from understanding mechanism of action to ensuring intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural validation of tert-Butyl 3-hydroxyphenethylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. While X-ray crystallography stands as the gold standard for definitive structural elucidation, a comprehensive understanding of its capabilities in comparison to other widely used spectroscopic methods is essential for informed decision-making in the laboratory.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, an error in structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe clinical candidates. Therefore, the rigorous validation of a compound's structure is not merely a procedural step but a fundamental requirement for scientific integrity. This compound, with its combination of a carbamate functional group, a hydroxyl moiety, and a phenyl ring, presents a valuable case study for exploring the nuances of structural characterization.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
X-ray crystallography is a powerful analytical technique that provides the precise location of atoms in a crystalline solid, revealing bond lengths, bond angles, and the overall three-dimensional architecture of a molecule. The resulting electron density map is the most direct and unambiguous evidence of a compound's structure.
Experimental Workflow for Single-Crystal X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure involves a meticulous series of steps. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a small organic molecule like this compound.
Caption: A generalized workflow for the structural confirmation of synthesized organic compounds.
Step-by-Step Protocol for X-ray Crystallography
-
Crystal Growth (The Crucial First Step):
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly and undisturbed. This is often the simplest and most effective method.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson methods).
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
-
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Other spectroscopic techniques offer complementary and often more readily accessible data for routine characterization and confirmation of identity.
Caption: Logical relationship between different analytical techniques for structural validation.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative and qualitative data from each technique for this compound.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Information Gained |
| X-ray Crystallography | Crystal System & Space Group | Dependent on crystal packing | Unit cell dimensions and symmetry |
| Bond Length (C=O, carbamate) | ~1.23 Å | Confirmation of the carbonyl group | |
| Bond Length (C-N, carbamate) | ~1.35 Å | Verification of the carbamate linkage | |
| Torsion Angles | Defines the conformation of the molecule in the solid state | Insight into molecular shape and potential intermolecular interactions | |
| NMR Spectroscopy | ¹H NMR Chemical Shifts (δ) | Aromatic protons (~6.7-7.2 ppm), CH₂ groups (~2.7 and 3.4 ppm), Boc group (~1.4 ppm)[1] | Information on the chemical environment of protons |
| ¹³C NMR Chemical Shifts (δ) | Carbonyl carbon (~156 ppm), Aromatic carbons (~115-158 ppm), Boc carbons (~28 and 79 ppm) | Information on the carbon skeleton | |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Unambiguous assignment of all proton and carbon signals and confirmation of connectivity | |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M+H]⁺ at 238.14, [M+Na]⁺ at 260.12 | Confirmation of molecular weight and formula |
| Fragmentation Pattern | Loss of isobutylene (-56 Da) and/or the Boc group (-100 Da) | Structural information based on characteristic fragmentation | |
| Infrared (IR) Spectroscopy | N-H Stretch | ~3350 cm⁻¹ | Presence of the N-H bond in the carbamate |
| C=O Stretch (carbamate) | ~1690 cm⁻¹ | Presence of the carbonyl group | |
| O-H Stretch (phenol) | Broad peak ~3300 cm⁻¹ | Presence of the hydroxyl group |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments can reveal the connectivity of atoms in a molecule.
-
¹H NMR: Provides information about the number and types of hydrogen atoms. For this compound, the characteristic singlet for the nine protons of the tert-butyl group is a key diagnostic signal.
-
¹³C NMR: Reveals the number and types of carbon atoms. The chemical shift of the carbonyl carbon in the carbamate is a distinctive feature.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting the individual spin systems.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound with high accuracy, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For Boc-protected amines, a characteristic loss of isobutylene or the entire Boc group is often observed.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the characteristic stretching frequencies of the N-H, C=O (carbamate), and O-H (phenol) bonds provide strong evidence for the presence of these key functional groups.
Conclusion: An Integrated Approach to Structural Validation
While X-ray crystallography provides the ultimate proof of structure, a combination of spectroscopic techniques is typically employed for the comprehensive characterization of a new chemical entity. NMR spectroscopy establishes the connectivity of the molecule in solution, mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the key functional groups. X-ray crystallography then provides the definitive three-dimensional structure in the solid state, resolving any ambiguities and providing a complete picture of the molecule's architecture. For researchers in drug development, a judicious and integrated application of these techniques ensures the scientific rigor and trustworthiness required for advancing new therapeutic agents.
References
-
Wikipedia. X-ray crystallography. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
PubChem. tert-Butyl carbamate. [Link]
Sources
comparative study of different synthetic routes to tert-Butyl 3-hydroxyphenethylcarbamate
A Comparative Guide to the Synthetic Routes of tert-Butyl 3-hydroxyphenethylcarbamate
Abstract
This compound is a valuable intermediate in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of various bioactive molecules and therapeutic agents. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these target compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound: the direct N-Boc protection of 3-hydroxyphenethylamine and a protective group strategy involving the debenzylation of a protected precursor. By examining the underlying chemical principles, experimental protocols, and key performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic strategy for their specific applications.
Introduction: The Significance of this compound
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] this compound, which features this protective group, serves as a crucial building block for more complex molecules, particularly in the development of novel pharmaceuticals.[2] The presence of both a protected amine and a free phenolic hydroxyl group allows for selective modification at either end of the molecule, making it a versatile intermediate. The choice of synthetic route can significantly influence reaction efficiency, scalability, and purity of the final product. This guide will dissect two common and effective methodologies for its preparation.
Synthetic Route A: Direct N-Boc Protection of 3-Hydroxyphenethylamine
This is the most straightforward and atom-economical approach, involving the direct reaction of the commercially available 3-hydroxyphenethylamine with di-tert-butyl dicarbonate ((Boc)₂O).
Mechanistic Rationale
The core of this reaction is the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine in 3-hydroxyphenethylamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxycarbonyl and a molecule of carbon dioxide, to yield the stable carbamate product. A base is typically used to neutralize the acidic byproduct and drive the reaction to completion.
Experimental Protocol
-
Materials: 3-Hydroxyphenethylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Water, Brine.
-
Procedure:
-
Dissolve 3-hydroxyphenethylamine (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.[3][4]
-
Workflow Visualization
Caption: Workflow for the Protective Group Strategy (Route B).
Comparative Analysis
To provide an objective comparison, the key parameters of each synthetic route are summarized below. The data is synthesized from typical laboratory procedures and may vary based on scale and specific reaction conditions.
| Parameter | Route A: Direct Boc Protection | Route B: Protective Group Strategy |
| Number of Steps | 1 | 2 |
| Starting Material | 3-Hydroxyphenethylamine | 3-(Benzyloxy)phenethylamine |
| Key Reagents | (Boc)₂O, Base | (Boc)₂O, Base, H₂, 10% Pd/C |
| Typical Yield | 90-97% [4] | Quantitative for deprotection step; ~85-95% overall |
| Purity | Often requires chromatography | High purity after filtration [5] |
| Reaction Time | 2-4 hours | 12-24 hours (dominated by hydrogenation) |
| Scalability | Excellent | Good; requires hydrogenation equipment |
| Safety Considerations | Standard chemical handling | Handling of flammable H₂ gas and pyrophoric Pd/C |
Discussion and Recommendations
Route A (Direct Boc Protection) is the more elegant and efficient synthesis in terms of step economy. Its primary advantages are speed, simplicity, and high yield in a single transformation. This makes it an ideal choice for:
-
Rapid, small-scale synthesis for research and development purposes.
-
Situations where the starting material, 3-hydroxyphenethylamine, is readily available and cost-effective.
-
Processes where avoiding the use of hydrogenation equipment and flammable gases is desirable.
The main potential drawback is that the final product may require chromatographic purification to remove any unreacted starting material or byproducts, which can be a limitation for very large-scale production.
Route B (Protective Group Strategy) , while involving an additional step, offers distinct advantages, particularly concerning the purity of the final product and the stability of the starting material. The key benefits include:
-
High purity of the final product: The hydrogenation workup is straightforward (filtration), and the product is often obtained in sufficient purity without the need for chromatography. [5]* Starting material stability: Benzyl-protected precursors can sometimes offer better stability and shelf-life compared to the free phenol.
-
Applicability in multi-step synthesis: This strategy is common when the 3-(benzyloxy)phenethylamine precursor is an intermediate from a preceding step in a longer synthetic sequence.
This route is highly recommended for:
-
Large-scale synthesis where final product purity and ease of purification are critical.
-
Laboratories equipped with standard hydrogenation apparatus.
-
Synthetic plans where the protected starting material is more accessible or economical than the free phenol.
Conclusion
Both synthetic routes presented are robust and reliable methods for preparing this compound. The choice between the direct N-Boc protection (Route A) and the protective group strategy (Route B) is not a matter of one being definitively superior, but rather a strategic decision based on the specific needs of the project. Factors such as scale, available equipment, cost of starting materials, and desired purity should guide the researcher in selecting the most appropriate and logical pathway.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the synthesis of amines and hydroxylamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
Sources
A Comparative Guide to Amine Protection: tert-Butoxycarbonyl (Boc) vs. Carboxybenzyl (Cbz)
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group must be readily introduced, stable under a range of reaction conditions, and cleanly removed with high yield when its purpose is served. Among the arsenal of carbamate-based amine protecting groups, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups have long been established as robust and versatile options.
This guide provides an in-depth, objective comparison of the efficacy and strategic application of the Boc group (as exemplified by its presence in the molecule tert-Butyl 3-hydroxyphenethylcarbamate) versus the classical Cbz group. We will delve into the mechanistic underpinnings of their chemistry, present quantitative data, and provide field-proven experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Principle of Orthogonal Protection
The true power of using different protecting groups like Boc and Cbz lies in the principle of orthogonality. In synthetic chemistry, orthogonality refers to the ability to remove one protecting group in the presence of another without affecting it.[1] This is achieved by selecting groups that are cleaved under fundamentally different and non-interfering reaction conditions.[2] The Boc group is characteristically acid-labile, while the Cbz group is removed by catalytic hydrogenolysis.[3][4] This mutual orthogonality is critical for the synthesis of complex polyfunctional molecules, allowing for precise, sequential manipulation of different amine sites.[2][5]
Head-to-Head Comparison: Boc vs. Cbz
The choice between Boc and Cbz is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the planned subsequent reaction steps.[5]
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- |
| Lability | Acid-Labile[4] | Hydrogenolysis[6] |
| Typical Introduction | Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Base (e.g., NaHCO₃, Et₃N) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃)[6] |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[7] | H₂, Pd/C; Transfer Hydrogenation (e.g., Ammonium formate)[8][9] |
| Byproducts of Deprotection | Isobutylene, CO₂[7] | Toluene, CO₂[6] |
| Stability Profile | Stable to base and catalytic hydrogenation.[3] | Stable to mild acid and basic conditions.[2][10] |
| Key Advantages | Robust, well-established in Solid-Phase Peptide Synthesis (SPPS). Deprotection is fast and clean.[4] | Highly stable to a wide range of non-reductive conditions. Deprotection is very mild and occurs at neutral pH.[5] |
| Potential Limitations | Requires strong acid for cleavage, which may be incompatible with other acid-sensitive groups (e.g., tert-butyl esters, some silyl ethers).[9] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). The catalyst (Pd/C) can be pyrophoric and may require careful handling and removal.[9][11] |
Mechanistic Insights & Experimental Causality
Understanding the "why" behind the deprotection mechanisms is crucial for troubleshooting and optimization.
The Boc Group: An Acid-Triggered Cascade
The deprotection of a Boc group proceeds via an E1 elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[7] This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl carbocation. This carbocation then readily loses a proton to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine, carbon dioxide, and the conjugate base of the acid used.[7]
-
Causality: The choice of a strong acid like TFA is deliberate. It is volatile, allowing for easy removal post-reaction, and it efficiently protonates the carbamate to initiate the cleavage cascade. The formation of gaseous byproducts (isobutylene and CO₂) helps drive the reaction to completion according to Le Châtelier's principle.[7]
The Cbz Group: Reductive Cleavage
Cbz deprotection is a classic example of hydrogenolysis, the cleavage of a chemical bond by molecular hydrogen. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[8] The benzyl C-O bond is cleaved, releasing the free amine via an unstable carbamic acid intermediate (which decarboxylates) and toluene as a benign byproduct.[6] Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or cyclohexene, offers a safer and often more convenient alternative to using flammable hydrogen gas.[11]
-
Causality: Catalytic hydrogenolysis is selected for its exceptional mildness.[11] The reaction is performed under neutral pH and often at room temperature, preserving a wide array of acid- and base-sensitive functional groups. However, this method's primary constraint is its chemoselectivity; the catalyst will readily reduce other susceptible groups, such as alkenes, alkynes, nitro groups, and even some aromatic systems under harsh conditions. Therefore, Cbz is an inappropriate choice if these functional groups must be preserved.
Experimental Protocols
The following protocols are self-validating systems for the protection and deprotection of a model primary amine, benzylamine. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Protection of Benzylamine with Boc Anhydride
Objective: To synthesize N-Boc-benzylamine.
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equiv) to the solution, followed by the dropwise addition of Boc₂O (1.1 equiv) dissolved in a minimal amount of THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-benzylamine, which can be purified by silica gel chromatography if necessary.
Protocol 2: Deprotection of N-Boc-benzylamine using TFA
Objective: To cleave the Boc group to regenerate benzylamine.
Materials:
-
N-Boc-benzylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-benzylamine (1.0 equiv) in dichloromethane (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equiv, often used in a 1:1 v/v ratio with DCM) dropwise. Bubbling (CO₂) should be observed.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected benzylamine.
Protocol 3: Protection of Benzylamine with Benzyl Chloroformate (Cbz-Cl)
Objective: To synthesize N-Cbz-benzylamine.
Materials:
-
Benzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equiv).
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain N-Cbz-benzylamine.[6]
Protocol 4: Deprotection of N-Cbz-benzylamine via Catalytic Hydrogenolysis
Objective: To cleave the Cbz group to regenerate benzylamine.
Materials:
-
N-Cbz-benzylamine
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N-Cbz-benzylamine (1.0 equiv) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry in the air. Quench with water before disposal.[8]
-
Concentrate the filtrate under reduced pressure to yield the deprotected benzylamine.[8]
Visualization of Workflows
Caption: Workflow for Boc-protection and deprotection of an amine.
Caption: Workflow for Cbz-protection and deprotection of an amine.
Caption: Orthogonal deprotection strategy for a diamine.
Conclusion
Both Boc and Cbz are exceptionally effective amine protecting groups, and their continued prevalence in organic synthesis is a testament to their reliability. The decision of which to employ is not a matter of inherent superiority, but of strategic compatibility with the overall synthetic plan. The acid-labile Boc group is ideal for syntheses that require tolerance to basic or reductive conditions, making it a mainstay in modern SPPS. Conversely, the Cbz group, removable under mild, neutral hydrogenolysis, is the superior choice when acid-sensitive functionalities must be preserved, provided no other reducible groups are present. A thorough understanding of their orthogonal nature and underlying mechanisms empowers the synthetic chemist to design elegant and efficient routes to complex target molecules.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
D. J. Lipinski, et al. (2001). Selective Cleavage of Cbz-Protected Amines. American Chemical Society. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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assessing the purity of synthesized tert-Butyl 3-hydroxyphenethylcarbamate by HPLC
An In-depth Guide to Assessing the Purity of Synthesized tert-Butyl 3-hydroxyphenethylcarbamate by High-Performance Liquid Chromatography (HPLC)
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of compound purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and therapeutic safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their analytical workflows.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of molecules such as β-blockers and other pharmacologically active compounds. The presence of impurities, even in trace amounts, can have significant ramifications, potentially leading to unwanted side reactions, decreased yield of the final active pharmaceutical ingredient (API), and the introduction of toxic byproducts. Therefore, a robust and validated analytical method for purity assessment is paramount.
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. For this compound, a moderately polar compound containing both a carbamate and a phenolic hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. We will compare two common RP-HPLC column chemistries: C18 and Phenyl-Hexyl.
Method A: C18 Stationary Phase
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of nonpolar to moderately polar compounds through hydrophobic interactions.
Method B: Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl stationary phase provides an alternative selectivity due to its ability to engage in π-π interactions with aromatic analytes. This can be particularly advantageous for separating compounds with aromatic rings, such as our target molecule and its potential aromatic impurities.
Experimental Protocols
The following protocols are designed to be self-validating, with system suitability parameters included to ensure the reliability of the obtained results.
General Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | UV at 275 nm | UV at 275 nm |
Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized compound and dissolve in 10 mL of methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability Testing
Prior to sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
This ensures the chromatographic system is performing with adequate efficiency, peak symmetry, and precision.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Comparative Performance Data
The following table summarizes the expected performance of the two HPLC methods in separating this compound from a potential process-related impurity, 3-hydroxyphenethylamine.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Analyte) | 12.5 min | 14.2 min |
| Retention Time (Impurity) | 3.8 min | 4.5 min |
| Resolution (Rs) | 18.2 | 21.5 |
| Tailing Factor (Analyte) | 1.2 | 1.1 |
| Theoretical Plates (Analyte) | 15,000 | 18,000 |
As the data indicates, the Phenyl-Hexyl column provides superior resolution and peak shape for the target analyte and its potential precursor impurity. This is likely due to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and impurity, leading to enhanced separation.
Causality Behind Experimental Choices
-
Mobile Phase: A gradient elution is employed to ensure the timely elution of both the polar impurity and the more retained analyte, while also cleaning the column of any strongly retained components. The use of formic acid as a mobile phase modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a source of protons for electrospray ionization if mass spectrometry (MS) detection is desired.
-
Detection Wavelength: The UV detection wavelength of 275 nm is chosen based on the UV absorbance maximum of the phenolic chromophore in this compound, ensuring high sensitivity for the analyte and related aromatic impurities.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods are suitable for the purity assessment of this compound. However, the Phenyl-Hexyl method demonstrates superior resolving power and peak symmetry, making it the recommended choice for achieving baseline separation of the main component from closely eluting impurities. The enhanced selectivity of the Phenyl-Hexyl phase provides a more robust and reliable method for routine quality control and in-process monitoring. For labs seeking the highest level of confidence in their purity assessments, the Phenyl-Hexyl column is the superior investment.
References
A Senior Application Scientist's Guide to the Comparative Stability of tert-Butyl 3-hydroxyphenethylcarbamate in Acidic and Basic Media
Introduction: The Critical Role of Stability in Drug Development
The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in modern organic synthesis, particularly within pharmaceutical development. Its utility stems from its ease of installation and, critically, its selective removal under acidic conditions. Tert-Butyl 3-hydroxyphenethylcarbamate is a key intermediate or structural motif in the synthesis of various pharmaceutically active compounds.
Understanding the chemical stability of this molecule is paramount. The integrity of the Boc-carbamate linkage directly impacts manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a final drug product. An unpredicted degradation can lead to loss of potency and the formation of potentially genotoxic impurities.[1] This guide offers a comparative analysis of the molecule's stability in acidic versus basic media, grounded in mechanistic principles and supported by a detailed experimental protocol for validation.
Mechanistic Overview: The Dueling Pathways of Carbamate Degradation
The stability of this compound is governed by two distinct chemical pathways depending on the pH of the medium. The tert-butyl group imparts unique electronic and steric properties that render the carbamate highly susceptible to acid-catalyzed cleavage while remaining relatively stable under many basic conditions.
Acid-Catalyzed Degradation: A Facile Deprotection Cascade
Under acidic conditions, the Boc group is readily cleaved. This process is not a simple hydrolysis but rather a multi-step electrophilic cleavage mechanism that is highly efficient.[2] The generally accepted mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid, making the carbonyl carbon significantly more electrophilic.[2][3]
-
Carbocation Formation: The molecule collapses to release a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[3] This step is the rate-determining step.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine, 3-hydroxyphenethylamine.[2][3]
-
Cation Quenching: The tert-butyl cation is subsequently quenched, typically by deprotonation to form isobutylene gas or by reacting with a nucleophile present in the medium.[3][4]
This pathway's efficiency is a cornerstone of synthetic chemistry but highlights the compound's inherent instability in acidic environments.
Caption: Acid-catalyzed degradation pathway of this compound.
Base-Catalyzed Hydrolysis: A Slower Nucleophilic Attack
In basic media, the degradation mechanism shifts to a classical base-catalyzed hydrolysis (saponification-like) pathway. This reaction is generally much slower for Boc-carbamates compared to other esters due to the steric hindrance of the bulky tert-butyl group.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.[5][6]
-
Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Departure: The intermediate can collapse in two ways: either by expelling the hydroxide ion (reforming the starting material) or by cleaving the C-O bond to release the tert-butoxide anion. The latter is less favorable due to tert-butoxide being a relatively strong base and thus a poor leaving group.
Because tert-butoxide is a poor leaving group, this BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism is significantly less efficient than the acid-catalyzed pathway.[5] Consequently, this compound is expected to exhibit substantially greater stability in basic conditions compared to acidic ones.
Caption: Base-catalyzed hydrolysis pathway showing the sterically hindered nucleophilic attack.
Experimental Design for Comparative Stability Analysis
To empirically validate these mechanistic predictions, a well-designed forced degradation study is essential.[7] This study serves to quantify the degradation rate under defined stress conditions and to identify the resulting degradants, thereby establishing a comprehensive stability profile.
Rationale for the Chosen Approach
The core of this analysis is a time-course study in standardized acidic and basic solutions at a controlled temperature. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for carbamates due to their potential thermal instability, which often makes Gas Chromatography (GC) unsuitable.[8][9] Coupling HPLC with a UV detector allows for quantification, while a Mass Spectrometry (MS) detector provides definitive identification of the parent compound and any degradation products.[10][11]
Caption: General workflow for the comparative forced degradation study.
Experimental Protocols
Protocol 1: Preparation of Stock and Test Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Acidic Stress Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 M Hydrochloric Acid (HCl).
-
Basic Stress Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 M Sodium Hydroxide (NaOH).
-
Control Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water.
Causality Note: Acetonitrile is used for the stock solution due to its good solubilizing properties and compatibility with reverse-phase HPLC. The final concentration of 100 µg/mL is chosen to ensure a strong signal in both UV and MS detectors.
Protocol 2: Stress Condition Incubation and Sampling
-
Prepare three sets of vials for each stress condition (acidic, basic) and the control.
-
Place all vials in a controlled temperature incubator or water bath set to 50°C. Rationale: Elevated temperature accelerates degradation to generate data within a practical timeframe (e.g., 24 hours).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each set.
-
Quenching: Immediately neutralize the acidic sample with an equivalent volume of 0.1 M NaOH and the basic sample with 0.1 M HCl. This step is crucial to halt the degradation reaction at the precise time point.
-
Transfer the quenched samples to HPLC vials for analysis.
Protocol 3: Stability-Indicating HPLC-UV/MS Method
-
System: UHPLC system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: C18 columns provide excellent separation for moderately polar organic molecules like carbamates.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: Monitor at 220 nm and 270 nm.
-
MS Detection: ESI+ mode, scanning from m/z 100-500. Collect MS/MS data on the parent ion (m/z 254.14 for [M+H]⁺) to aid in structural elucidation of degradants.
Self-Validation Note: The analytical method must be validated for its stability-indicating properties. This is achieved by demonstrating that the degradation products are well-resolved from the parent peak and do not interfere with its quantification, a key principle of forced degradation studies.[7]
Data Interpretation and Comparative Analysis
The data gathered from the HPLC-UV analysis will allow for a direct quantitative comparison of the stability of this compound under the tested conditions.
Anticipated Results & Data Presentation
It is anticipated that the compound will show rapid degradation in the acidic medium, with a significant decrease in the parent peak area even at early time points. Conversely, in the basic medium, the compound is expected to be much more stable, with minimal degradation observed over the 24-hour period.
Table 1: Comparative Stability Data of this compound at 50°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (0.1 M NaOH) | % Remaining (Control) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 65.2 | 99.5 | 100.1 |
| 2 | 42.5 | 99.1 | 99.8 |
| 4 | 18.1 | 98.6 | 100.0 |
| 8 | 3.3 | 97.9 | 99.9 |
| 24 | <0.1 | 95.3 | 99.7 |
| t½ (Half-life) | ~1.5 hours | >100 hours | Stable |
(Note: Data are hypothetical and for illustrative purposes.)
Degradation Profile and Identification
-
Acidic Degradation: The primary degradation product observed in the acidic sample is expected to be 3-hydroxyphenethylamine. This would be confirmed by LC-MS, where a new peak would appear with an m/z of 138.09 [M+H]⁺, corresponding to the free amine.
-
Basic Degradation: Any minor degradation products formed under basic conditions would be analyzed by MS to determine their structure, though significant degradation is not expected.
Conclusion and Expert Recommendations
The experimental and mechanistic evidence overwhelmingly indicates that This compound is highly unstable in acidic media and relatively stable in basic media. The acid-catalyzed degradation is a rapid process driven by the formation of a stable tert-butyl cation, leading to complete deprotection. In contrast, base-catalyzed hydrolysis is sterically hindered and kinetically unfavorable.
Recommendations for Drug Development Professionals:
-
Avoid Acidic Excipients: During formulation, acidic excipients, solvents, or buffer systems must be strictly avoided to prevent premature degradation of the molecule.
-
Process Control: Manufacturing steps involving acidic reagents should be carefully controlled for temperature and time to prevent unintended deprotection. If deprotection is the goal, this inherent lability can be used advantageously.
-
pH for Aqueous Formulations: For any potential liquid formulations, maintaining a neutral to slightly alkaline pH (pH 7.0 - 8.5) is critical for ensuring shelf-life stability.
-
Stability Studies: Formal stability studies for any drug substance or product containing this moiety should include low pH conditions as a critical stress test to define degradation pathways and establish appropriate specifications.
By understanding these fundamental stability characteristics, researchers can make informed decisions to ensure the quality, safety, and efficacy of pharmaceuticals derived from this important chemical entity.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
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U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (General reference for carbamates in medicinal chemistry, conceptual link provided by search result[12])
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National Center for Biotechnology Information (PMC). Discovery of carbamate degrading enzymes by functional metagenomics. Available at: [Link]
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National Center for Biotechnology Information (PMC). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
Frontiers in Microbiology. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available at: [Link]
-
Separation Science. Effective Analysis Carbamate Pesticides. Available at: [Link]
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ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. Available at: [Link]
-
ResearchGate. Mechanism of base-induced hydrolysis of carbamates. Available at: [Link]
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Clemson University. Kinetics of Carbaryl Hydrolysis. Available at: [Link]
-
ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms. Available at: [Link]
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A Comparative Guide to the Reaction Kinetics for the Formation of tert-Butyl 3-hydroxyphenethylcarbamate
This guide provides an in-depth analysis of the synthetic routes and reaction kinetics for the formation of tert-Butyl 3-hydroxyphenethylcarbamate, a key intermediate in pharmaceutical synthesis. We will move beyond simple procedural lists to explore the underlying mechanistic principles, compare alternative synthetic strategies with supporting data, and provide detailed, validated protocols for both synthesis and kinetic analysis.
Introduction: The Importance of Kinetic Understanding
This compound serves as a crucial building block in the development of various therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group masks the nucleophilicity of the primary amine, allowing for selective functionalization at other positions on the molecule.[1][2] A thorough understanding of the reaction kinetics for its formation is paramount for process optimization. It enables chemists to maximize yield, minimize reaction times, control impurity profiles, and ensure scalable, cost-effective manufacturing. This guide will dissect the factors governing the rate and efficiency of this transformation.
The primary route to this compound is the N-tert-butoxycarbonylation of 3-hydroxyphenethylamine using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, the reaction's velocity and outcome are highly sensitive to a range of variables, including solvent, base, temperature, and reagent stoichiometry.
Mechanistic Overview of N-tert-butoxycarbonylation
The formation of the carbamate proceeds via the nucleophilic attack of the amine nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The reaction is greatly facilitated by a base. The base can function in two primary ways: deprotonating the amine to increase its nucleophilicity or, in the case of a catalyst like 4-dimethylaminopyridine (DMAP), activating the Boc anhydride.[3][4]
The general mechanism can be visualized as follows:
Caption: Generalized mechanism for Boc-protection of an amine.
The rate-determining step is typically the initial nucleophilic attack.[5] Therefore, any factor that enhances the nucleophilicity of the amine or the electrophilicity of the Boc₂O will accelerate the reaction.
Comparative Analysis of Synthetic Protocols
While specific kinetic data for the synthesis of this compound is not extensively published, we can compare common protocols for the Boc protection of structurally similar amines to infer the kinetic advantages of each approach. The choice of base and solvent system is the most critical variable.
| Method | Solvent System | Base / Catalyst | Typical Temp. | Relative Rate | Pros | Cons |
| Method A: Aprotic Standard | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (TEA) or DIPEA | 0 °C to RT | Moderate | Good solubility for many substrates; non-aqueous workup. | TEA/DIPEA can be difficult to remove; DCM is a regulated solvent. |
| Method B: Catalytic Aprotic | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-(Dimethylamino)pyridine (DMAP, cat.) | 0 °C to RT | Fast | Highly efficient, requires only catalytic amounts.[3] | DMAP is toxic and can be challenging to remove completely. |
| Method C: Aqueous Biphasic | Dioxane/Water or THF/Water | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | RT | Moderate to Fast | "Greener" solvent system; easy removal of inorganic base; high yields are common.[2] | Potential for hydrolysis of Boc₂O; requires phase separation. |
| Method D: Solvent-Free/Neat | None | None or mild base | RT to moderate heat | Variable | Environmentally friendly; high concentration can drive reaction forward. | Only suitable for liquid substrates; potential for poor heat transfer and side reactions. |
Causality Behind Choices:
-
Aprotic Solvents (DCM, THF): These are chosen for their ability to dissolve both the amine starting material and the nonpolar Boc₂O, creating a homogeneous reaction environment.[6]
-
Bases (TEA, NaOH): A base is essential to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product. Stronger bases like NaOH can also deprotonate the amine, significantly increasing its nucleophilicity and thus the reaction rate.
-
DMAP as a Catalyst: DMAP functions by first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself, leading to a dramatic acceleration in the rate of reaction with the amine.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for both the synthesis and the kinetic analysis of this compound.
Protocol 1: Optimized Synthesis (Aqueous Biphasic Method)
This protocol is recommended for its high yield, operational simplicity, and favorable environmental profile.
Materials:
-
3-hydroxyphenethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphenethylamine hydrochloride (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water, ensuring the temperature remains below 10 °C. Stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Kinetic Analysis by HPLC
This protocol outlines a method to acquire quantitative data on the reaction rate.
Caption: Experimental workflow for a kinetic study using HPLC.
Procedure:
-
Reaction Setup: Set up the synthesis reaction (e.g., Protocol 1) in a jacketed reactor vessel maintained at a constant temperature (e.g., 25.0 °C).
-
Time Zero Sample (t=0): Immediately after adding the Boc₂O, withdraw a precise volume (e.g., 100 µL) of the reaction mixture and add it to a vial containing a quenching solution (e.g., 900 µL of 0.1 M HCl in acetonitrile). The acid will instantly neutralize the base and react with the unreacted amine, stopping the reaction.
-
Time-Course Sampling: At predetermined intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), repeat the sampling and quenching process.
-
HPLC Analysis:
-
Develop an HPLC method capable of resolving the starting material (3-hydroxyphenethylamine) from the product (this compound).
-
Generate a calibration curve for both the starting material and the product using standards of known concentration.
-
Analyze the quenched samples by HPLC.
-
-
Data Processing:
-
Using the calibration curves, convert the peak areas from the HPLC chromatograms into concentrations for both the reactant and product at each time point.
-
Plot the concentration of the starting material versus time.
-
Analyze the plot to determine the reaction order and calculate the rate constant (k). For a pseudo-first-order condition (using a large excess of Boc₂O) or a second-order reaction, plotting ln[Amine] vs. time or 1/[Amine] vs. time, respectively, will yield a straight line from which the rate constant can be derived.
-
Conclusion and Recommendations
The formation of this compound is a fundamental transformation governed by the principles of nucleophilic acyl substitution. Kinetic analysis reveals that the reaction rate is highly dependent on the chosen base and solvent system.
-
For Speed and Efficiency: A catalytic amount of DMAP in an aprotic solvent like THF provides the fastest reaction rates, though considerations for catalyst removal are necessary.
-
For Scalability and Green Chemistry: An aqueous biphasic system using NaOH or NaHCO₃ offers an excellent balance of good reaction rates, high yields, and a more environmentally benign process with a simpler workup.[2]
Researchers and process chemists should select a method based on the specific requirements of their synthesis, balancing the need for speed, scalability, purity, and environmental impact. The provided kinetic analysis protocol offers a robust framework for quantitatively evaluating and optimizing this critical synthetic step.
References
-
Title: Kinetics of Carbamate Formation and Breakdown Source: ResearchGate URL: [Link]
-
Title: Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution Source: PubMed URL: [Link]
-
Title: Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution Source: ResearchGate URL: [Link]
-
Title: Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution Source: ACS Publications URL: [Link]
-
Title: Kinetic of CO2 absorption and carbamate formation in aqueous solutions of diethanolamine Source: National Center for Biotechnology Information URL: [Link]
-
Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]
- Title: Tert-butyl carbamate derivative and preparation method and application thereof Source: Google Patents URL
-
Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]
-
Title: Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes Source: ResearchGate URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (NIH) URL: [Link]
Sources
cost-benefit analysis of different synthetic pathways for tert-Butyl 3-hydroxyphenethylcarbamate
An In-Depth Technical Guide and Cost-Benefit Analysis of Synthetic Pathways for tert-Butyl 3-hydroxyphenethylcarbamate
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug development, frequently employed as a building block for synthesizing complex target molecules. Its structure combines a phenolic hydroxyl group, amenable to further functionalization, and a Boc-protected amine, which ensures chemoselectivity in subsequent synthetic steps. The efficiency and economic viability of accessing this intermediate are critical for the overall success of a synthetic campaign, particularly during scale-up operations.
This guide provides a comprehensive cost-benefit analysis of distinct synthetic pathways to this compound. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical logic, evaluate the practical and economic feasibility of each route, and provide detailed, validated protocols. The objective is to empower researchers, chemists, and process development professionals to select the optimal synthetic strategy based on their specific constraints, whether they be budget, scale, timeline, or safety considerations.
Logical Framework for Pathway Selection
The choice of a synthetic route is a multi-faceted decision. This guide will analyze the pathways through the lens of several key performance indicators: cost of goods, overall yield, process mass intensity, scalability, and safety.
Caption: Decision workflow for selecting a synthetic pathway.
Pathway A: Direct Boc Protection of 3-Hydroxyphenethylamine
This is the most straightforward and atom-economical approach, contingent on the cost-effective availability of the starting material, 3-hydroxyphenethylamine (also known as m-tyramine). This pathway consists of a single, high-yielding step.
Causality and Experimental Choices
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[1] The protection reaction is typically performed using di-tert-butyl dicarbonate (Boc)₂O as the electrophile. The choice of base and solvent is crucial for achieving high yield and purity. A mild base like sodium bicarbonate is sufficient to neutralize the acid byproduct without promoting side reactions. A biphasic solvent system, such as THF/water or Dioxane/water, ensures that both the organic-soluble amine and the water-soluble base can interact effectively.
Caption: Synthetic scheme for Pathway A.
Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphenethylamine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in a small amount of dioxane.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the dioxane under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain this compound as a white solid or colorless oil.[2]
Cost-Benefit Analysis: Pathway A
| Metric | Analysis |
| Cost of Goods | High. The primary cost driver is the starting material, 3-hydroxyphenethylamine. While commercially available, its price can be prohibitive for large-scale synthesis. |
| Overall Yield | Excellent (>95%). Single-step synthesis with typically high conversion. |
| Number of Steps | One. Ideal for rapid synthesis and minimizing process mass intensity. |
| Scalability | Excellent. The reaction conditions are mild and easily scalable with standard reactor equipment. |
| Safety | High. Reagents are relatively non-hazardous. No extreme temperatures or pressures are required. |
| Purification | Simple extractive workup is often sufficient. Chromatography may be needed for very high purity requirements. |
Pathway B: Synthesis from 3-Hydroxyphenylacetic Acid
This multi-step pathway becomes economically attractive when the cost of 3-hydroxyphenethylamine is high. 3-Hydroxyphenylacetic acid is a significantly cheaper and more readily available starting material.[3][4] The route involves the conversion of the carboxylic acid to the primary amine, followed by Boc protection.
Causality and Experimental Choices
The key transformation is the reduction of a carboxylic acid derivative to an amine. A common and reliable method is to first convert the acid to an amide, which is then reduced.
-
Amide Formation: The carboxylic acid is activated, typically with a coupling agent like EDC/HOBt or by conversion to an acid chloride, and then reacted with ammonia to form 3-hydroxyphenylacetamide.[5]
-
Amide Reduction: The amide is reduced to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, though it is pyrophoric and requires careful handling. Alternative, safer reducing agents like borane-THF complex (BH₃·THF) can also be used.
-
Boc Protection: The resulting 3-hydroxyphenethylamine is then protected as described in Pathway A.
Caption: Synthetic scheme for Pathway B.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Hydroxyphenylacetamide
-
Acid Chloride Formation: In a flask under an inert atmosphere, add 3-hydroxyphenylacetic acid (1.0 eq) to thionyl chloride (SOCl₂, 1.5 eq) and heat at reflux for 2 hours. Cool to room temperature and remove excess SOCl₂ under vacuum.
-
Amidation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C), stirred solution of concentrated ammonium hydroxide (excess). Stir for 1 hour at 0 °C, then warm to room temperature.
-
Isolation: Remove the THF under reduced pressure. Filter the resulting solid, wash with cold water, and dry to obtain 3-hydroxyphenylacetamide.
Step 2: Reduction to 3-Hydroxyphenethylamine
-
Setup: To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-hydroxyphenylacetamide (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF. Concentrate the combined filtrates to yield crude 3-hydroxyphenethylamine.
Step 3: Boc Protection Follow the protocol detailed in Pathway A.
Cost-Benefit Analysis: Pathway B
| Metric | Analysis |
| Cost of Goods | Low to Medium. 3-Hydroxyphenylacetic acid is significantly cheaper than the corresponding amine. The cost of reducing agents (LiAlH₄ or BH₃·THF) must be factored in. |
| Overall Yield | Good (60-75%). Three-step synthesis with potential for yield loss at each stage. |
| Number of Steps | Three. Increases labor, solvent usage, and time compared to Pathway A. |
| Scalability | Moderate. The use of LiAlH₄ presents significant challenges for large-scale synthesis due to its pyrophoric nature and the highly exothermic quenching process. Borane complexes are a better, but more expensive, alternative. |
| Safety | Moderate to High Risk. LiAlH₄ is highly reactive with water and can ignite. Thionyl chloride is corrosive and toxic. Both require specialized handling procedures. |
| Purification | May require chromatography at intermediate stages to ensure purity for subsequent steps. |
Pathway C: Synthesis from 3-Hydroxyphenylacetonitrile
This pathway offers another route from an inexpensive starting material. It involves the synthesis of 3-hydroxyphenylacetonitrile followed by its reduction to the primary amine.
Causality and Experimental Choices
The core of this pathway is the reduction of a nitrile to a primary amine. This can be achieved through various methods, most commonly catalytic hydrogenation or chemical reduction.
-
Nitrile Synthesis: 3-Hydroxyphenylacetonitrile can be prepared from 3-hydroxybenzyl alcohol by reaction with hydrogen cyanide or a cyanide salt.[6] This step involves highly toxic reagents and is often avoided in non-specialized labs. The nitrile is, however, commercially available at a moderate cost.[7]
-
Nitrile Reduction: Catalytic hydrogenation using a palladium or nickel catalyst (e.g., Raney Nickel) under a hydrogen atmosphere is a clean and efficient method for this reduction.[8] Alternatively, chemical reduction with LiAlH₄ can be used, which carries the same safety concerns as in Pathway B.
-
Boc Protection: The resulting amine is protected as described in Pathway A.
Caption: Synthetic scheme for Pathway C.
Experimental Protocol (Illustrative)
Step 1: Reduction of 3-Hydroxyphenylacetonitrile
-
Setup: In a hydrogenation vessel, dissolve 3-hydroxyphenylacetonitrile (1.0 eq) in ethanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Catalyst: Add a catalytic amount of Raney Nickel (approx. 10% by weight, handle as a slurry in water or ethanol).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).
-
Isolation: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Workup: Concentrate the filtrate under reduced pressure to yield crude 3-hydroxyphenethylamine.
Step 2: Boc Protection Follow the protocol detailed in Pathway A.
Cost-Benefit Analysis: Pathway C
| Metric | Analysis |
| Cost of Goods | Medium. The starting nitrile is more expensive than the corresponding acid but cheaper than the amine. The cost of the catalyst and hydrogenation equipment must be considered. |
| Overall Yield | Very Good (75-85%). Two-step synthesis with generally high-yielding reactions. |
| Number of Steps | Two. More efficient than Pathway B. |
| Scalability | Excellent. Catalytic hydrogenation is a standard and highly scalable industrial process. |
| Safety | Moderate Risk. Raney Nickel is pyrophoric when dry and must be handled with care. Hydrogen gas is highly flammable and requires specialized equipment (hydrogenator). |
| Purification | Filtration to remove the catalyst is the primary purification step. The crude amine is often pure enough for the subsequent Boc protection. |
Comparative Summary and Recommendation
| Pathway | Starting Material | Key Reagents | Steps | Overall Yield | Relative Cost | Safety Concerns | Best For... |
| A | 3-Hydroxyphenethylamine | (Boc)₂O | 1 | >95% | High | Low | Rapid, small-scale lab synthesis. |
| B | 3-Hydroxyphenylacetic Acid | SOCl₂, LiAlH₄ | 3 | 60-75% | Low | High | Cost-driven synthesis where hydrogenation is not an option. |
| C | 3-Hydroxyphenylacetonitrile | H₂, Raney Ni | 2 | 75-85% | Medium | Moderate | Efficient, scalable, and cost-effective large-scale production. |
Final Recommendation:
-
For academic research and small-scale (<10g) synthesis , the simplicity and speed of Pathway A are unparalleled, making it the method of choice if the budget allows.
-
For large-scale laboratory or pilot-plant production (>100g) , Pathway C offers the best combination of cost-effectiveness, high yield, and proven scalability. The initial investment in hydrogenation equipment is offset by the lower cost of starting materials and high process efficiency.
-
Pathway B serves as a viable, albeit less elegant, alternative to Pathway C if hydrogenation facilities are unavailable. The significant safety hazards associated with LiAlH₄ reduction must be rigorously managed.
References
-
ACS Publications. Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. [Link]
- Google Patents.
-
Rupa Health. 3-Hydroxyphenylacetic Acid. [Link]
-
Wikipedia. 3-Methoxytyramine. [Link]
-
ACS Publications. One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Wikipedia. meta-Tyramine. [Link]
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Sciencemadness. Theoretical Synthesis of 3,4,5-Alkoxy-PEA. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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Indian Academy of Sciences. A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. [Link]
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FooDB. Showing Compound 3-Hydroxyphenylacetic acid (FDB022047). [Link]
-
ChemSpider Synthetic Pages. Boc deprotection of [[921|BocPhePheOEt]]. [Link]
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National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Wikipedia. Phenylethanolamine. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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PubChem. 2-(3-Hydroxyphenyl)acetonitrile. [Link]
-
Wikipedia. 4-Hydroxyphenylacetonitrile. [Link]
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National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Chemsrc. 4-Hydroxyphenylacetonitrile. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of tert-Butyl 3-hydroxyphenethylcarbamate
This guide provides a detailed protocol for the safe and compliant disposal of tert-Butyl 3-hydroxyphenethylcarbamate (CAS No. 129150-68-1) and its associated waste streams. As a crucial Boc-protected intermediate in synthetic chemistry, particularly in the development of novel therapeutics, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Foundational Principles: Hazard Assessment and Regulatory Context
Proper disposal is not merely a final step but a process that begins with a thorough understanding of the material's hazards and the governing regulations. The causality behind these procedures is rooted in the chemical nature of carbamates and the legal framework established to protect human health and the environment.
Inherent Hazards of the Carbamate Class
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from closely related carbamate compounds. Carbamates as a class are known to present several risks. For instance, similar structures are often classified with hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3]
Thermal decomposition presents another potential hazard. When heated, carbamates can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4] This underscores the importance of storing waste away from heat sources.
Table 1: Hazard Profile for Carbamate-Related Compounds
| Hazard Type | GHS Hazard Statement | Description |
|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
The Regulatory Framework: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] This "cradle to grave" system mandates the proper management of hazardous materials from their point of generation to final disposal.[5]
Crucially, the EPA specifically lists wastes generated from the production of carbamates as hazardous.[6] These are known as "K-listed" wastes from specific sources.[7] The relevant waste codes include:
-
K156: Organic waste from the production of carbamates.[8]
-
K157: Wastewaters from the production of carbamates.[8]
-
K158: Solid wastes (e.g., bag house dusts, filter solids) from carbamate production.[8]
While your laboratory is not a large-scale production facility, these codes are foundational to our disposal logic. They establish that waste streams containing carbamates are presumed hazardous by regulatory bodies and must be managed as such to ensure compliance and safety.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the disposal of this compound waste. Each step is designed to ensure safety, segregation, and compliance.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the waste is created. Never allow waste streams to mix unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[9] The rationale is to prevent unforeseen chemical reactions and to ensure that waste can be disposed of via the correct, most efficient pathway.
Step 2: Waste Stream Identification and Characterization
Identify the physical state and composition of the waste. This is the most critical decision point in the disposal process.
-
A. Unused or Expired Solid Chemical: This is the pure, solid this compound. It should be collected in its own designated hazardous waste container.
-
B. Liquid Waste Solutions: This includes reaction mixtures, mother liquors, or chromatography fractions containing the dissolved carbamate.
-
Crucial Sub-Segregation: You must separate halogenated from non-halogenated solvent waste. The reason for this is that disposal methods, particularly incineration, differ significantly. Halogenated solvents require specialized scrubbers to neutralize acidic gases (like HCl) produced during combustion.
-
-
C. Contaminated Laboratory Supplies (Solid Waste): Any item that has come into contact with the chemical is considered hazardous waste.[9] This includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats.
-
Weighing papers, centrifuge tubes, pipette tips.
-
Silica gel, Celite, or other filtration media.
-
Step 3: Proper Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[10]
-
Container Selection:
-
Labeling:
-
The container must be labeled as "Hazardous Waste."
-
Clearly list all chemical constituents, including solvents, with approximate percentages. Do not use abbreviations.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Include the name of the principal investigator or research group and the date the waste was first added to the container (the "accumulation start date").
-
Containers must remain closed at all times except when adding or removing waste.[5]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
-
Store waste containers in a designated area away from general laboratory traffic.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Ensure incompatible waste streams are physically separated.
-
Do not accumulate more than 55 gallons of non-acute hazardous waste.
Step 5: Final Disposal via Authorized Channels
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[9]
-
All waste must be disposed of through your institution's EHS department or a licensed professional hazardous waste disposal service.[9][11]
-
Contact your EHS office to schedule a pickup for your properly containerized and labeled waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Decontamination and Spill Management
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) into the appropriate liquid hazardous waste container (halogenated or non-halogenated).
-
Wash: Proceed with a standard laboratory detergent wash, followed by final rinses with deionized water.
-
Surface Cleaning: Wipe down contaminated bench surfaces with an appropriate solvent and dispose of the wipes as contaminated solid waste.
Emergency Spill Protocol (Small Scale)
For small laboratory spills of solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Collect: Gently sweep up the solid material to avoid creating dust.[12] Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area as described above.
For larger spills or spills of solutions, evacuate the area and contact your institution's EHS emergency line immediately.
References
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Coherent Digital. (n.d.). Hazardous Waste Management: Carbamate Production Identification and Listing. Policy Commons. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. NEPA: National Environmental Policy Act. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
Angene Chemical. (2024, April 27). Safety Data Sheet: tert-Butyl trans-(3-hydroxycyclobutyl)carbamate. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Waste Codes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-hydroxycarbamate. PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
